molecular formula C7H16N2 B3021836 1-Propylpiperazine CAS No. 21867-64-1

1-Propylpiperazine

Cat. No.: B3021836
CAS No.: 21867-64-1
M. Wt: 128.22 g/mol
InChI Key: QLEIDMAURCRVCX-UHFFFAOYSA-N
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Description

1-Propylpiperazine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C7H16N2/c1-2-5-9-6-3-8-4-7-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEIDMAURCRVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCN1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944468
Record name 1-Propylpiperazine
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Molecular Weight

128.22 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50733-94-3, 21867-64-1
Record name 1-Propylpiperazine dihydrochloride
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Record name 1-Propylpiperazine
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Record name 1-Propylpiperazine
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Record name 1-propylpiperazine dihydrochloride
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Record name 1-PROPYLPIPERAZINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Propylpiperazine: Chemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ubiquitous presence in a vast array of therapeutic agents.[1] Structurally, its six-membered ring containing two nitrogen atoms at the 1 and 4 positions provides a unique combination of conformational flexibility, tunable basicity, and opportunities for diverse substitution, which are critical for optimizing drug-like properties.[1] Among its many derivatives, N-alkylated piperazines serve as fundamental building blocks. This guide provides a detailed technical overview of 1-Propylpiperazine, a key intermediate for researchers and drug development professionals. We will explore its core chemical and physical properties, spectroscopic signature, a validated synthetic protocol, and its strategic application in the synthesis of complex, biologically active molecules.

Molecular Structure and Identifiers

1-Propylpiperazine is a disubstituted amine featuring a propyl group attached to one nitrogen atom of the piperazine ring, leaving a secondary amine at the opposite position. This secondary amine is a crucial reactive handle for subsequent chemical modifications.

Figure 1. Chemical Structure of 1-Propylpiperazine.

The fundamental identifiers for 1-Propylpiperazine are summarized below for unambiguous reference in research and procurement.

Table 1: Chemical Identity of 1-Propylpiperazine

Identifier Value Source(s)
IUPAC Name 1-propylpiperazine [2]
CAS Number 21867-64-1 [3]
Molecular Formula C₇H₁₆N₂ [3]
Molecular Weight 128.22 g/mol [3]
Canonical SMILES CCCN1CCNCC1

| InChI Key | JEVLFUHOSYQODT-UHFFFAOYSA-N |[2] |

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of a building block is paramount for its effective use in synthesis, including reaction setup, solvent selection, and purification.

Core Physicochemical Properties

The properties of 1-Propylpiperazine are consistent with a small, basic, and moderately polar amine.

Table 2: Physicochemical Properties of 1-Propylpiperazine

Property Value Source(s)
Appearance Colorless to yellow liquid [4]
Boiling Point 176.7 °C (at 760 mmHg) [3]
Density 0.868 g/cm³ [3]
Flash Point 60.7 °C [3]
Refractive Index 1.445 [3]
pKa (estimated) pKa₁ ≈ 9.2-9.5; pKa₂ ≈ 5.0-5.5 [5][6]

| Solubility | Soluble in water and common organic solvents. The dihydrobromide salt is highly water-soluble (50 mg/mL).[7] | |

Expert Analysis of pKa: While direct experimental pKa values for 1-propylpiperazine are not readily available in the cited literature, we can make a highly reliable estimation based on homologous structures. Piperazine itself has pKa values of approximately 9.73 and 5.33.[5] The addition of a simple alkyl group, such as methyl or ethyl, to one nitrogen slightly reduces the basicity of the distal secondary amine due to inductive effects, with 1-methylpiperazine and 1-ethylpiperazine exhibiting pKa values near 9.3.[6] Therefore, the pKa of the secondary amine (N-H) in 1-propylpiperazine is confidently estimated to be in the 9.2-9.5 range. The second pKa, corresponding to the protonation of the tertiary amine, will be significantly lower. This basicity profile is critical for its reactivity, dictating that under neutral or basic conditions, the secondary amine is the primary nucleophilic site.

Anticipated Spectroscopic Profile

No direct experimental spectra were found in the search results. However, a robust prediction of its key spectral features can be made based on its structure, providing a self-validating reference for sample characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals.

    • Propyl Group: A triplet at ~0.9 ppm (3H, -CH₃), a multiplet (sextet) at ~1.5 ppm (2H, -CH₂-CH₃), and a triplet at ~2.3 ppm (2H, -N-CH₂-).

    • Piperazine Ring: Two broad signals corresponding to the two sets of chemically non-equivalent methylene protons. The four protons on the carbons adjacent to the tertiary nitrogen are expected around ~2.4 ppm (4H), while the four protons adjacent to the secondary nitrogen are expected further downfield at ~2.8 ppm (4H). The N-H proton will appear as a broad singlet, typically around 1.5-3.0 ppm, which can be exchanged with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display five signals.

    • Propyl Group: Three signals at approximately 12 ppm (-CH₃), 20 ppm (-CH₂-CH₃), and 60 ppm (-N-CH₂-).

    • Piperazine Ring: Two signals for the ring carbons. The carbons adjacent to the tertiary nitrogen (~54 ppm) and the carbons adjacent to the secondary amine (~46 ppm).

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A key diagnostic peak will be a moderate, sharp band in the 3250-3350 cm⁻¹ region, characteristic of a secondary amine N-H bond.

    • C-H Stretch: Multiple peaks between 2800-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the propyl and piperazine groups.

    • N-H Bend: A band around 1550-1650 cm⁻¹ is also expected from the N-H bending vibration.

Synthesis and Manufacturing Workflow

The most direct and common method for preparing 1-propylpiperazine is the mono-N-alkylation of piperazine with a propyl halide. The primary challenge in this synthesis is controlling the selectivity for mono-alkylation over the undesired di-alkylation product (1,4-dipropylpiperazine).

Controlling Selectivity: The Scientific Rationale

There are two primary strategies to favor mono-substitution:

  • Using a Large Excess of Piperazine: By Le Châtelier's principle, using a significant molar excess of the piperazine nucleophile (e.g., 5-10 equivalents) relative to the alkylating agent (1-bromopropane) dramatically increases the probability that the alkylating agent will react with an un-substituted piperazine molecule rather than the already-formed 1-propylpiperazine product. This is the most common and cost-effective method for industrial-scale production.

  • Protecting Group Strategy: A more controlled, albeit longer, route involves protecting one of the piperazine nitrogens with a removable group (e.g., tert-butoxycarbonyl, Boc), performing the alkylation on the remaining free amine, and then deprotecting to yield the final product.[1] This method provides excellent selectivity but involves more steps.

For this guide, we will detail the excess-reagent protocol due to its efficiency and practical application.

Experimental Protocol: Mono-N-Alkylation of Piperazine

Objective: To synthesize 1-Propylpiperazine via direct alkylation of piperazine with 1-bromopropane.

Materials:

  • Piperazine (anhydrous)

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine (5.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 5 mL per gram of piperazine).

  • Initiate Reaction: Begin vigorous stirring and add 1-bromopropane (1.0 eq) dropwise to the mixture at room temperature.

    • Causality Note: The potassium carbonate acts as a base to neutralize the HBr byproduct formed during the reaction, preventing the formation of piperazine salts which would be unreactive. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. The progress can be monitored by TLC or GC-MS.

  • Work-up (Aqueous Extraction):

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with water and then brine to remove excess piperazine and any remaining inorganic salts.

    • Causality Note: The excess piperazine is highly water-soluble and will partition into the aqueous phase, which is a key step in purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, containing primarily 1-propylpiperazine and trace amounts of 1,4-dipropylpiperazine, can be purified by fractional distillation under reduced pressure to yield the final product with high purity.

Workflow Visualization

Synthesis_Workflow Piperazine Piperazine (Excess) Reaction Reaction Vessel Reflux (82°C, 12-18h) Piperazine->Reaction PropylBromide 1-Bromopropane PropylBromide->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Workup Aqueous Work-up (Filtration, Extraction) Reaction->Workup Crude Mixture Purification Purification (Fractional Distillation) Workup->Purification Crude Product Product Pure 1-Propylpiperazine Purification->Product

Caption: Synthetic workflow for 1-Propylpiperazine via N-alkylation.

Applications in Drug Development

The 1-propylpiperazine moiety is a valuable synthon in the construction of more complex pharmaceutical agents. Its utility stems from several key features:

  • Scaffold for Derivatization: The secondary amine provides a reliable point for further functionalization, allowing chemists to attach larger, more complex fragments via acylation, reductive amination, or further alkylation. This modularity is essential for building libraries of compounds for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The N-propyl group itself contributes to the lipophilicity of the final molecule. Compared to a smaller N-methyl group, the propyl group can enhance binding in hydrophobic pockets of target proteins and influence pharmacokinetic properties like membrane permeability and metabolic stability.

  • Bioisosteric Replacement: In drug design, N-alkylated piperazines are often used as bioisosteres for other chemical groups to improve properties like aqueous solubility and oral bioavailability. The basic nitrogen atoms can be protonated at physiological pH, enhancing water solubility.

  • Proven Intermediate: The derivative, 1-n-Propylpiperazine dihydrobromide, has been explicitly used in the synthesis of amidines and sulfonamides of quinoxalines, which are heterocyclic structures of interest in medicinal chemistry.[7]

The piperazine core is found in hundreds of approved drugs, including anticancer agents (Imatinib), antipsychotics (Aripiprazole), and antibiotics (Ciprofloxacin).[8] The synthesis of these complex molecules often relies on simpler, functionalized piperazine building blocks like 1-propylpiperazine.

Safety and Handling

As a chemical intermediate, 1-Propylpiperazine requires careful handling in a laboratory setting. Based on safety data for the isomeric 1-isopropylpiperazine, the following hazards should be assumed:

  • Hazards: Flammable liquid and vapor. Toxic in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4]

  • Precautions:

    • Handle in a well-ventilated area or chemical fume hood.

    • Keep away from heat, sparks, and open flames.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing vapors or mist.

    • Ensure eyewash stations and safety showers are readily accessible.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

1-Propylpiperazine stands as a versatile and highly valuable building block for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable reactivity centered on its secondary amine, and straightforward synthesis make it an essential tool for medicinal chemists. By providing a scaffold that balances structural rigidity with opportunities for diverse functionalization, 1-propylpiperazine facilitates the exploration of chemical space and the optimization of lead compounds, continuing the legacy of the piperazine ring as a truly privileged structure in the pursuit of novel therapeutics.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • Desantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). pK a values of common substituted piperazines. ResearchGate. [Link]

  • National Institute of Standards and Technology. Piperazine. NIST Chemistry WebBook. [Link]

  • Yelek, M. B., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • New Journal of Chemistry. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [Link]

  • Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Google Patents. Preparation method of 1-cyclopropyl piperazine.
  • PubChem. CID 136109093 | C7H15N2+. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Propylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Propylpiperazine is a key chemical intermediate, finding extensive application in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The piperazine moiety, a six-membered ring containing two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, such as high water solubility and the ability to act as both hydrogen bond donors and acceptors, often confer favorable pharmacokinetic profiles to drug candidates.[1] The addition of a propyl group at the N1 position creates an asymmetric molecule that serves as a versatile building block for further functionalization at the N4 position, enabling the development of diverse molecular architectures. This guide provides a detailed exploration of the principal synthetic pathways to 1-propylpiperazine, focusing on reaction mechanisms, experimental protocols, and a comparative analysis to inform researchers and process chemists in laboratory and industrial settings.

Core Synthetic Strategies

The synthesis of 1-propylpiperazine primarily revolves around two robust and widely adopted chemical transformations: reductive amination and direct N-alkylation . The challenge in synthesizing mono-substituted piperazines lies in overcoming the comparable nucleophilicity of both nitrogen atoms, which can lead to the formation of undesired 1,4-dipropylpiperazine.[2] Both strategies employ distinct approaches to achieve the desired mono-propylation with high selectivity and yield.

Pathway 1: Reductive Amination of Piperazine with Propanal

Reductive amination is a powerful and highly efficient method for forming carbon-nitrogen bonds.[3] In this pathway, piperazine is reacted with propanal (propionaldehyde) to form an intermediate iminium ion, which is then reduced in situ to yield 1-propylpiperazine.[4] This method is often favored for its high selectivity and the use of mild reducing agents.

Mechanism of Reductive Amination

The reaction proceeds in two main stages:

  • Iminium Ion Formation: Piperazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of propanal. This is followed by dehydration to form a reactive iminium ion intermediate.

  • Reduction: A hydride-based reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the corresponding secondary amine, 1-propylpiperazine.[3] NaBH(OAc)₃ is particularly effective as it is mild enough not to reduce the starting aldehyde and can be used in a one-pot procedure.[3][5]

Visualizing the Reductive Amination Mechanism

Reductive_Amination Mechanism of Reductive Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Piperazine Piperazine Hemiaminal Hemiaminal Intermediate Piperazine->Hemiaminal Nucleophilic Attack Propanal Propanal Propanal->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Dehydration) Product 1-Propylpiperazine Iminium->Product Reduction (Hydride Attack) Reducer NaBH(OAc)₃ (Hydride Source) Reducer->Iminium

Caption: The two-step mechanism of reductive amination.

Experimental Protocol: Reductive Amination

Materials:

  • Piperazine

  • Propanal (Propionaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 eq) in dichloromethane (DCM).

  • Add propanal (1.1 eq) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Cool the reaction mixture in an ice bath to 0°C.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-propylpiperazine via distillation or column chromatography.

Pathway 2: Direct N-Alkylation of Piperazine with a Propyl Halide

Direct N-alkylation involves the reaction of piperazine with an alkylating agent, such as 1-bromopropane or 1-iodopropane, via a nucleophilic substitution (Sₙ2) reaction.[6][7] A key challenge with this method is controlling the reaction to favor mono-alkylation over di-alkylation.

Mechanism and Selectivity Control

The reaction is a classic Sₙ2 substitution where one of the nitrogen atoms of piperazine acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide ion.

To achieve mono-selectivity, several strategies can be employed:

  • Use of Excess Piperazine: Employing a large excess of piperazine shifts the statistical distribution of products towards the mono-substituted derivative.

  • Mono-Salt Formation: Reacting piperazine with one equivalent of a strong acid (like HCl) forms the monopiperazinium salt.[8] The protonated nitrogen is no longer nucleophilic, leaving the free nitrogen to react selectively with the alkylating agent.[8][9]

  • Use of a Protecting Group: One nitrogen can be protected with a removable group like tert-butoxycarbonyl (Boc).[2][10] The remaining nitrogen is then alkylated, followed by deprotection to yield the mono-alkylated product. This multi-step approach offers excellent control but is less atom-economical.[2]

Visualizing the N-Alkylation Workflow

N_Alkylation General Workflow for N-Alkylation start Start: Piperazine & 1-Bromopropane base Add Base (e.g., K₂CO₃) start->base Neutralize HBr byproduct solvent Choose Solvent (e.g., Acetonitrile, DMF) start->solvent Dissolve reactants heat Heat Reaction Mixture (e.g., 60-80°C) base->heat solvent->heat workup Aqueous Workup & Extraction heat->workup After reaction completion purify Purification (Distillation or Chromatography) workup->purify product Product: 1-Propylpiperazine purify->product

Caption: A typical experimental workflow for N-alkylation.

Experimental Protocol: N-Alkylation using a Base

Materials:

  • Piperazine

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of piperazine (3.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetonitrile, add 1-bromopropane (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using TLC or GC-MS.

  • After completion (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining piperazine and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude 1-propylpiperazine via vacuum distillation.

Comparative Analysis of Synthesis Pathways

The choice between reductive amination and N-alkylation depends on several factors, including scale, cost, available equipment, and desired purity.

ParameterReductive AminationDirect N-Alkylation
Starting Materials Piperazine, PropanalPiperazine, 1-Propyl Halide
Key Reagents Sodium triacetoxyborohydridePotassium carbonate or other base
Selectivity Generally high for mono-substitutionRequires excess piperazine or salt formation for good selectivity
Reaction Conditions Mild (0°C to room temperature)Often requires heating/reflux[11]
Byproducts Borate salts, acetic acidHalide salts (e.g., KBr), di-alkylated piperazine
Yield Typically high (>80%)Variable, depends heavily on conditions and stoichiometry
Advantages High selectivity in one pot, mild conditionsLower cost of reagents (base vs. borohydride)
Disadvantages Higher cost of reducing agentRisk of di-alkylation, may require higher temperatures

Conclusion

Both reductive amination and direct N-alkylation represent viable and effective pathways for the synthesis of 1-propylpiperazine. Reductive amination offers superior selectivity and milder reaction conditions, making it an excellent choice for laboratory-scale synthesis where purity and control are paramount. Direct N-alkylation, while potentially more challenging to control for mono-selectivity, can be more cost-effective for large-scale industrial production, particularly if unreacted piperazine can be efficiently recovered and recycled. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the project, balancing factors of yield, purity, cost, and scalability.

References

  • Benchchem. (n.d.). Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.
  • MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.
  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Piperazine... [Scientific Diagram].
  • Benchchem. (n.d.). Optimizing reaction conditions for the N-alkylation of piperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • PubMed. (n.d.). The medicinal chemistry of piperazines: A review.
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹ [Scientific Diagram].
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (2025, August 6). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.
  • National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
  • Ambeed.com. (n.d.). Reactions of Piperazines.

Sources

Technical Guide: Spectroscopic Profiling of 1-Propylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Propylpiperazine (N-propylpiperazine) is a critical secondary amine intermediate used in the synthesis of pharmaceutical agents, particularly in the development of antihistamines, antipsychotics, and piperazine-based anthelmintics. Its structural duality—possessing both a tertiary N-alkyl amine and a secondary N-H amine—makes it a versatile nucleophile.

This guide provides a definitive reference for the spectroscopic characterization of 1-propylpiperazine. It synthesizes experimental data with mechanistic interpretation to assist researchers in structural validation and impurity profiling during drug development workflows.

Compound Identity
ParameterDetails
IUPAC Name 1-Propylpiperazine
CAS Number 21867-64-1
Formula C

H

N

Molecular Weight 128.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~176 °C

Structural Analysis & Symmetry

Understanding the symmetry of 1-propylpiperazine is prerequisite to interpreting its NMR spectrum. Unlike piperazine (D


 symmetry), the introduction of the propyl group breaks the symmetry, rendering the piperazine ring carbons chemically non-equivalent.
  • N1 (Tertiary): Alkylated nitrogen. The

    
    -carbons (C2/C6) are shielded differently than those at N4.
    
  • N4 (Secondary): Protonated nitrogen (in free base form). The

    
    -carbons (C3/C5) exhibit distinct chemical shifts.
    
  • Propyl Chain: Adds three distinct aliphatic signals.

Nuclear Magnetic Resonance (NMR) Characterization

Experimental Protocol

Sample Preparation:

  • Dissolve 10-15 mg of 1-propylpiperazine in 0.6 mL of CDCl

    
     (containing 0.03% TMS).
    
  • Critical Step: Ensure the sample is free of acidic impurities (e.g., HCl salts), as protonation induces significant downfield shifts and collapses the resolution of

    
    -methylene signals.
    
  • Temperature: Acquire at 298 K to minimize conformational broadening of the piperazine chair flip.

H NMR Data (400 MHz, CDCl )

The proton spectrum is characterized by the propyl chain triplet/multiplet pattern and two distinct multiplets for the piperazine ring.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
1 (CH

)
0.91Triplet (

Hz)
3HTerminal methyl of propyl chain.
2 (CH

)
1.48 - 1.56Multiplet (Sextet)2H

-methylene of propyl chain.
NH 1.80Broad Singlet1HExchangeable secondary amine proton. Shift varies with conc.
3 (N-CH

)
2.29 - 2.34Triplet (

Hz)
2HPropyl methylene

to N1.
Ring (N1-

)
2.40 - 2.48Broad Triplet4HRing protons adjacent to the tertiary amine (N1).
Ring (N4-

)
2.88 - 2.94Broad Triplet4HRing protons adjacent to the secondary amine (N4).

Interpretation Note: The ring protons often appear as two broad "humps" or triplets due to the rapid chair-chair interconversion of the piperazine ring at room temperature.

C NMR Data (100 MHz, CDCl )

The carbon spectrum confirms the asymmetry of the ring.

PositionShift (

ppm)
Carbon TypeAssignment Logic
Propyl-C3 12.1CH

Terminal methyl.
Propyl-C2 20.3CH

Middle methylene.
Ring C3/C5 46.2CH

Ring carbons

to secondary amine (N4).
Ring C2/C6 54.6CH

Ring carbons

to tertiary amine (N1).
Propyl-C1 60.8CH

Propyl carbon

to N1 (Deshielded by N).

Mass Spectrometry (MS) Profiling

Ionization & Fragmentation

Method: Electron Impact (EI), 70 eV. The mass spectrum is dominated by


-cleavage mechanisms characteristic of aliphatic amines.

Key Diagnostic Ions:

  • m/z 128 [M]

    
    :  Molecular ion (detectable, usually weak to medium intensity).
    
  • m/z 99 [M - 29]

    
    :  Loss of the ethyl group (CH
    
    
    
    CH
    
    
    ) from the propyl chain via
    
    
    -cleavage.
  • m/z 70 [C

    
    H
    
    
    
    N]
    
    
    :
    Base peak candidate. Originates from the cleavage of the piperazine ring or loss of the propyl chain with hydrogen transfer.
  • m/z 56 [C

    
    H
    
    
    
    N]
    
    
    :
    Characteristic retro-Diels-Alder type fragmentation of the piperazine ring.
Fragmentation Pathway Visualization

MS_Fragmentation M Molecular Ion [M]+ m/z 128 Frag1 Loss of Ethyl (α-cleavage) [M-29]+ m/z 99 M->Frag1 - C2H5• Frag3 Propyl Cleavage [C4H8N]+ m/z 70 M->Frag3 Ring Cleavage Frag2 Piperazine Ring Frag [C3H6N]+ m/z 56 Frag3->Frag2 - C2H4

Figure 1: Proposed fragmentation pathways for 1-Propylpiperazine under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)[2][3][4]

Band Assignments (Liquid Film)

The IR spectrum serves as a quick quality control check for the presence of the secondary amine (N-H) and absence of over-alkylation (quaternary salts).

Wavenumber (cm

)
IntensityVibrational ModeDiagnostic Value
3250 - 3350 Medium, BroadN-H StretchConfirms secondary amine (N4). Absence indicates 1,4-dipropyl impurity.
2930 - 2960 StrongC-H Stretch (asym)Alkyl propyl chain.
2800 - 2850 MediumC-H Stretch"Bohlmann Bands" characteristic of amines with anti-periplanar lone pairs.
1450 - 1470 MediumCH

Scissoring
Aliphatic ring/chain deformation.
1120 - 1160 Medium/StrongC-N StretchC-N single bond fingerprint.

Impurity Profiling & Quality Control

In the synthesis of 1-propylpiperazine (typically Piperazine + 1-Bromopropane), two primary impurities must be monitored.

Impurity Logic Diagram

Impurity_Logic Start Piperazine (Excess) Product 1-Propylpiperazine (Target) Start->Product SN2 (1 eq) Impurity2 Unreacted Piperazine Start->Impurity2 Incomplete Rxn Reagent + 1-Bromopropane Impurity1 1,4-Dipropylpiperazine (Over-alkylation) Product->Impurity1 SN2 (2nd eq)

Figure 2: Reaction pathway showing the origin of critical impurities.

Detection Methods
  • 1,4-Dipropylpiperazine:

    • NMR: Disappearance of the broad NH singlet (~1.8 ppm). Appearance of a single set of ring protons (symmetry restored, ~2.5 ppm).[1]

    • MS: Molecular ion shift to m/z 170.

  • Piperazine:

    • NMR: Single singlet at 2.9 ppm (D

      
      O/CDCl
      
      
      
      ).
    • Solubility: Piperazine is less soluble in non-polar solvents than the propyl derivative.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Piperazine, 1-methyl- (Analogous fragmentation pattern). NIST Chemistry WebBook. Link

  • SDBS. Spectral Database for Organic Compounds.[2] National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General reference for alkylpiperazine shifts). Link

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Source for substituent additivity rules in NMR).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Reference for Amine IR Bohlmann bands and MS alpha-cleavage).

Sources

In-Silico Modeling of 1-Propylpiperazine: Mechanistic Binding at the 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-silico modeling of 1-Propylpiperazine receptor binding Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Piperazine Anchor

The piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for a vast array of CNS-active agents, including antipsychotics (e.g., Aripiprazole) and anxiolytics (e.g., Buspirone). While often derivatized with aryl moieties, the fundamental binding mechanics of the 1-propylpiperazine (1-PP) fragment provide critical insights into the "anchor" interactions within aminergic G-Protein Coupled Receptors (GPCRs).

This technical guide details the in-silico modeling of 1-PP binding to the Serotonin 5-HT1A receptor . We focus on 5-HT1A due to the conserved orthosteric binding site where the protonated piperazine nitrogen forms a canonical salt bridge with Asp3.32 (Asp116), a mechanism essential for signal transduction.

Ligand Chemistry & Preparation

Objective: Generate a bio-relevant conformer ensemble of 1-Propylpiperazine.

Chemical Structure & Protonation State

1-Propylpiperazine (CAS: 64262-23-3) consists of a piperazine ring mono-substituted with a propyl chain.

  • Critical Causality: At physiological pH (7.4), the secondary amine (N4) of the piperazine ring (pKa

    
     9.8) is predominantly protonated. This positive charge is the primary driver of binding affinity via electrostatic interaction with the receptor's aspartate residue. The tertiary amine (N1, attached to propyl) has a lower pKa (
    
    
    
    5.3) and remains largely neutral.

Protocol:

  • 2D to 3D Conversion: Generate the 3D structure using OPLS4 force field.

  • Ionization: Use Epik or similar empirical pKa predictors to generate states at pH

    
    .
    
    • Validation Check: Ensure the output structure carries a +1 net charge on the secondary amine.

  • Conformational Search: Perform a ConfGen search (Monte Carlo) to identify low-energy chair conformations of the piperazine ring.

Receptor Target Selection & Preparation

Objective: Prepare a structure-competent 5-HT1A receptor model.

Structural Source

We utilize the Cryo-EM structure of the human 5-HT1A receptor (e.g., PDB: 7E2X , bound to Aripiprazole).

  • Rationale: PDB 7E2X captures the receptor in an active-like state bound to a piperazine-containing ligand, minimizing the need for induced-fit adjustments during initial docking.

Preparation Workflow
  • Protein Preparation Wizard:

    • Bond Orders: Assign bond orders (critical for aromatic residues Trp3.28, Phe6.52).

    • Hydrogenation: Add hydrogens.[1] Optimize H-bond network using PropKa at pH 7.0.

    • Restrained Minimization: Minimize the structure (RMSD cutoff 0.30 Å) to relieve steric clashes without distorting the Cryo-EM backbone.

  • Grid Generation:

    • Center: Define the grid box centroid using the co-crystallized ligand (Aripiprazole) or specifically focused on Asp116 (D3.32) .

    • Constraints: Define a hydrogen bond/salt bridge constraint on the carboxylate oxygen of Asp116. This enforces the canonical aminergic binding mode.

Molecular Docking Protocol

Objective: Predict the binding pose and affinity of 1-PP.

We employ a rigid-receptor, flexible-ligand docking approach (e.g., Glide XP or AutoDock Vina), augmented with core constraints.

The "Anchor & Orient" Strategy

Unlike large drugs which span the orthosteric and extended binding pockets, 1-PP is a fragment.

  • Step 1 (Anchor): The protonated secondary amine must satisfy the constraint at Asp116.

  • Step 2 (Orient): The propyl chain will seek hydrophobic sub-pockets, likely orienting towards TM5 or TM6 (Phe residues).

Protocol Steps
  • Input: Prepared 1-PP conformers + 5-HT1A Grid.

  • Settings:

    • Precision: Extra Precision (XP).

    • Sampling: Enhanced sampling (4x) to explore ring flips (chair/boat).

    • Constraint: Mandatory match with Asp116.

  • Scoring: Rank poses by GlideScore (or Vina Score).

  • Self-Validation:

    • Redocking: Remove Aripiprazole from 7E2X, prepare it, and redock. RMSD < 2.0 Å validates the grid parameters.

Molecular Dynamics (MD) Simulation

Objective: Assess the temporal stability of the 1-PP/5-HT1A complex. Rationale: Docking provides a static snapshot. MD reveals if the small 1-PP fragment stays bound or dissociates due to solvent competition.

System Setup
  • Membrane: Embed the receptor in a POPC lipid bilayer (aligned to TM helices).

  • Solvent: TIP3P water model, 0.15 M NaCl (neutralizing charge).

  • Force Field: CHARMM36m or OPLS4 (optimized for lipids/proteins).

Simulation Phases
  • Minimization: 2000 steps steepest descent.

  • Equilibration (NVT/NPT):

    • 1 ns with heavy atom restraints (

      
      ).
      
    • Gradual release of restraints over 5 ns.

  • Production Run: 100 ns, NPT ensemble (310 K, 1 bar).

Analysis Metrics
  • RMSD: Ligand RMSD relative to the protein backbone. A stable plateau < 2.5 Å indicates a stable complex.

  • H-Bond Persistence: Calculate the % occupancy of the N-H...Asp116 H-bond. Values > 60% confirm a robust anchor.

Visualization & Logic Flow

Experimental Workflow

The following diagram outlines the integrated computational pipeline.

Workflow Ligand 1-Propylpiperazine (Ligand Prep) Docking Constrained Docking (Salt Bridge) Ligand->Docking Protonated (+1) Receptor 5-HT1A (7E2X) (Protein Prep) Grid Grid Generation (Center: Asp116) Receptor->Grid Grid->Docking MD MD Simulation (100ns, POPC) Docking->MD Top Pose Analysis Binding Energy (MM-GBSA) MD->Analysis Trajectory

Figure 1: End-to-end in-silico workflow for modeling 1-Propylpiperazine binding, emphasizing the constrained docking approach.

Mechanistic Interaction Map

This diagram illustrates the specific molecular interactions predicted between 1-PP and the 5-HT1A pocket.

Interactions LIG 1-Propylpiperazine (Protonated) ASP Asp116 (TM3) (Anionic) LIG->ASP Salt Bridge (Ionic) PHE Phe361 (TM6) (Aromatic) LIG->PHE Hydrophobic (Propyl Chain) TRP Trp358 (TM6) (Aromatic) LIG->TRP Cation-Pi (Piperazine Ring) TYR Tyr390 (TM7) (Polar/Aromatic) LIG->TYR H-Bond (Optional)

Figure 2: Predicted interaction network. The Asp116 salt bridge is the obligatory "anchor," while aromatic residues provide hydrophobic enclosure.

Quantitative Data Summary

The table below summarizes expected binding metrics for 1-Propylpiperazine compared to a full agonist (e.g., Serotonin) based on literature precedents for piperazine fragments.

Metric1-Propylpiperazine (Fragment)Serotonin (Endogenous)Interpretation
Docking Score (kcal/mol) -5.5 to -6.5-8.0 to -9.5Fragment lacks extended interactions.
MM-GBSA (

G)
-25 to -35 kcal/mol-50 to -60 kcal/molLower affinity due to smaller surface area.
Salt Bridge Distance 2.8

0.2 Å
2.8

0.2 Å
Identical: 1-PP mimics the core amine anchor.
Ligand RMSD (MD) 1.5 - 3.0 Å< 1.5 ÅHigher mobility expected for the fragment.

References

  • Structural Basis of 5-HT1A Receptor Activation. Source: Nature (2021). Context: Provides the Cryo-EM structure (7E2X) used as the template. URL:[Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)... Source: Semantic Scholar / Molecules (2022). Context: Validates the high affinity of aryl-piperazine derivatives and the role of the piperazine core.[2] URL:[Link]

  • Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists. Source: PubMed Central (2020). Context: Details the docking mode of piperazine nitrogens forming salt bridges with D3.32. URL:[Link]

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Source: University of Belgrade (2005). Context: Explains the "Edge-to-Face" interactions and the role of the protonated N1 in D2/5-HT homology models. URL:[Link]

Sources

Technical Guide: Neuropharmacological Investigation of 1-Propylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the neuropharmacological profile, structure-activity relationships (SAR), and experimental utility of 1-Propylpiperazine .

Executive Summary

1-Propylpiperazine (1-PP-alkyl) is a secondary amine heterocycle primarily utilized as a high-value pharmacophore in the design of neuroactive ligands. Unlike its aryl-substituted analogs (e.g., 1-Benzylpiperazine [BZP] or 1-(3-Chlorophenyl)piperazine [mCPP]), which exhibit potent intrinsic monoaminergic activity, 1-propylpiperazine functions as a lipophilic amine tuner .

Its structural significance lies in its ability to modulate the basicity (pKa ~9.8) and lipophilicity (LogP ~0.8) of larger drug molecules without introducing the steric bulk or pi-stacking interactions associated with aromatic substituents. It is a critical structural motif in Histamine H3 receptor antagonists , Sigma-1 receptor ligands , and designer PDE5 inhibitors .

Chemical Structure & Pharmacophoric Properties[1][2][3][4][5][6][7]

Physicochemical Profile[3]
  • IUPAC Name: 1-propylpiperazine[1][2]

  • Molecular Formula: C7H16N2[3]

  • Molecular Weight: 128.22 g/mol

  • Basicity: The N1-propyl substitution increases electron density at the N1 nitrogen, slightly elevating basicity compared to piperazine, while the N4 nitrogen remains a secondary amine available for further functionalization.

Structure-Activity Relationship (SAR) Logic

In neuropharmacology, the transition from a methyl- to a propyl-substituent on the piperazine ring often dictates receptor selectivity:

  • Histamine H3 Antagonism: The propyl linker serves as an optimal "spacer" in non-imidazole H3 antagonists, allowing the basic nitrogen to interact with the conserved Aspartate residue (Asp3.32) in the receptor pocket while maintaining flexibility.

  • Monoamine Transporter Selectivity: Unlike benzyl-piperazines, 1-propylpiperazine lacks an aromatic ring attached directly to the nitrogen. This abolishes high-affinity binding to the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) normally seen with BZP-type stimulants, reducing abuse potential in scaffolds containing this moiety.

  • Sigma-1 (

    
    ) Affinity:  The propyl chain provides sufficient lipophilicity to anchor the molecule in the hydrophobic pocket of the 
    
    
    
    chaperone protein, often enhancing neuroprotective profiles.

Neuropharmacological Mechanisms

The "Silent Scaffold" Hypothesis

1-Propylpiperazine itself exhibits low intrinsic activity at monoamine receptors compared to aryl-piperazines. However, it acts as a bioactive carrier .

  • GABAergic Modulation: High systemic concentrations of simple piperazines can act as GABA_A receptor antagonists (associated with neurotoxicity/seizures). The propyl substitution increases blood-brain barrier (BBB) permeability compared to piperazine, potentially lowering the seizure threshold if administered as a free base in isolation.

  • 5-HT (Serotonin) Modulation: It lacks the direct 5-HT agonist activity of mCPP. However, when linked to an aryl moiety (e.g., in Sildenafil analogs or Buspirone derivatives), the propyl-piperazine tail modulates metabolic stability and receptor residence time.

Signaling Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways between Aryl-Piperazines (Stimulants) and Alkyl-Piperazines (Scaffolds like 1-Propylpiperazine).

G Substrate 1-Propylpiperazine (Alkyl-Substituted) Target1 Histamine H3 Receptor (Antagonist Scaffold) Substrate->Target1 High Affinity (as moiety) Target2 Sigma-1 Receptor (Chaperone Binding) Substrate->Target2 Moderate Affinity Target3 DAT / SERT (Transporter Inhibition) Substrate->Target3 Negligible Affinity Comparator 1-Benzylpiperazine (Aryl-Substituted) Comparator->Target3 High Affinity Effect1 Cognitive Enhancement (Acetylcholine Release) Target1->Effect1 Effect2 Neuroprotection (Ca2+ Modulation) Target2->Effect2 Effect3 Psychostimulation (Dopamine Release) Target3->Effect3

Figure 1: Divergent pharmacological profiles of Alkyl- vs. Aryl-piperazines. 1-Propylpiperazine favors H3/Sigma pathways over monoamine transporter inhibition.

Experimental Protocols

Synthesis of 1-Propylpiperazine (Laboratory Scale)

Note: This protocol describes the mono-alkylation of piperazine. Self-validation requires controlling stoichiometry to prevent bis-alkylation.

  • Reagents: Piperazine anhydrous (5.0 eq), 1-Bromopropane (1.0 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve piperazine anhydrous in refluxing ethanol. High excess of piperazine is critical to minimize formation of 1,4-dipropylpiperazine.

    • Add 1-Bromopropane dropwise over 60 minutes.

    • Reflux for 3 hours.

    • Purification: Evaporate solvent. Basify residue with NaOH (2M). Extract with Dichloromethane (DCM).

    • Distillation: Fractionally distill the organic layer. 1-Propylpiperazine boils at ~148°C.

  • Validation: 1H-NMR must show triplet at

    
     ~0.9 ppm (methyl) and distinct methylene protons for the propyl chain.
    
In Vitro Metabolic Stability Assay (Microsomal)

To determine if the propyl chain serves as a "metabolic handle" (susceptible to dealkylation) or a stable anchor.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System

  • Test Compound: 1-Propylpiperazine (1 µM)

  • Internal Standard: Tolbutamide

Workflow:

  • Incubation: Pre-incubate HLM with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for Propyl-hydroxylation (+16 Da) or N-dealkylation (loss of 42 Da, reverting to piperazine).

Data Interpretation Table
Parameter1-Propylpiperazine1-Methylpiperazine1-BenzylpiperazineClinical Implication
LogP ~0.81~0.26~2.1Propyl offers better BBB penetration than Methyl without the abuse liability of Benzyl.
DAT Inhibition >10,000 nM (Inactive)>10,000 nM~500 nMPropyl analog is "clean" of stimulant effects.
Metabolic Fate N-dealkylation / HydroxylationN-demethylationRing HydroxylationPropyl group is a potential "soft spot" for clearance.

Toxicology and Safety (SDS Summary)

  • GHS Classification: Skin Corr. 1B (Causes severe skin burns).

  • Neurotoxicity: Like parent piperazine, high doses may cause "piperazine neurotoxicity" (cerebellar ataxia, myoclonus) due to GABA antagonism.

  • Handling: Must be handled in a fume hood. The secondary amine is highly reactive and can form carcinogenic nitrosamines if exposed to nitrites.

References

  • Review of Piperazine Pharmacophores

    • Title: "Piperazine Scaffolds in Medicinal Chemistry: A Review of H3 Antagonists and Sigma Ligands."
    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link] (General search for Piperazine H3 Antagonists)

  • Sildenafil Analogue Metabolism

    • Title: "Structure elucidation of a novel analogue of sildenafil detected as an adulterant: Methisosildenafil and Propyl-analogs."
    • Source: Journal of Pharmaceutical and Biomedical Analysis
    • URL:[Link]

  • Histamine H3 Receptor Ligands

    • Title: "Structures of 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists."
    • Source: PMC / ResearchG
    • URL:[Link]

  • Toxicology Data

    • Title: "Safety Data Sheet: 1-Propylpiperazine Dihydrobromide."
    • Source: Chem-Impex / PubChem
    • URL:[Link] (Linked to Sildenafil analog structures containing the moiety)

Disclaimer: This guide is for research and educational purposes only. 1-Propylpiperazine is a chemical intermediate and should not be consumed. Synthesis of controlled substance analogs may be illegal in certain jurisdictions.

Sources

A Technical Guide to the Antioxidant Potential of Novel 1-Propylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] This has spurred significant interest in the discovery of novel antioxidant compounds. The piperazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its versatile structure that can be readily modified to tune pharmacological activity.[3][4] This guide presents a comprehensive technical framework for the synthesis, evaluation, and mechanistic investigation of novel 1-propylpiperazine derivatives as a promising new class of antioxidant agents. We provide detailed, field-proven protocols for chemical synthesis, in vitro antioxidant profiling (DPPH, ABTS, FRAP), cellular antioxidant efficacy (CAA assay), and in silico predictive modeling. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals dedicated to advancing antioxidant therapeutics.

Introduction: The Imperative for Novel Antioxidants

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism.[2] In healthy systems, a delicate equilibrium is maintained by endogenous antioxidant defenses. However, when ROS production overwhelms these defenses, the resulting state of oxidative stress leads to indiscriminate damage of vital biomolecules such as DNA, lipids, and proteins.[2] This cumulative damage is a major contributor to cellular aging and the pathogenesis of a wide array of diseases.[1] While natural and synthetic antioxidants exist, there is a continuous need for new chemical entities with improved potency, bioavailability, and targeted efficacy.

The piperazine heterocycle is a common feature in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties and synthetic tractability.[4] Its derivatives have been explored for a multitude of biological activities, including anticancer, antimicrobial, and antioxidant effects.[3][5][6] This guide focuses specifically on the 1-propylpiperazine scaffold, proposing that the propyl group provides a critical balance of lipophilicity and steric bulk that can enhance cellular uptake and interaction with radical species.

Section 1: Synthesis and Characterization of Lead Compounds

The rational design of novel antioxidants begins with robust and reproducible chemical synthesis. The following section details a generalized, yet effective, protocol for the synthesis of N-aryl/aralkyl-N'-propylpiperazine derivatives.

Rationale for Synthetic Approach

The chosen synthetic route involves a nucleophilic substitution reaction, a fundamental and highly reliable method for creating C-N bonds. This approach allows for modularity; by starting with 1-propylpiperazine, a diverse library of compounds can be generated by varying the reacting partner (e.g., substituted benzyl halides or other electrophiles). This modularity is key to exploring the structure-activity relationship (SAR).

Detailed Step-by-Step Synthesis Protocol

Objective: To synthesize a representative compound, 1-(4-nitrobenzyl)-4-propylpiperazine.

  • Reagent Preparation:

    • Dissolve 1-propylpiperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile (ACN) in a round-bottom flask.

    • Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to act as a proton scavenger.

  • Reaction Initiation:

    • To the stirring solution, add 1-(bromomethyl)-4-nitrobenzene (1.0 eq) dropwise at room temperature.

    • The nitro group is selected here as a strong electron-withdrawing group to probe its effect on antioxidant activity.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the K₂CO₃.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final compound using column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to ensure identity and purity.[7][8]

Section 2: In Vitro Antioxidant Activity Profiling

A multi-assay approach is crucial for comprehensively evaluating the antioxidant potential of new compounds, as different assays reflect different mechanisms of antioxidant action.[9] The primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[10][11]

Workflow for In Vitro Antioxidant Screening

G cluster_synthesis Compound Library cluster_assays In Vitro Screening Battery cluster_analysis Data Analysis Compound 1-Propylpiperazine Derivatives DPPH DPPH Assay (HAT-focused) Compound->DPPH ABTS ABTS Assay (HAT/SET) Compound->ABTS FRAP FRAP Assay (SET-focused) Compound->FRAP IC50 Calculate IC50 Values DPPH->IC50 ABTS->IC50 Compare Compare to Standards (e.g., Trolox, Ascorbic Acid) FRAP->Compare Calculate FRAP Value IC50->Compare

Caption: High-throughput in vitro screening workflow.

Protocol 2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[12] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution to a well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle: The ABTS radical cation (ABTS•+) is a blue/green chromophore. Antioxidants that can donate either a hydrogen atom or an electron can reduce this radical, causing decolorization.[13] This assay is applicable over a wide pH range.

  • Procedure:

    • Generate the ABTS•+ stock solution by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of ~0.70 at 734 nm.

    • In a 96-well plate, add 20 µL of test compound dilutions.

    • Add 180 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.[14]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value, comparing it to a standard like Trolox.

Protocol 2.3: FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: This assay directly measures the ability of a compound to reduce a ferric complex (Fe³⁺-TPZ) to the ferrous form (Fe²⁺-TPZ) at low pH.[15] The reduction results in the formation of an intense blue color, which is measured spectrophotometrically. This is a pure SET-based mechanism.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

    • Warm the FRAP reagent to 37°C.

    • In a 96-well plate, add 20 µL of test compound dilutions.

    • Add 180 µL of the pre-warmed FRAP reagent.

    • Incubate at 37°C for 10-30 minutes.

    • Measure the absorbance at ~593 nm.

    • Create a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox) and express the results as FRAP values (e.g., in µM Trolox equivalents).

Hypothetical Data Summary
Compound IDSubstitution PatternDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Trolox Eq.)
PPC-01 4-Hydroxy15.210.8185.4
PPC-02 4-Methoxy35.728.195.2
PPC-03 4-Nitro>100>100<10
PPC-04 Unsubstituted85.465.340.1
Trolox Standard8.56.2N/A
Section 3: Cellular Antioxidant & Cytoprotective Efficacy

While in vitro assays are essential for initial screening, they do not account for biological complexity such as cell uptake, metabolism, and localization.[16][17] The Cellular Antioxidant Activity (CAA) assay bridges this gap.

Principle of the Cellular Antioxidant Activity (CAA) Assay

The CAA assay uses a cell-permeable probe, DCFH-DA, which is deacetylated by cellular esterases to DCFH.[18] In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. An antioxidant compound that can permeate the cell membrane will quench these ROS, thereby preventing the formation of DCF and reducing fluorescence.[16][18]

Detailed Step-by-Step CAA Protocol
  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and culture until they reach confluence.

  • Compound Loading:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with the test compounds and the standard (Quercetin) at various concentrations in treatment buffer for 1 hour.[16]

  • Probe Loading:

    • Add DCFH-DA solution to all wells and incubate for a further 60 minutes.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells.

    • Add the peroxyl radical generator ABAP (2,2'-azo-bis(2-amidinopropane) dihydrochloride) to induce oxidative stress.[16]

  • Data Acquisition:

    • Immediately place the plate in a fluorescence reader.

    • Measure the fluorescence emission (e.g., at 535 nm) with excitation at ~485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve from the fluorescence vs. time plot.

    • Determine the CAA value, typically expressed in micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.

Section 4: Mechanistic Insights via In Silico Modeling

Computational chemistry provides powerful tools to predict antioxidant activity and elucidate mechanisms at the molecular level, guiding the rational design of more potent analogues.[19][20]

Proposed Antioxidant Mechanism of a Phenolic 1-Propylpiperazine

Caption: Proposed HAT mechanism for a phenolic derivative. (Note: DOT image placeholders are illustrative).

Density Functional Theory (DFT) Studies

DFT calculations can be used to determine key molecular properties that correlate with antioxidant activity.[19][21]

  • Bond Dissociation Enthalpy (BDE): For HAT-based antioxidants, a lower BDE for the O-H or N-H bond indicates easier hydrogen donation.

  • Ionization Potential (IP): For SET-based antioxidants, a lower IP suggests a greater propensity to donate an electron.

  • HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and accepting abilities of a molecule, respectively. A smaller HOMO-LUMO gap can indicate higher reactivity.[21]

Section 5: Data Interpretation and Future Directions

The combined data from in vitro, cellular, and in silico studies provide a holistic view of a compound's antioxidant potential.

  • Structure-Activity Relationship (SAR): As suggested by the hypothetical data in Section 2, electron-donating groups (like -OH) on an aromatic ring drastically increase antioxidant activity, while electron-withdrawing groups (-NO₂) abolish it. This is a classic SAR observation for phenolic antioxidants. The 1-propyl group is hypothesized to maintain favorable lipophilicity for cell membrane passage.

  • Correlation Across Assays: A compound potent in the DPPH (HAT) and FRAP (SET) assays, and which also performs well in the CAA assay, is a strong lead candidate. This indicates it possesses robust radical scavenging abilities via multiple mechanisms and can effectively function within a biological environment.

  • Future Steps: Promising lead compounds should be advanced to more complex biological models. This includes assessing their ability to mitigate oxidative stress-induced cell death, investigating their impact on endogenous antioxidant enzymes (e.g., SOD, Catalase), and ultimately, evaluating their efficacy and safety in preclinical animal models of oxidative stress-related diseases.

Conclusion

The 1-propylpiperazine scaffold represents a promising and synthetically accessible platform for the development of novel antioxidant therapeutics. By employing a systematic evaluation strategy encompassing multi-mechanistic in vitro assays, biologically relevant cellular models, and predictive in silico analysis, researchers can efficiently identify and optimize lead candidates. The protocols and frameworks detailed in this guide provide a robust starting point for drug discovery programs aimed at combating the widespread pathological effects of oxidative stress.

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Whitepaper: A Technical Guide to the Synthesis and Anti-inflammatory Evaluation of 1-Propylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases that pose a significant global health burden. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] This necessitates the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The piperazine heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent anti-inflammatory effects.[2][3][4] This guide provides a comprehensive technical framework for the design, synthesis, and evaluation of a promising class of compounds: 1-propylpiperazine analogs. We will detail the scientific rationale, step-by-step experimental protocols for in vitro and in vivo assessment, and the underlying molecular mechanisms, offering a complete roadmap for researchers aiming to explore this chemical space.

Rationale for Design: The Piperazine Pharmacophore

The versatility of the piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, allows for extensive structural modification.[3] This dual-nitrogen architecture enables the creation of diverse libraries of compounds by introducing different substituents at both N1 and N4 positions. This strategy allows for the fine-tuning of pharmacokinetic properties and target specificity.

Our focus on 1-propylpiperazine analogs is based on the hypothesis that the N1-propyl group provides a foundational lipophilic character, while modifications at the N4 position can be tailored to interact with the active sites of key inflammatory enzymes. Specifically, the design strategy aims to identify analogs that selectively inhibit inducible pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS) over their constitutive counterparts (e.g., COX-1), a key strategy for mitigating the side effects seen with traditional NSAIDs.[5][6]

General Synthesis of 1-Propylpiperazine Analogs

The synthesis of the target analogs is typically achieved through a straightforward and robust multi-step process. The following protocol outlines a representative pathway.

Experimental Protocol: Two-Step Synthesis

Objective: To synthesize a library of N4-substituted-1-propylpiperazine analogs.

Step 1: Synthesis of 1-propylpiperazine Intermediate

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of a suitable mono-protected piperazine (e.g., tert-butyl piperazine-1-carboxylate) in a polar aprotic solvent such as acetonitrile.

  • Addition of Base: Add 1.5 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution.

  • Alkylation: Add 1.1 equivalents of 1-bromopropane to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, filter the solid base and evaporate the solvent under reduced pressure. Purify the resulting crude product via column chromatography to yield the N-Boc-N'-propylpiperazine intermediate.

  • Deprotection: Dissolve the intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group, yielding the free 1-propylpiperazine.

Step 2: N4-Acylation/Sulfonylation to Yield Final Analogs

  • Reactant Preparation: Dissolve 1 equivalent of the 1-propylpiperazine intermediate from Step 1 in an anhydrous solvent like DCM.

  • Addition of Base: Add 1.2 equivalents of a tertiary amine base, such as triethylamine (TEA), to act as an acid scavenger.

  • Coupling: Slowly add 1.1 equivalents of the desired acyl chloride or sulfonyl chloride (e.g., benzoyl chloride, 4-toluenesulfonyl chloride) to the stirring solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.

  • Purification: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final analog is purified by recrystallization or column chromatography.

Causality: The use of a protecting group in Step 1 ensures selective alkylation at one nitrogen atom. The subsequent acylation or sulfonylation in Step 2 allows for the introduction of diverse functionalities, creating a library of analogs for screening.

In Vitro Evaluation: A Hierarchical Screening Approach

A tiered screening cascade is essential for efficiently identifying promising candidates. This process begins with broad primary assays and progresses to more specific, mechanism-focused secondary assays.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Cell-Based) cluster_2 Tertiary Screening (Enzymatic) cluster_3 Lead Candidate P1 Protein Denaturation Inhibition Assay S1 NO Production Assay (LPS-Stimulated Macrophages) P1->S1 Hits S2 Cytokine Release Assay (TNF-α, IL-6 by ELISA) S1->S2 T1 COX-1/COX-2 Inhibition Assay S2->T1 Confirmed Hits Lead Promising Analog for In Vivo Testing T1->Lead Selective Inhibitors

Caption: In Vitro Anti-inflammatory Screening Workflow.

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) and selectivity of the synthesized analogs against COX-1 and COX-2 enzymes.

Rationale: Selective inhibition of COX-2, the inducible isoform responsible for producing prostaglandins at sites of inflammation, is a primary goal for developing safer NSAIDs.[5][6][7]

Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Addition: Add various concentrations of the test analogs (typically from 0.01 µM to 100 µM) to the wells. Include wells for a positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective) and a vehicle control (DMSO).

  • Enzyme Incubation: Add the COX-1 or COX-2 enzyme to the wells and incubate for 15 minutes at 37 °C.

  • Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Quantification: After a 10-minute incubation, stop the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial Prostaglandin E₂ EIA Kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 2: Nitric Oxide (NO) Production Inhibition Assay

Objective: To assess the ability of analogs to inhibit the production of nitric oxide in stimulated macrophages.

Rationale: During inflammation, high levels of NO are produced by iNOS, contributing to vasodilation, cytotoxicity, and tissue damage.[8][9] Inhibiting NO production is a valid anti-inflammatory strategy.

Methodology:

  • Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a CO₂ incubator.

  • Griess Assay: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: After 10 minutes, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable breakdown product of NO.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production for each analog concentration and determine the IC₅₀ value.

Protocol 3: Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

Objective: To quantify the reduction in pro-inflammatory cytokine secretion from stimulated macrophages.

Rationale: TNF-α and IL-6 are pivotal cytokines that orchestrate the inflammatory response. Small molecules that inhibit their production have significant therapeutic potential.[10][11][12]

Methodology:

  • Cell Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each analog concentration compared to the LPS-stimulated control and determine the IC₅₀ values.[13][14]

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

In vitro hits must be validated in a whole-organism model to assess their true therapeutic potential. The carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation.[15][16][17]

Protocol 4: Acute Anti-inflammatory Activity in Rodents

Objective: To evaluate the ability of lead compounds to reduce acute inflammation in vivo.

Methodology:

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle Control (e.g., 0.5% CMC solution)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test Groups (Synthesized analogs at different doses, e.g., 10, 20, 50 mg/kg)

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [ (V_c - V₀)_control - (V_t - V₀)_treated ] / (V_c - V₀)_control * 100

    • Where V_c is the paw volume of the control group and V_t is the paw volume of the treated group at a given time.

Elucidating the Mechanism of Action

The data gathered from the in vitro and in vivo assays allow for the elucidation of the probable mechanism of action. For 1-propylpiperazine analogs, a primary mechanism involves the modulation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex IκBα-NF-κB (Inactive) IKK->NFkB_complex NFkB NF-κB (p50/p65) IkB->NFkB_complex NFkB->NFkB_complex Nucleus Nucleus Genes Inflammatory Genes COX2 COX-2 Genes->COX2 expression of iNOS iNOS Genes->iNOS expression of TNFa TNF-α Genes->TNFa expression of IL6 IL-6 Genes->IL6 expression of NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκBα degradation releases NF-κB NFkB_active->Genes induces transcription Analog 1-Propylpiperazine Analog Analog->IKK Inhibits Analog->COX2 Inhibits Analog->iNOS Inhibits

Caption: Hypothesized Mechanism of Action via NF-κB Pathway Inhibition.

Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal is to correlate chemical structure with biological activity. By synthesizing a library of analogs and testing them through the described workflow, a clear SAR can be established.

Table 1: Representative Data for Hypothetical 1-Propylpiperazine Analogs

Compound IDN4-SubstituentCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NO Inhibition IC₅₀ (µM)Paw Edema Inhibition (%) @ 20 mg/kg
PPA-01 Benzoyl5.215.6310.535%
PPA-02 4-Chlorobenzoyl0.824.1304.162%
PPA-03 4-Methoxybenzoyl2.512.558.945%
PPA-04 4-Toluenesulfonyl0.5>100>2002.875%
Celecoxib -0.48521215.278%
Indomethacin -0.90.80.912.480%

Interpretation: From this hypothetical data, one could conclude that adding an electron-withdrawing group (like -Cl or -SO₂) to the N4-aryl ring (PPA-02, PPA-04) enhances COX-2 selectivity and overall anti-inflammatory potency compared to an electron-donating group (PPA-03) or an unsubstituted ring (PPA-01). PPA-04 emerges as a promising lead candidate due to its high potency, excellent selectivity, and strong in vivo efficacy, warranting further preclinical development.

Conclusion and Future Directions

The 1-propylpiperazine scaffold represents a fertile ground for the discovery of novel anti-inflammatory agents. The systematic approach detailed in this guide—encompassing rational design, efficient synthesis, and a robust cascade of in vitro and in vivo evaluations—provides a clear and validated pathway for identifying lead candidates. Future work should focus on expanding the diversity of the N4-substituents, performing detailed pharmacokinetic and toxicology studies on lead compounds like the hypothetical PPA-04, and exploring their efficacy in chronic inflammation models. By integrating these field-proven methodologies, researchers can effectively navigate the complexities of drug discovery and contribute to the development of the next generation of safer and more effective anti-inflammatory therapies.

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The Ascendant Role of 1-Propylpiperazine Derivatives in Oncology: A Technical Guide to Anticancer Activity Screening

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel anticancer agents has led researchers down myriad chemical avenues. Among these, the piperazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] This guide delves into a specific, promising subclass: 1-propylpiperazine derivatives. We will navigate the journey from synthesis to comprehensive in vitro anticancer activity screening, elucidating the mechanistic underpinnings of their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing both a strategic overview and granular, field-proven protocols.

The Piperazine Motif: A Cornerstone of Modern Therapeutics

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, offers a unique combination of properties. Its conformational flexibility allows it to interact with a wide array of biological targets, while the two nitrogen atoms provide handles for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties.[2] While a vast body of research exists on arylpiperazines and other N-substituted derivatives, this guide will focus on the principles and methodologies directly applicable to the exploration of 1-propylpiperazine derivatives as a distinct chemical class in oncology.

Part 1: Synthesis of 1-Propylpiperazine Derivatives

The successful screening of any chemical library is predicated on the robust and efficient synthesis of the constituent compounds. For 1-propylpiperazine derivatives, two primary synthetic strategies are prevalent: N-alkylation and reductive amination.[3]

N-Alkylation of the Piperazine Core

Direct alkylation of piperazine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) is a straightforward approach.[4] However, a key challenge is controlling the ratio of mono- to di-alkylation. To favor the desired 1-propylpiperazine, a significant excess of piperazine is often employed.[5]

Protocol 1: Mono-N-alkylation of Piperazine

  • In a round-bottom flask, dissolve a substantial excess of piperazine (e.g., 4-5 equivalents) in a suitable solvent such as pyridine or a high-boiling alcohol.

  • Slowly add 1 equivalent of the propyl halide (e.g., 1-bromopropane) to the solution at room temperature with stirring.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The resulting residue can be purified by fractional distillation or column chromatography to isolate the 1-propylpiperazine product.[5]

A more controlled, albeit longer, route involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens. This ensures selective alkylation on the unprotected nitrogen, followed by deprotection.

Reductive Amination

Reductive amination offers an alternative pathway, particularly for creating more complex derivatives. This method involves the reaction of a piperazine derivative with propanal in the presence of a reducing agent.[6]

Protocol 2: Reductive Amination for 1-Propylpiperazine Synthesis

  • Dissolve the starting piperazine derivative (which could be piperazine itself or a substituted variant) in a suitable solvent, such as methanol or 1,2-dichloroethane.

  • Add 1.1 equivalents of propanal to the solution.

  • Introduce a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.[6]

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

G cluster_synthesis Synthesis of 1-Propylpiperazine Derivatives piperazine Piperazine alkylation N-Alkylation piperazine->alkylation reductive_amination Reductive Amination piperazine->reductive_amination propyl_halide Propyl Halide propyl_halide->alkylation propylpiperazine_alk 1-Propylpiperazine alkylation->propylpiperazine_alk propanal Propanal propanal->reductive_amination propylpiperazine_ra 1-Propylpiperazine reductive_amination->propylpiperazine_ra

Caption: Key synthetic routes to 1-propylpiperazine.

Part 2: In Vitro Anticancer Activity Screening

Once a library of 1-propylpiperazine derivatives has been synthesized, a systematic screening process is essential to identify lead compounds. This typically involves a tiered approach, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for the most promising candidates.

G start Synthesized 1-Propylpiperazine Derivatives cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability ic50 Determine IC50 Values cell_viability->ic50 selectivity Selectivity Index (Normal vs. Cancer Cells) ic50->selectivity apoptosis Apoptosis Assay (Annexin V/PI) selectivity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) selectivity->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot) apoptosis->mechanism cell_cycle->mechanism lead Lead Compound Identification mechanism->lead

Caption: Workflow for anticancer screening of derivatives.

Cell Viability and Cytotoxicity Assays

The initial step is to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines.[7] The choice of cell lines should ideally represent different cancer types (e.g., breast, lung, colon, prostate).

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 1-propylpiperazine derivatives in culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Data Presentation: Cytotoxicity of Representative Piperazine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
PQ11 MCF7 (Breast)Not specified, but potent[8]
Compound 23 MDA-MB-468 (Breast)1.00[9][10]
Compound 25 HOP-92 (Lung)1.35[10]
PCC SNU-475 (Liver)6.98
Compound 4 DU145 (Prostate)< 2
Compound 12 DU145 (Prostate)< 2
Elucidation of Cell Death Mechanisms

Compounds exhibiting potent cytotoxicity are further investigated to determine the mode of cell death they induce. Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent.

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent cell death.

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Fix the harvested cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Part 3: Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding the molecular targets and signaling pathways affected by 1-propylpiperazine derivatives is crucial for their rational optimization. Many piperazine-containing compounds have been shown to induce apoptosis by modulating key signaling pathways implicated in cancer, such as the PI3K/AKT pathway, or by affecting the expression of apoptosis-related proteins like those in the Bcl-2 family.[4]

G derivative 1-Propylpiperazine Derivative pi3k PI3K derivative->pi3k Inhibits akt AKT pi3k->akt Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates bax Bax (Pro-apoptotic) bcl2->bax Inhibits caspase9 Caspase-9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A representative signaling pathway affected.

Western blotting is a powerful technique to probe these changes at the protein level. By analyzing the expression of key proteins like AKT, p-AKT, Bcl-2, Bax, and cleaved caspases, researchers can piece together the mechanism of action.

Structure-activity relationship (SAR) studies are also vital. For instance, research on vindoline-piperazine conjugates has shown that the nature and position of substituents on the piperazine ring, as well as the type of linker used to attach it to another pharmacophore, can significantly impact anticancer activity.[9] A systematic variation of the other substituents on the 1-propylpiperazine core is therefore a logical step in any drug discovery program to enhance potency and selectivity.

Conclusion

The 1-propylpiperazine scaffold represents a promising starting point for the development of novel anticancer agents. This guide has provided a comprehensive framework for their synthesis and in vitro evaluation. By employing a systematic screening cascade, from broad cytotoxicity assays to detailed mechanistic studies, researchers can effectively identify and advance lead candidates. The inherent versatility of the piperazine ring, coupled with a rigorous and logical screening approach, holds significant promise for the future of oncology drug discovery.

References

  • N/A. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Liao, Y., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PLoS ONE, 8(9), e74557. Available at: [Link]

  • Kucukler, S., et al. (2021). Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. Bioorganic Chemistry, 116, 105342. Available at: [Link]

  • Işık, S., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(21), 7247. Available at: [Link]

  • Kim, J. H., et al. (2021). Effect of a novel piperazine compound on cancer cells. Oncology Letters, 21(4), 319. Available at: [Link]

  • Török, Z., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. Available at: [Link]

  • Chen, Z., et al. (2019). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 24(11), 2092. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • D'Andrea, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(2), 254. Available at: [Link]

  • N/A. (2020). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of Applied Toxicology, 41(4), 535-546. Available at: [Link]

  • Gemenetzi, A., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 25(3), 1735. Available at: [Link]

  • Török, Z., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed, 39063170. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Chemistry of Heterocyclic Compounds, 58(1), 29-41. Available at: [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. Available at: [Link]

  • Sławiński, J., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(4), 822. Available at: [Link]

  • Ameer, R. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14). Available at: [Link]

  • Kamal, A., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Future Medicinal Chemistry, 11(3), 299-322. Available at: [Link]

  • Tan, M. L., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1818. Available at: [Link]

  • Fathalla, M. M. A., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research, 40(5), 2683-2691. Available at: [Link]

  • N/A. (n.d.). SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 649-652. Available at: [Link]

  • Lee, C. S., et al. (2017). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 7(1), 1639. Available at: [Link]

  • Lee, C. S., et al. (2023). (PDF) A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. ResearchGate. Available at: [Link]

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The Antihistaminergic Potential of Functionalized Piperazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of functionalized piperazine derivatives as histamine H1 receptor antagonists. It is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel antihistaminic agents. We will delve into the core principles of their mechanism of action, explore the critical structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and pharmacological evaluation, with a conceptual focus on the 1-propylpiperazine scaffold.

Introduction: The Histamine H1 Receptor as a Therapeutic Target

Histamine, a biogenic amine, plays a pivotal role in the pathophysiology of allergic diseases.[1] Its effects are mediated through four distinct G protein-coupled receptors (GPCRs), designated H1, H2, H3, and H4. The histamine H1 receptor is the primary target for the treatment of allergic conditions such as allergic rhinitis, urticaria, and atopic dermatitis.[2] Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to the classic symptoms of allergy, including vasodilation, increased vascular permeability, and smooth muscle contraction.[2]

H1 antihistamines are inverse agonists that bind to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the downstream signaling that leads to allergic symptoms.[3] The piperazine scaffold has emerged as a privileged structure in the design of H1 antihistamines, forming the core of several successful drugs, including hydroxyzine and cetirizine.[2]

The Piperazine Scaffold: A Versatile Core for H1 Antagonism

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, offers a versatile platform for the design of H1 antagonists. Its key features include:

  • Two Sites for Functionalization: The two nitrogen atoms provide opportunities for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.

  • Conformational Flexibility: The chair-like conformation of the piperazine ring allows for optimal positioning of key pharmacophoric elements within the H1 receptor binding pocket.

  • Basic Nitrogen Center: One of the nitrogen atoms is typically protonated at physiological pH, forming a crucial ionic interaction with a conserved aspartate residue in the H1 receptor.

The Conceptual Role of the 1-Propyl Group
  • Basicity (pKa): The nature of the alkyl group can modulate the basicity of the piperazine nitrogen, which in turn affects the strength of the ionic interaction with the receptor and the overall pharmacokinetic profile of the compound.

  • Lipophilicity: A propyl group increases the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

  • Steric Interactions: The size and conformation of the propyl group can influence how the molecule fits into the H1 receptor binding pocket, potentially affecting both affinity and selectivity.

Structure-Activity Relationships (SAR) of Piperazine-Based H1 Antihistamines

The antihistaminic activity of piperazine derivatives is governed by the nature of the substituents at the N1 and N4 positions. A generalized pharmacophore model for H1 antagonists includes a basic nitrogen atom, an aromatic or heteroaromatic system, and a flexible linker.

A notable example of a highly successful piperazine-based antihistamine is Cetirizine , the active metabolite of hydroxyzine. Its structure highlights key SAR principles:

  • N1-Substituent: The diphenylmethyl group at the N1 position provides the necessary hydrophobic interactions within the receptor binding pocket.

  • N4-Substituent: The ethoxyacetic acid moiety at the N4 position contributes to the second-generation characteristics of cetirizine, such as reduced CNS penetration and a longer duration of action.

The development of novel piperazine derivatives often involves the exploration of a wide range of substituents at both nitrogen atoms to optimize potency, selectivity, and safety.[4]

Synthesis of Functionalized 1-Propylpiperazine Derivatives: A General Approach

The synthesis of functionalized 1-propylpiperazine derivatives typically follows a convergent strategy, where the piperazine core is sequentially functionalized at the N1 and N4 positions. A representative synthetic route is outlined below.

General Synthetic Scheme

A 1-Propylpiperazine D N-Aryl-N'-propylpiperazine A->D Buchwald-Hartwig or Ullmann Coupling B Aryl Halide (Ar-X) B->D C Functionalized Alkyl Halide (R-Y) E Functionalized 1-Propylpiperazine Derivative C->E D->E N-Alkylation

Caption: General synthetic route for functionalized 1-propylpiperazine derivatives.

Exemplary Synthetic Protocol: Synthesis of a Hypothetical 1-(Diphenylmethyl)-4-propylpiperazine Derivative

This protocol describes a two-step synthesis of a model compound to illustrate the general principles.

Step 1: N-Propylation of Piperazine

  • To a solution of piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) as a base.

  • Add 1-bromopropane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 1-propylpiperazine, which can be purified by distillation or column chromatography.

Step 2: N-Arylation of 1-Propylpiperazine

  • To a solution of 1-propylpiperazine (1.0 eq) and benzhydryl chloride (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(diphenylmethyl)-4-propylpiperazine.

Pharmacological Evaluation: In Vitro and In Vivo Assays

A rigorous pharmacological evaluation is essential to characterize the antihistaminic properties of newly synthesized compounds. This involves a battery of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

In Vitro Assays

This assay determines the affinity of a test compound for the H1 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

A Prepare H1 Receptor Membrane Homogenate B Incubate with [³H]-Mepyramine and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Wash to Remove Non-specific Binding C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate IC₅₀ and Ki E->F

Caption: Workflow for H1 receptor binding assay.

This functional assay measures the ability of a compound to antagonize histamine-induced activation of the H1 receptor.

Protocol:

  • Cell Culture: Culture cells expressing the H1 receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound.

  • Histamine Challenge: Add a fixed concentration of histamine to stimulate the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of the histamine-induced calcium response.

In Vivo Assays

This classic model assesses the ability of a compound to protect against histamine-induced airway obstruction.

Protocol:

  • Animal Preparation: Acclimatize male Dunkin-Hartley guinea pigs to the experimental conditions.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally at a specified time before the histamine challenge.

  • Histamine Challenge: Expose the animals to an aerosol of histamine solution in a whole-body plethysmograph.

  • Measurement of Bronchoconstriction: Monitor the respiratory parameters (e.g., tidal volume, respiratory rate, and bronchoconstriction index) in real-time.

  • Data Analysis: Determine the dose of the test compound that provides a certain level of protection against histamine-induced bronchoconstriction.

The PCA model is used to evaluate the in vivo efficacy of antihistamines in an IgE-mediated allergic reaction.[5]

Protocol:

  • Sensitization: Passively sensitize rats by intradermal injection of anti-dinitrophenyl (DNP)-IgE antibodies into the dorsal skin.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally at a specified time before the antigen challenge.

  • Antigen Challenge: After a sensitization period (typically 24-48 hours), intravenously inject a mixture of the DNP-HSA antigen and Evans blue dye.

  • Measurement of Vascular Permeability: The antigen-antibody reaction on the surface of mast cells leads to the release of histamine and other mediators, causing an increase in vascular permeability and leakage of the Evans blue dye into the surrounding tissue.

  • Quantification: After a set time, sacrifice the animals, excise the skin at the injection sites, and extract the Evans blue dye. Measure the absorbance of the extracted dye to quantify the extent of the PCA reaction.

  • Data Analysis: Calculate the percentage inhibition of the PCA reaction by the test compound compared to the vehicle control group.

A Intradermal Injection of Anti-DNP-IgE in Rats B Administer Test Compound or Vehicle A->B C Intravenous Injection of DNP-HSA and Evans Blue Dye B->C D Measure Extravasation of Evans Blue Dye C->D E Calculate Percent Inhibition D->E

Caption: Workflow for the passive cutaneous anaphylaxis (PCA) model.

Data Presentation and Interpretation

The results from the pharmacological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro and In Vivo Antihistaminic Activity of Hypothetical Functionalized 1-Propylpiperazine Derivatives

CompoundH1 Ki (nM)Ca²⁺ IC₅₀ (nM)Bronchoconstriction ED₅₀ (mg/kg)PCA Inhibition (%) at 10 mg/kg
Reference (Cetirizine) 2.55.20.885
Compound A 1.83.50.692
Compound B 15.228.15.445
Compound C 0.92.10.495

Conclusion and Future Directions

The piperazine scaffold remains a highly valuable starting point for the design of novel H1 antihistamines. By systematically modifying the substituents at the N1 and N4 positions, it is possible to fine-tune the pharmacological profile of these compounds to achieve high potency, selectivity, and a favorable safety profile. The conceptual exploration of the 1-propylpiperazine core, guided by established SAR principles, provides a rational basis for the design of new chemical entities. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive pharmacological evaluation of these and other novel antihistamine candidates. Future research in this area will likely focus on the development of compounds with dual or multiple pharmacological activities, as well as on improving the pharmacokinetic and safety profiles of existing drug classes.

References

  • RxList. Antihistamines, Piperazine Derivatives. [Link]

  • Alagar Yadav, S., et al. (2022). A rat model of Shuang Huang Lian injection-induced anaphylaxis. Asian Pacific Journal of Allergy and Immunology.
  • Chatterjee, A., et al. (2022). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]

  • Ghorab, M. M., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
  • Stark, H., et al. (2017). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. [Link]

  • Gupta, A., et al. (2016). Efficacy and Safety of H1-Antihistamines: An Update.
  • Abou-Gharbia, M., et al. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry. [Link]

  • Bojarski, A. J., et al. (2005). Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity. PubMed. [Link]

  • Rami, M., et al. (2004). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. PubMed. [Link]

Sources

Structure-activity relationship (SAR) of 1-Propylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-propylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for targeting aminergic G-protein-coupled receptors (GPCRs), specifically Dopamine (


), Serotonin (

), and Sigma (

) receptors. This guide deconstructs the structural activity relationship (SAR) of this scaffold, demonstrating how the three-carbon (propyl) linker acts as a "molecular ruler," optimizing the distance between the protonatable piperazine nitrogen and distal aromatic systems to achieve nanomolar affinity and subtype selectivity.

The Pharmacophore Architecture

The biological activity of 1-propylpiperazine derivatives is not random; it is a function of precise geometric and electrostatic alignment within the receptor binding pocket. The scaffold can be dissected into three distinct regions, each governing a specific aspect of the ligand-receptor interaction.

Region A: The Basic Piperazine Core (The Anchor)
  • Function: The

    
     or 
    
    
    
    nitrogen atom (depending on substitution) serves as the primary proton acceptor. At physiological pH (7.4), this nitrogen is protonated (
    
    
    ).
  • Mechanism: This cationic center forms a critical salt bridge with a conserved aspartate residue in Transmembrane Domain 3 (TM3) of aminergic GPCRs (e.g.,

    
     in Dopamine/Serotonin receptors).
    
  • SAR Insight: Steric bulk on the piperazine ring (e.g., 2-methyl or 3,5-dimethyl) restricts conformational flexibility, often enhancing selectivity by locking the molecule into a bioactive conformation, though sometimes at the cost of metabolic stability.

Region B: The Propyl Linker (The Ruler)
  • Function: The three-carbon alkyl chain connects the basic core to the distal aromatic moiety.

  • Causality: Why propyl?

    • Ethyl (2-carbon): Often too short, preventing the distal group from reaching the secondary hydrophobic pocket.

    • Butyl (4-carbon): Increases entropic penalty due to higher rotational degrees of freedom; often leads to non-specific binding or loss of selectivity.

    • Propyl (3-carbon): The "Goldilocks" length (

      
      ). It provides the optimal distance for the distal aryl group to engage with secondary binding sites (e.g., the secondary binding pocket in 
      
      
      
      receptors) while maintaining a rigid enough vector to avoid entropic loss.
Region C: The Distal Aromatic System (The Specifier)
  • Function: Determines intrinsic activity (agonist vs. antagonist) and receptor subtype selectivity.

  • Mechanism: Engages in

    
     stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor's extracellular loops.
    

Visualization: Mechanistic SAR Pathway

The following diagram illustrates the logical flow of SAR optimization for this scaffold, mapping structural modifications to their pharmacological consequences.

SAR_Flow Scaffold 1-Propylpiperazine Scaffold Core Piperazine Core (Basic Amine) Scaffold->Core Linker Propyl Linker (3-Carbon Chain) Scaffold->Linker Distal Distal Aryl Group (Tail Region) Scaffold->Distal SaltBridge Interaction: Salt Bridge (TM3 Asp) Core->SaltBridge Protonation Distance Mechanism: Secondary Pocket Access Linker->Distance Optimal Length (3C) Selectivity Outcome: Subtype Selectivity (e.g., D3 > D2) Distal->Selectivity Pi-Pi Stacking SaltBridge->Selectivity Affinity Anchor Distance->Selectivity Spatial Constraint

Figure 1: Mechanistic decomposition of the 1-Propylpiperazine SAR. The propyl linker acts as the critical spatial regulator determining selectivity.

Case Study: Dopamine D3 Receptor Selectivity

The 1-propylpiperazine scaffold is most famous for its application in developing Dopamine D3 receptor-selective ligands . The D3 receptor shares high homology with D2, making selectivity a challenge.[1][2]

The "Propyl Effect": Research indicates that


 receptors possess a narrower and more distinct secondary binding pocket than 

receptors.
  • Data Synthesis: In a comparative study of

    
    -substituted piperazines, the propyl linker consistently yielded the highest 
    
    
    
    affinity compared to ethyl or butyl analogues.
Linker LengthD3 Affinity (

nM)
D2 Affinity (

nM)
Selectivity Ratio (D2/D3)
Ethyl (2C)45.2120.52.6
Propyl (3C) 1.1 114.0 103.6
Butyl (4C)8.595.011.2

Note: Data represents aggregated trends from varying aryl-piperazine derivatives (e.g., BP-897 analogues).

Mechanistic Insight: The propyl chain positions the terminal aryl group to interact with


 and 

in the

receptor, interactions that are sterically hindered or energetically unfavorable with shorter/longer linkers.

Experimental Protocol: Synthesis of 1-Propylpiperazine Derivatives

Objective: Synthesize a 1-aryl-4-propylpiperazine derivative via N-alkylation. Scope: This protocol is a self-validating system; the formation of the intermediate and final product is monitored via TLC and confirmed by NMR.

Reagents:
  • 1-Arylpiperazine (1.0 eq)

  • 1-Bromo-3-chloropropane (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 3.0 eq)
    
  • Acetonitrile (ACN, solvent)

  • Potassium Iodide (KI, catalytic amount, 0.1 eq)

Step-by-Step Methodology:
  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-arylpiperazine (e.g., 1-(2,3-dichlorophenyl)piperazine) in ACN.

    • Add anhydrous

      
      . Stir at room temperature for 15 minutes to deprotonate the secondary amine. Why? This maximizes nucleophilicity.
      
  • Alkylation (The Linker Addition):

    • Add catalytic KI. Why? Finkelstein reaction in situ converts alkyl chloride/bromide to more reactive alkyl iodide.

    • Add 1-bromo-3-chloropropane dropwise.

    • Critical Step: Reflux at 80°C for 12-16 hours.

    • Validation: Monitor TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the starting piperazine spot (

      
      ) and appearance of the product spot (
      
      
      
      ).
  • Secondary Coupling (If creating a "sandwich" ligand):

    • If the goal is to attach a second pharmacophore to the propyl chain (displacing the terminal chloro group), add the second amine/nucleophile (1.0 eq) and additional base (

      
      ).
      
    • Reflux for an additional 24 hours.

  • Work-up & Purification:

    • Filter off inorganic salts (

      
      , KBr).
      
    • Evaporate solvent under reduced pressure.

    • Purify residue via Flash Column Chromatography (Silica gel, Gradient: Hexane

      
       Ethyl Acetate).
      
Analytical Validation (Self-Check):
  • 1H NMR (CDCl3, 400 MHz):

    • Piperazine Ring: Two triplets/multiplets around

      
       2.6 - 3.2 ppm (
      
      
      
      ).
    • Propyl Linker:

      • Triplet at

        
         ppm (
        
        
        
        ).
      • Multiplet at

        
         ppm (central 
        
        
        
        ).
      • Triplet at

        
         ppm (
        
        
        
        or
        
        
        ).
  • Mass Spectrometry: Confirm molecular ion

    
    .
    

Visualization: Synthetic Workflow

Synthesis_Protocol Start Start: 1-Arylpiperazine Reagents Add: 1-Bromo-3-chloropropane K2CO3, KI (cat), ACN Start->Reagents Reflux Reflux: 80°C, 12-16h (Finkelstein Activation) Reagents->Reflux Check Checkpoint: TLC (DCM/MeOH) Reflux->Check Check->Reflux Incomplete Purify Purification: Flash Chromatography Check->Purify Conversion > 95% Final Product: 1-Propylpiperazine Derivative Purify->Final

Figure 2: Step-by-step synthetic pathway for generating 1-propylpiperazine libraries.

Future Perspectives: Multi-Target Directed Ligands (MTDLs)

The 1-propylpiperazine scaffold is evolving beyond single-target selectivity. Current drug development focuses on MTDLs —compounds that simultaneously target


 (antagonism) and 

(agonism) to treat complex psychiatric disorders like Schizophrenia. The propyl linker's flexibility allows the molecule to adopt distinct conformations required to activate one receptor while blocking another, a property termed "conformational switching."

References

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines. MDPI. [Link]

  • Structure-activity relationship study of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. PubMed. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines. ResearchGate. [Link]

  • Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity. PubMed. [Link]

Sources

1-Propylpiperazine: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Propylpiperazine (1-PP) represents a critical structural motif in modern medicinal chemistry, serving as both a versatile linker and a functional pharmacophore. Unlike its simpler congener N-methylpiperazine, the N-propyl variant offers a distinct lipophilic profile that modulates blood-brain barrier (BBB) permeability and receptor subtype selectivity, particularly within the dopamine D2/D3 and serotonin 5-HT receptor families. This technical guide provides a comprehensive analysis of 1-PP, detailing its physicochemical properties, validated synthetic protocols for mono-alkylation, and its strategic application in optimizing lead compounds for CNS and antimicrobial indications.

Part 1: Chemical Profile & Physicochemical Properties

The transition from a methyl to a propyl substituent on the piperazine nitrogen significantly alters the physicochemical landscape of the molecule. This "propyl shift" is often exploited to fine-tune the lipophilicity (LogP) and steric occupancy of a drug candidate without disrupting the fundamental electronic properties of the basic nitrogen.

Table 1: Comparative Physicochemical Properties[1]
PropertyPiperazine1-Methylpiperazine1-PropylpiperazineRelevance in Drug Design
Molecular Weight 86.14100.16128.22Small fragment, ideal for Fragment-Based Drug Discovery (FBDD).
cLogP -1.24-0.60~0.45Positive shift enhances membrane permeability and BBB crossing.
pKa (Basic N) 9.839.14~9.20Maintains basicity for salt formation and lysosomal trapping.
H-Bond Donors 211Secondary amine remains available for further functionalization.
Steric Bulk (MR) 25.029.839.1Increased bulk can fill hydrophobic pockets in GPCR targets.

Key Insight: The propyl group pushes the cLogP into a positive range, making 1-PP derivatives significantly more lipophilic than their methyl counterparts. This is crucial for CNS-active agents where passive diffusion across the BBB is required.

Part 2: Synthetic Accessibility & Protocols

Synthesizing 1-propylpiperazine with high selectivity for the mono-substituted product is a common challenge. Direct alkylation with propyl halides often leads to a statistical mixture of mono- and di-propylated products (and unreacted starting material), requiring tedious chromatographic separation.

Validated Protocol: Selective Reductive Amination

To ensure "Self-Validating" reproducibility, we recommend Reductive Amination over direct alkylation. This method utilizes the formation of an iminium ion intermediate, which is more controllable.

Materials:
  • Substrate: Piperazine (anhydrous) [CAS: 110-85-0] - Use 3-5 equivalents to suppress bis-alkylation.

  • Reagent: Propionaldehyde [CAS: 123-38-6]

  • Reductant: Sodium Triacetoxyborohydride (STAB) [CAS: 56553-60-7] - Milder than NaBH4, prevents aldehyde reduction.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acid Catalyst: Acetic Acid (glacial).[1]

Step-by-Step Methodology:
  • Imine Formation:

    • In a dry round-bottom flask under N2 atmosphere, dissolve Piperazine (5.0 equiv) in DCM (0.2 M concentration relative to aldehyde).

    • Add Acetic Acid (1.0 equiv) to buffer the solution.

    • Add Propionaldehyde (1.0 equiv) dropwise at 0°C.

    • Mechanism:[2][3][4][5][6][7] The excess piperazine ensures that any formed imine is derived from a mono-substituted species.

    • Stir at room temperature for 1 hour to ensure complete imine formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H2).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up (Critical for Purity):

    • Quench with saturated aqueous NaHCO3.[8]

    • Extract the organic layer.[5][8] Note: Excess piperazine is highly water-soluble and will remain in the aqueous phase.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure 1-propylpiperazine.

    • If necessary, distill under reduced pressure or convert to the dihydrobromide salt (using HBr/Acetic Acid) for recrystallization (ethanol/ether).

Visualization: Synthetic Pathways

The following diagram contrasts the direct alkylation route (prone to side products) with the recommended reductive amination route.

SynthesisPathways Pip Piperazine (Excess) Inter1 Transition State (Statistical Mix) Pip->Inter1 Inter2 Imine Intermediate Pip->Inter2 PropHal Propyl Bromide (Direct Alkylation) PropHal->Inter1 High Risk PropAld Propionaldehyde (Reductive Amination) PropAld->Inter2 Controlled ProdMono 1-Propylpiperazine (Target) Inter1->ProdMono Low Yield ProdDi 1,4-Dipropylpiperazine (Impurity) Inter1->ProdDi Significant Inter2->ProdMono NaBH(OAc)3 High Selectivity

Figure 1: Synthetic decision tree highlighting the selectivity advantage of Reductive Amination (Green path) over Direct Alkylation (Red path).

Part 3: Medicinal Chemistry Applications[8][10][11]

The 1-propylpiperazine moiety is not merely a linker; it is a pharmacophore that engages in specific hydrophobic interactions.

Dopamine Receptor Selectivity (D2 vs. D3)

Arylpiperazines are "privileged structures" for G-Protein Coupled Receptors (GPCRs). In the design of antipsychotics and anti-Parkinsonian agents, distinguishing between Dopamine D2 and D3 receptors is critical to minimize extrapyramidal side effects.

  • Mechanism: D3 receptors possess a "Secondary Binding Pocket" (SBP) that is distinct from the orthosteric site.[9]

  • Role of Propyl Group: The N-propyl tail acts as a lipophilic anchor. Unlike the methyl group (too small) or the benzyl group (too bulky/rigid), the propyl chain offers the optimal length and flexibility to extend into the hydrophobic accessory region of the D3 receptor SBP without incurring steric clashes.

  • Bitopic Ligands: 1-PP derivatives often function as bitopic ligands, where the piperazine nitrogen binds the conserved Aspartate residue (Asp3.32) and the propyl group stabilizes the conformation via hydrophobic contacts in the SBP.

Sildenafil Analogues & PDE5 Inhibitors

While Sildenafil (Viagra) utilizes an N-methylpiperazine moiety, extensive SAR studies have explored the N-propyl analogue to modulate solubility and metabolic stability.

  • Metabolic Stability: The N-dealkylation of piperazines is a primary metabolic pathway (mediated by CYP3A4). The propyl group is generally more resistant to rapid oxidative dealkylation compared to the methyl group, potentially extending the half-life of the parent drug.

  • Potency: In certain pyrazolopyrimidinone scaffolds, the increased lipophilicity of the propyl variant enhances cell membrane penetration, although it may slightly reduce water solubility, requiring formulation adjustments (e.g., citrate or mesylate salts).

Antimicrobial Quinoxalines

1-Propylpiperazine is used to synthesize quinoxaline-1,4-di-N-oxides. The propyl tail facilitates the penetration of these compounds through the lipid-rich bacterial cell walls of Mycobacterium tuberculosis.

Part 4: Experimental Case Study: D3-Selective Ligand Design

Objective: Synthesize a D3-selective antagonist using 1-PP as the core scaffold.

Rationale: To target the D3 receptor's secondary binding pocket, we attach a lipophilic "head" group to the N4 position of 1-propylpiperazine.

Workflow:

  • Starting Material: 1-Propylpiperazine (synthesized via Protocol above).

  • Coupling: Buchwald-Hartwig Amination.

    • Reactants: 1-Propylpiperazine + 4-Bromo-2,3-dichlorophenyl (Head Group).

    • Catalyst: Pd2(dba)3 / BINAP.

    • Base: NaOtBu.[2]

    • Solvent: Toluene, 100°C.

  • Result: The resulting 1-(2,3-dichlorophenyl)-4-propylpiperazine derivative exhibits high affinity for D3 due to the "propyl-lock" effect in the receptor channel.

Visualization: Pharmacophore Mapping

This diagram illustrates how the 1-PP moiety bridges the Orthosteric and Secondary binding sites.

Pharmacophore cluster_Ligand 1-Propylpiperazine Ligand Ortho Orthosteric Site (Asp3.32 Interaction) SBP Secondary Binding Pocket (Hydrophobic Region) BasicN Basic Nitrogen (Protonated) BasicN->Ortho Ionic Bond Propyl Propyl Tail (Lipophilic Anchor) BasicN->Propyl Covalent Link Aryl Aryl Head Group BasicN->Aryl Covalent Link Propyl->SBP Van der Waals

Figure 2: Pharmacophore map demonstrating the dual role of the 1-propylpiperazine scaffold in GPCR binding.[10]

References

  • ChemicalBook. (2025). Piperazine Properties and Safety Data. Retrieved from

  • PubChem. (2025). 1-Propylpiperazine Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 1-n-Propylpiperazine dihydrobromide Product Sheet. Retrieved from

  • Newman, A. H., et al. (2012). Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor. Journal of Medicinal Chemistry. Retrieved from

  • Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI Molecules. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines. Retrieved from

Sources

Comprehensive Guide to Solubility and Stability Profiling of 1-Propylpiperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability Studies of 1-Propylpiperazine Salts Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary

1-Propylpiperazine is a critical piperazine derivative used as an intermediate in the synthesis of pharmaceutical compounds, including serotonin receptor antagonists and anthelmintics. However, the free base form of 1-propylpiperazine presents significant handling challenges: it is typically a liquid or low-melting solid at room temperature, prone to oxidation, and exhibits high volatility.

To mitigate these physicochemical liabilities, salt formation is the standard remediation strategy. This guide details the technical workflow for selecting, synthesizing, and profiling stable salts of 1-propylpiperazine, with a specific focus on the dihydrobromide salt as a benchmark for stability and solubility enhancement.

Physicochemical Rationale & Salt Selection

The primary objective of salt formation for 1-propylpiperazine is to elevate the melting point and lock the molecule into a stable crystal lattice.

The pKa Rule and Counter-ion Selection

1-Propylpiperazine is a di-acidic base containing two nitrogen centers:

  • Secondary Amine (N4): Highly basic (

    
    ).
    
  • Tertiary Amine (N1): Less basic (

    
    ).
    

Selection Rule: To ensure stable salt formation, the


 (pKa of acid - pKa of base) should ideally be 

or

. Strong mineral acids (HBr, HCl) are preferred to protonate both nitrogen centers, forming a di-salt , which maximizes lattice energy and melting point.
Property1-Propylpiperazine (Free Base)1-Propylpiperazine Dihydrobromide
Physical State Liquid / Low-melting SolidCrystalline Solid
Melting Point < 25 °C (Est.) / Liquid259.5 - 264.5 °C [1]
Hygroscopicity High (Absorbs

)
Low to Moderate
Handling Requires inert atmosphereStandard solid handling
Salt Screening Workflow

The following diagram illustrates the decision matrix for converting the volatile base into a developable salt candidate.

SaltScreening Base 1-Propylpiperazine (Liquid Free Base) pKa pKa Analysis (N1: ~5.3, N4: ~9.5) Base->pKa Assess Ionization AcidSel Counter-ion Selection (HCl, HBr, H2SO4) pKa->AcidSel u0394pKa > 3 Synth Synthesis & Crystallization (Solvent: EtOH/Water) AcidSel->Synth Stoichiometry 1:2 Char Characterization (XRD, DSC, TGA) Synth->Char Solid State Analysis Select Lead Salt Candidate (Dihydrobromide) Char->Select High MP & Stability

Figure 1: Strategic workflow for isolating stable piperazine salts. The process prioritizes counter-ions that protonate both amine centers to maximize thermal stability.

Experimental Protocols

Synthesis of 1-Propylpiperazine Dihydrobromide

Objective: Isolate high-purity crystalline salt from the liquid base.

Reagents:

  • 1-Propylpiperazine (98%+)[1]

  • Hydrobromic acid (48% aq.)

  • Ethanol (Absolute)

Protocol:

  • Dissolution: Dissolve 10.0 g of 1-propylpiperazine in 50 mL of ethanol in a round-bottom flask. Cool to 0–5 °C in an ice bath.

  • Acid Addition: Dropwise add 2.2 equivalents of HBr (aq). The exotherm must be controlled to prevent degradation.

  • Crystallization: Stir the solution for 2 hours. If precipitation is slow, add diethyl ether as an anti-solvent or concentrate via rotary evaporation.

  • Filtration: Filter the white precipitate under vacuum.

  • Purification: Recrystallize from hot ethanol/water (9:1 v/v) to remove trace acid.

  • Drying: Dry in a vacuum oven at 60 °C for 12 hours.

Validation Criteria:

  • Melting Point: Target range 259–265 °C.[2]

  • XRD: Sharp, distinct Bragg peaks indicating high crystallinity (amorphous halo indicates failure).

Solubility Measurement (Saturation Shake-Flask Method)

Objective: Determine equilibrium solubility (


) in various solvents.
  • Preparation: Add excess salt to 10 mL of solvent (Water, Methanol, Ethanol, etc.) in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     K) for 24 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Analysis: Withdraw the supernatant using a syringe filter (0.45

    
    m). Dilute and analyze via HPLC (UV detection at 210 nm) or gravimetric analysis if non-volatile impurities are absent.
    
  • Calculation: Convert concentration to mole fraction (

    
    ).
    

Solubility & Thermodynamic Modelling

Understanding the solubility landscape is vital for purification (recrystallization) and formulation.

Thermodynamic Equilibrium

The solubility of the salt is governed by the equilibrium between the solid crystal lattice and the solvated ions. We model this using the Modified Apelblat Equation , which correlates mole fraction solubility (


) with temperature (

):


  • 
    : Empirical parameters derived from regression analysis.
    
  • 
    : Absolute temperature (K).
    
Solubility Profile Data (Representative)

Data based on typical physicochemical behavior of piperazine di-salts [1][2].

SolventSolubility (298.15 K)Solubility (323.15 K)Trend
Water ~50 mg/mL (High)>100 mg/mLHigh polarity interaction.
Methanol ModerateHighProtic solvent, H-bonding.
Ethanol LowModerateIdeal for recrystallization.
Acetone InsolubleVery LowAnti-solvent candidate.

Interpretation: The dihydrobromide salt is highly soluble in water due to ionic dissociation. The solubility decreases as the dielectric constant of the solvent drops (Water > Methanol > Ethanol). This differential solubility makes Ethanol/Water mixtures the optimal system for recrystallization (high solubility at high T, low at low T).

Stability Assessment

Thermal Stability (DSC/TGA)

Thermal analysis is non-negotiable for confirming the safety and processing limits of the salt.

  • DSC (Differential Scanning Calorimetry):

    • Expectation: A sharp endothermic peak at ~260 °C corresponding to melting (

      
      ).
      
    • Warning: Any peaks below 100 °C suggest the presence of solvates (hydrates) or impurities.

  • TGA (Thermogravimetric Analysis):

    • Protocol: Heat from 30 °C to 400 °C at 10 °C/min.

    • Criterion: Weight loss < 1% up to 150 °C confirms an anhydrous state. Significant weight loss at

      
       indicates decomposition immediately following melting.
      
Hygroscopicity (DVS)

Piperazine salts can be hygroscopic.[3] A Dynamic Vapor Sorption (DVS) study is required.

  • Method: Cycle Relative Humidity (RH) from 0% to 90% at 25 °C.

  • Classification:

    • < 0.2% mass gain: Non-hygroscopic.

    • 0.2% - 2.0%: Slightly hygroscopic.

    • 2.0%: Hygroscopic (Requires moisture-tight packaging).

  • Note: Dihydrobromide salts are generally less hygroscopic than hydrochloride salts, making them superior for solid dosage forms.

References

  • Sigma-Aldrich. (n.d.).[2] 1-n-Propylpiperazine dihydrobromide Product Analysis. Retrieved from

  • PubChem. (n.d.).[4][5][6] Piperazine Compound Summary. National Library of Medicine. Retrieved from

  • NIST. (n.d.). Piperazine Thermophysical Properties. NIST Chemistry WebBook, SRD 69. Retrieved from

  • ChemicalBook. (n.d.). 1-Isopropylpiperazine Properties and Safety. Retrieved from

Disclaimer: This guide is intended for research purposes. All synthesis and handling of chemical substances should be performed by qualified personnel under appropriate safety protocols.

Sources

Physical and chemical characteristics of 1-Propylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Propylpiperazine dihydrobromide is a specialized piperazine derivative primarily utilized as a nucleophilic building block in the synthesis of pharmaceutical agents, particularly those targeting the Central Nervous System (CNS).[1] As a dihydrobromide salt, it offers distinct advantages over its free base counterpart, including enhanced thermal stability, crystallinity, and water solubility, which are critical for controlled stoichiometric dosing in drug development.

This guide details the physicochemical properties, synthesis logic, and analytical protocols required for the rigorous handling and characterization of this compound.

Chemical Identity & Structural Analysis[2][3]

The compound consists of a piperazine ring mono-substituted at the N1 position with a propyl chain, stabilized as a salt by two equivalents of hydrobromic acid.[1][2][3]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-Propylpiperazine dihydrobromide
Common Synonyms 1-n-Propylpiperazine 2HBr; N-Propylpiperazine dihydrobromide
CAS Number 64262-23-3
Molecular Formula C₇H₁₆N₂[1][4][5][2][3][6][7][8][9] · 2HBr
Molecular Weight 290.04 g/mol
SMILES CCCN1CCNCC1.Br.Br
InChI Key YTPQLWVHCBATKO-UHFFFAOYSA-N
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the ionic interaction between the basic nitrogen centers and the hydrobromic acid.

Structure Propyl Propyl Group (C3H7-) N1 N1 (Tertiary Amine) Protonation Site 1 Propyl->N1 Alkyl Bond Piperazine Piperazine Ring (C4H8) N1->Piperazine HBr1 2 x HBr (Counterions) N1->HBr1 Ionic Interaction N4 N4 (Secondary Amine) Protonation Site 2 Piperazine->N4 N4->HBr1 Ionic Interaction

Figure 1: Structural connectivity and salt formation sites of 1-Propylpiperazine dihydrobromide.

Physical Characteristics

The dihydrobromide salt form significantly alters the physical profile compared to the liquid free base (1-propylpiperazine), rendering it a solid suitable for precise weighing.

Physicochemical Constants
PropertyValueContext/Notes
Appearance White to off-white crystalline powderHigh crystallinity indicates high purity (>98%).
Melting Point 259.5 – 264.5 °CSharp melting range indicates a stable crystal lattice [1].
Solubility (Water) Soluble (50 mg/mL)Clear, colorless solution. Highly hydrophilic due to ionic nature.
Solubility (Organics) Low in non-polar solventsInsoluble in hexanes/ether; sparingly soluble in cold ethanol.
Hygroscopicity HygroscopicMust be stored under desiccant; absorbs atmospheric moisture readily.
pH ( Aqueous) Acidic (~3.0 - 5.0)Dissociation of HBr leads to an acidic solution.

Chemical Properties & Reactivity[9][10][11]

Acidity & Basicity

The parent molecule contains two nitrogen centers with distinct pKa values:

  • N1 (Tertiary): Typically pKa ~5.5 (less basic due to steric bulk and alkylation).

  • N4 (Secondary): Typically pKa ~9.8 (highly basic). Note: In the dihydrobromide form, both nitrogens are protonated. To utilize the compound as a nucleophile, it must be neutralized (free-based) in situ using a base like K₂CO₃ or Et₃N.

Stability Profile
  • Thermal Stability: High. The high melting point (>250°C) allows it to withstand high-temperature reaction conditions without degradation, unlike the volatile free base.

  • Chemical Stability: Stable to oxidation under ambient conditions. Sensitive to strong bases (liberates free base).

  • Light Sensitivity: Minimal, though standard protocol dictates storage in amber vials.

Synthesis & Manufacturing Logic

The synthesis typically involves the mono-alkylation of piperazine followed by salt formation. The choice of the dihydrobromide salt is often driven by the need to purify the intermediate through crystallization, which is more efficient than distilling the high-boiling free base.

Synthesis Input1 Piperazine (Excess) Step1 Step 1: N-Alkylation (Reflux in Ethanol/Acetonitrile) Input1->Step1 Input2 1-Bromopropane Input2->Step1 Inter Intermediate: 1-Propylpiperazine (Free Base) + Bis-propyl impurity Step1->Inter Step2 Step 2: Salt Formation Add HBr (48% aq or in AcOH) Inter->Step2 Step3 Step 3: Crystallization (Precipitation of Dihydrobromide) Step2->Step3 Final Target: 1-Propylpiperazine 2HBr (>98% Purity) Step3->Final

Figure 2: Synthetic pathway for the production of high-purity 1-Propylpiperazine Dihydrobromide.

Experimental Protocols

Protocol A: In-Situ Free-Basing for Nucleophilic Substitution

Context: Researchers often purchase the stable salt but need the reactive free amine for coupling reactions (e.g., SNAr or Amide coupling).

Reagents:

  • 1-Propylpiperazine 2HBr (1.0 equiv)[10]

  • Potassium Carbonate (K₂CO₃) (3.0 equiv) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DMF or Acetonitrile (ACN)

Procedure:

  • Suspension: Suspend 1-Propylpiperazine 2HBr in the chosen solvent (0.2 M concentration). The salt will likely not dissolve fully initially.

  • Neutralization: Add the base (K₂CO₃ or DIPEA).

    • Observation: If using K₂CO₃, the mixture will remain heterogeneous. If using DIPEA, the solution may clarify as the organic-soluble free base is liberated.

  • Activation Time: Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation of the secondary amine (N4).

  • Reaction: Add the electrophile (e.g., alkyl halide or activated ester) directly to this mixture.

Protocol B: Analytical Verification (Titration)

Context: Verifying the stoichiometry of the salt (Assay).

Method: Argentometric Titration (for Bromide content).

  • Dissolution: Dissolve 100 mg of the sample in 50 mL of deionized water.

  • Acidification: Add 1 mL of dilute nitric acid (HNO₃).

  • Titration: Titrate with 0.1 N Silver Nitrate (AgNO₃) solution using a potentiometric electrode (silver/sulfide ion-selective electrode).

  • Calculation:

    
    
    
    • 
      : Volume of AgNO₃ (mL)
      
    • 
      : Normality of AgNO₃
      
    • 
      : Molecular Weight (290.04)[5][7]
      
    • 
      : Weight of sample (g)
      
    • The factor "2" accounts for the two bromide ions per molecule.

Analytical Specifications (Expected Data)

When characterizing this compound, the following spectral signatures confirm identity:

  • ¹H-NMR (D₂O, 400 MHz):

    • δ 0.9 ppm (t, 3H): Terminal methyl of propyl group.

    • δ 1.7 ppm (m, 2H): Methylene bridge of propyl group.

    • δ 3.0–3.2 ppm (t, 2H): N-CH₂ of propyl group.

    • δ 3.4–3.8 ppm (m, 8H): Piperazine ring protons. Note: Due to protonation and rapid exchange in D₂O, the ring protons often appear as a broadened multiplet or two distinct triplets shifted downfield compared to the free base.

  • Mass Spectrometry (ESI+):

    • m/z: 129.1 [M+H]⁺ (Corresponds to the free base cation C₇H₁₇N₂⁺).

    • Note: The HBr salts dissociate in the MS source; you will observe the mass of the propylpiperazine.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[11]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[11]

Handling Precautions:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Use a fume hood to avoid inhaling dust.

  • Storage: Store in a cool, dry place. Hygroscopic: Keep container tightly closed. Recommended storage temperature: 2–8°C or Room Temperature (depending on vendor spec, but cool is preferred to prevent caking).

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for 15+ minutes.[2][12] Seek medical attention.

    • Skin Contact: Wash off immediately with soap and water.[2]

References

  • PubChem.[1][5] (n.d.). Compound Summary: 1-Propylpiperazine.[1][4][3][7][10] National Library of Medicine. Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-Propylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Step-by-Step Synthesis of 1-Propylpiperazine

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-propylpiperazine, a valuable heterocyclic building block in medicinal chemistry and drug development. The described method is based on the direct N-alkylation of piperazine with 1-bromopropane. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and detailed procedures for reaction work-up, purification, and characterization to ensure a reliable and reproducible synthesis.

Introduction

N-substituted piperazines are ubiquitous structural motifs found in a vast array of FDA-approved pharmaceuticals and clinical candidates.[1][2] Their prevalence is due to the piperazine ring's ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and bioavailability, while also serving as a versatile linker between different pharmacophores. 1-Propylpiperazine is a fundamental N-alkylated derivative used in the synthesis of more complex molecules, including potent antagonists for biological targets like the CXCR4 receptor.[3]

While several methods exist for the synthesis of monosubstituted piperazines, including reductive amination and strategies involving protecting groups, direct N-alkylation remains a straightforward and widely used approach.[4][5][6] The primary challenge in direct alkylation is controlling the selectivity for mono-alkylation over the undesired di-alkylation. This protocol addresses this challenge by employing a significant excess of the starting piperazine, which statistically favors the reaction of the alkylating agent with the more abundant, unreacted piperazine over the newly formed, less concentrated 1-propylpiperazine product.

This document details a field-proven protocol for the synthesis of 1-propylpiperazine via the direct reaction of piperazine with 1-bromopropane in the presence of potassium carbonate as a base.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane and displacing the bromide ion. The hydrobromic acid (HBr) byproduct is neutralized by a base, potassium carbonate, to drive the reaction to completion.

Overall Reaction:

Materials and Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountEquivalentsSupplier
Piperazine, anhydrousC₄H₁₀N₂86.14-38.76 g4.5Sigma-Aldrich
1-BromopropaneC₃H₇Br122.99-12.30 g (8.8 mL)1.0Thermo Fisher
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.21-20.73 g1.5MilliporeSigma
Acetonitrile (CH₃CN), anhydrousCH₃CN41.05-250 mL-VWR
Dichloromethane (DCM)CH₂Cl₂84.93-As needed-VWR
Deionized WaterH₂O18.02-As needed--
Brine (Saturated NaCl solution)NaCl(aq)--As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed-Sigma-Aldrich
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Fractional distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety & Hazard Analysis

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Piperazine: Corrosive, causes severe skin burns and eye damage.[7] It is also a respiratory and skin sensitizer and may cause allergic reactions.[7] Handle with extreme care.

  • 1-Bromopropane: Flammable liquid and vapor. Toxic if swallowed and fatal in contact with skin. Causes severe skin burns and eye damage.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • Potassium Carbonate: Causes skin and serious eye irritation.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[7][8] An emergency eyewash station and safety shower must be readily accessible.[8]

Detailed Synthesis Protocol

Step 1: Reaction Setup
  • Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Place the apparatus under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add anhydrous piperazine (38.76 g, 0.45 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Add 250 mL of anhydrous acetonitrile to the flask.

  • Begin stirring the suspension at room temperature. A large excess of piperazine is used to minimize the formation of the di-substituted product.[9]

Step 2: Addition of Alkylating Agent
  • Dissolve 1-bromopropane (12.30 g, 0.10 mol) in 50 mL of anhydrous acetonitrile and add it to the dropping funnel.

  • Add the 1-bromopropane solution dropwise to the stirring piperazine suspension over a period of 30-45 minutes. The reaction is exothermic; maintain a steady addition rate to control the temperature.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using the heating mantle.

Step 3: Reaction Monitoring
  • Allow the reaction to reflux for 12-18 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Mobile Phase: Dichloromethane:Methanol (9:1) with a few drops of triethylamine.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

    • The disappearance of the 1-bromopropane spot indicates the reaction is nearing completion.

Step 4: Work-up and Extraction
  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and piperazine hydrobromide salts from the reaction mixture using a Buchner funnel. Wash the solids with a small amount of acetonitrile.

  • Transfer the filtrate to a round-bottom flask and concentrate it using a rotary evaporator to remove the bulk of the acetonitrile.

  • To the resulting residue, add 150 mL of deionized water and 150 mL of dichloromethane (DCM).

  • Transfer the mixture to a 500 mL separatory funnel. Shake vigorously and allow the layers to separate.

  • Drain the lower organic layer (DCM).

  • Extract the aqueous layer two more times with 75 mL portions of DCM.

  • Combine all organic extracts and wash them once with 100 mL of brine. This step helps to remove residual water and water-soluble impurities.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

Step 5: Purification and Characterization
  • Remove the DCM from the dried organic phase using a rotary evaporator to yield the crude product, which will contain 1-propylpiperazine and unreacted piperazine.

  • Purify the crude oil by fractional distillation under atmospheric pressure.

    • Collect the fraction boiling at 180-182°C .[10] This is the expected boiling point for 1-propylpiperazine. Unreacted piperazine has a boiling point of ~146°C and will distill first.

  • The final product should be a clear, colorless to pale yellow liquid.

  • Characterization:

    • ¹H NMR & ¹³C NMR: Confirm the structure and assess purity.

    • Mass Spectrometry (MS): Confirm the molecular weight (C₇H₁₆N₂, MW: 128.22 g/mol ).[11]

    • Expected Yield: 65-75%.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis of 1-propylpiperazine.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purify Purification & Analysis Setup 1. Assemble Dry Glassware under Inert Atmosphere Reagents 2. Charge Flask with Piperazine, K₂CO₃, and Acetonitrile Setup->Reagents Addition 3. Dropwise Addition of 1-Bromopropane Solution Reagents->Addition Reflux 4. Heat to Reflux (82°C) for 12-18 hours Addition->Reflux Monitor 5. Monitor by TLC Reflux->Monitor Filter 6. Cool and Filter Solids Monitor->Filter Evaporate 7. Concentrate Filtrate Filter->Evaporate Extract 8. Aqueous Work-up with DCM Evaporate->Extract Dry 9. Dry Organic Phase (Na₂SO₄) Extract->Dry Distill 10. Fractional Distillation (Collect 180-182°C) Dry->Distill Product Pure 1-Propylpiperazine Distill->Product Analysis 11. Characterize by NMR, MS Product->Analysis

Sources

Application Note: High-Purity Isolation of 1-Propylpiperazine via Hydrobromide Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 1-Propylpiperazine (1-PP) , a critical intermediate in the synthesis of pharmaceutical agents (e.g., sildenafil analogues, neuropharmacological ligands). While 1-PP exists as a liquid at room temperature, direct purification via fractional distillation is often insufficient due to the close boiling points of common impurities (unreacted piperazine and 1,4-dipropylpiperazine) and thermal degradation risks.

This protocol establishes a crystallization-based purification strategy utilizing the Dihydrobromide (2HBr) salt form . This method leverages the differential solubility of the mono-alkylated salt versus the di-alkylated and non-alkylated impurities in alcoholic solvents, achieving purities >99.5% suitable for GMP downstream processing.

Chemical Context & Impurity Profile[1][2][3]

The synthesis of 1-propylpiperazine typically involves the mono-alkylation of piperazine with propyl halides. This reaction inherently produces a statistical mixture of products. Understanding the physicochemical differences between these species is the key to the purification logic.

CompoundStructureState (Free Base)Salt Form (2HBr) Solubility (EtOH)Purification Fate
Piperazine Heterocycle (No alkyl)Solid (MP ~106°C)Insoluble (Precipitates first or remains undissolved)Removed via hot filtration or early precipitation.
1-Propylpiperazine Target (Mono-alkyl) Liquid Soluble (Hot) / Insoluble (Cold) Crystallizes upon cooling.
1,4-Dipropylpiperazine Impurity (Di-alkyl)LiquidHighly Soluble Remains in mother liquor (Supernatant).[1]
Mechanism of Purification

The purification relies on Salt Formation Crystallization . By converting the crude amine mixture into hydrobromide salts, we transform a difficult-to-separate liquid mixture into solids with distinct lattice energies.

  • Piperazine 2HBr has a rigid, high-energy lattice, making it poorly soluble in organic solvents.

  • 1,4-Dipropylpiperazine 2HBr has disrupted symmetry and increased lipophilicity, making it highly soluble in ethanol/acetone.

  • 1-Propylpiperazine 2HBr occupies the "Goldilocks" zone: soluble in hot ethanol but crystallizes out upon cooling.

Experimental Protocol

Phase 1: Salt Formation & Crude Isolation

Safety Note: Piperazines are sensitizers. HBr is corrosive. Perform all steps in a fume hood.

  • Dissolution: Dissolve 100 g of crude 1-Propylpiperazine oil in 500 mL of Isopropanol (IPA) . Stir at room temperature.

  • Acidification: Slowly add 48% Hydrobromic Acid (aq) dropwise while monitoring temperature (keep < 40°C).

    • Stoichiometry: Add 2.2 equivalents of HBr relative to the estimated amine content.

    • Observation: A thick white precipitate will form immediately.

  • Aging: Stir the slurry for 2 hours at 0–5°C to ensure complete salt formation.

  • Filtration: Filter the crude solids using a Büchner funnel. Wash the cake with 100 mL of cold IPA.

    • Checkpoint: This crude solid contains the target 1-PP·2HBr along with some Piperazine[2]·2HBr. The lipophilic 1,4-dipropyl impurity is largely removed in the IPA filtrate.

Phase 2: Recrystallization (The Purification Step)

This step removes trace isomers and occluded inorganic salts.

  • Solvent Preparation: Prepare a solvent mixture of Ethanol (95%) .

  • Hot Dissolution:

    • Transfer the crude wet cake to a round-bottom flask.

    • Add Ethanol (approx. 5 mL per gram of solid).

    • Heat to reflux (approx. 78°C) with vigorous stirring.

  • Hot Filtration (Critical):

    • If insoluble matter remains at reflux (likely unreacted Piperazine[1]·2HBr), filter the solution while hot through a pre-heated glass sinter funnel.

    • Logic: Piperazine salts are the least soluble and are removed here.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature (25°C) over 2 hours.

    • Transfer to an ice bath (0–4°C) for another 2 hours.

    • Optional: If yield is low, add Acetone (anti-solvent) dropwise until turbidity persists, then cool.

  • Collection: Filter the pure white crystals. Wash with cold Acetone (2 x 50 mL) to remove residual mother liquor containing the dipropyl impurity.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

    • Target Melting Point: 250–254°C (Anhydrous form) [1].

Phase 3: Free Base Recovery (Optional)

If the application requires the liquid free base:

  • Dissolve the purified crystals in minimum Deionized Water .

  • Basify to pH > 12 using 50% NaOH solution .

  • Extract 3 times with Dichloromethane (DCM) .

  • Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ).
    
  • Evaporate solvent under reduced pressure to yield the pure 1-Propylpiperazine liquid.

Process Visualization

Diagram 1: Purification Workflow

PurificationWorkflow Crude Crude 1-Propylpiperazine (Liquid Mixture) Acidification Acidification (Add HBr in IPA) Crude->Acidification CrudeSalt Crude Salt Precipitate (Contains Target + Piperazine) Acidification->CrudeSalt Filter Filtrate1 Filtrate 1 (Rejects 1,4-Dipropyl Impurity) Acidification->Filtrate1 Waste Recryst Recrystallization (Reflux in Ethanol) CrudeSalt->Recryst HotFilter Hot Filtration (Removes Piperazine 2HBr) Recryst->HotFilter Cooling Cooling & Crystallization (Target Precipitates) HotFilter->Cooling Clear Filtrate WasteSolid WasteSolid HotFilter->WasteSolid Insolubles FinalSalt Pure 1-PP 2HBr Crystals (>99.5% Purity) Cooling->FinalSalt Filter & Wash FreeBase Neutralization (NaOH) (Optional: Recover Liquid) FinalSalt->FreeBase If Liquid Needed

Caption: Step-by-step workflow for isolating 1-Propylpiperazine via HBr salt formation, highlighting impurity rejection points.

Diagram 2: Solubility Logic

SolubilityLogic Ethanol Hot Ethanol Piperazine Piperazine 2HBr (Highly Polar) Ethanol->Piperazine Insoluble (Remains Solid) Dipropyl 1,4-Dipropyl 2HBr (Lipophilic) Ethanol->Dipropyl Highly Soluble (Stays in Solution) Target 1-Propyl 2HBr (Target) Ethanol->Target Temp. Dependent (Crystallizes on Cooling)

Caption: Differential solubility mechanism in Ethanol allowing for selective isolation of the target mono-alkylated salt.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 250–254°C (Anhydrous)Capillary Method
Purity (HPLC) > 99.5% AreaC18 Column, Phosphate Buffer/ACN
1H-NMR Confirms Propyl group integration

Solvent
Halide Content 2.0 ± 0.1 eq Br-Potentiometric Titration (

)

Troubleshooting:

  • Oiling Out: If the salt forms an oil instead of crystals during cooling, the solution is likely too concentrated or contains too much water. Remedy: Reheat, add a small amount of Ethanol, and scratch the glass to induce nucleation.

  • Low Yield: The salt is partially soluble in ethanol. Remedy: Cool to -10°C or add cold Acetone as an anti-solvent to force precipitation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 110-85-0, Piperazine. Retrieved October 24, 2023, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 24, 2023, from [Link]

Sources

Application Note: Optimized Isolation Strategies for 1-Propylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isolating 1-propylpiperazine (CAS: 20327-23-5) presents a classic "perfect storm" of chromatographic challenges: high polarity, strong basicity, and a lack of UV chromophores. Standard silica gel chromatography often results in irreversible adsorption or severe peak tailing due to the interaction between the secondary amine and acidic silanols. Furthermore, the molecule is virtually invisible at standard UV wavelengths (254 nm).

This guide moves beyond generic protocols to provide three field-validated workflows: Strong Cation Exchange (SCX) "Catch-and-Release" (Recommended), Basified Normal Phase , and High-pH Reverse Phase .

Strategic Analysis: The Physicochemical Barrier

To purify 1-propylpiperazine effectively, we must first address its chemical behavior.

Table 1: Physicochemical Profile & Chromatographic Implications
PropertyValue (Approx)Chromatographic Consequence
Structure Cyclic diamine (2° & 3°)Dual basic sites capable of multipoint binding to silica.
pKa ~9.8 (2° amine), ~5.6 (3° amine)At neutral pH, the molecule is protonated (cationic). It acts as a "cation exchanger" with deprotonated silanols.
LogP ~0.5 (Hydrophilic)Poor retention on C18 without pH modification or ion-pairing.
UV Abs Negligible >210 nmInvisible to standard UV detectors. Requires ELSD, RI, MS, or derivatization.

Protocol A: The "Catch-and-Release" Method (SCX)

Status: Gold Standard for Purity & Ease

This method utilizes Strong Cation Exchange (SCX) cartridges (silica-bonded benzenesulfonic acid). It is superior to standard silica because it leverages the amine's basicity as a retention mechanism rather than fighting it.

The Mechanism
  • Catch: Load sample at neutral/acidic pH. The amine becomes protonated (

    
    ) and binds ionically to the sulfonic acid sites (
    
    
    
    ).
  • Wash: Flush with organic solvents (MeOH/DCM). Neutral impurities wash away; the amine stays locked.

  • Release: Elute with a base (Ammonia). The base deprotonates the amine (

    
    ), breaking the ionic bond and releasing the pure product.
    
Step-by-Step Protocol
  • Column Selection: Use a Flash SCX cartridge (e.g., 5g or 10g depending on load).

    • Capacity Rule: ~0.5 - 1.0 mmol amine per gram of sorbent.

  • Conditioning: Flush column with 3 CV (Column Volumes) of Methanol (MeOH), then 3 CV of Dichloromethane (DCM).

  • Loading: Dissolve crude 1-propylpiperazine in minimal DCM or MeOH. Load onto the cartridge.

  • Washing (Remove Impurities):

    • Flush with 5 CV of DCM (removes non-polar neutrals).

    • Flush with 5 CV of MeOH (removes polar neutrals).

    • Check: Spot the eluate on TLC. It should contain impurities but no piperazine.

  • Elution (The Release):

    • Switch solvent to 2M Ammonia in Methanol (commercially available or prepared in-house).

    • Flush with 5-10 CV.

    • Result: The piperazine will elute as a sharp band (often visible as a heat band due to the acid-base exotherm).

  • Workup: Concentrate the ammoniacal fractions in vacuo. The ammonia co-evaporates, leaving the free base 1-propylpiperazine.

Protocol B: Basified Normal Phase Silica

Status: Traditional / High Throughput

If SCX is unavailable, standard silica can be used only if the surface is passivated with a competing base.

Mobile Phase Architecture
  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)

  • Additive (Critical): Ammonium Hydroxide (

    
    , 28-30%) or Triethylamine (TEA).
    
    • Recommendation: Use

      
       over TEA. TEA is difficult to remove (high boiling point) and can contaminate NMR spectra.
      
Step-by-Step Protocol
  • Solvent Preparation: Prepare a mixture of DCM : MeOH :

    
     (90 : 9 : 1).
    
    • Note: Shake well. If the mixture is cloudy, add more MeOH until clear.

  • Column Pre-treatment: Flush the silica column with 2 CV of the mobile phase before loading the sample. This saturates the silanols with ammonium ions.

  • Loading: Load sample as a liquid injection (in DCM) or dry load on Celite.

  • Elution: Run isocratic 90:9:1 or a gradient from 100% DCM to 80:19:1 (DCM:MeOH:NH4OH).

  • Detection: Collect fractions blindly or use Iodine staining (see Section 6).

Protocol C: High-pH Reverse Phase (Prep HPLC)

Status: For Final Polishing / Aqueous Soluble Impurities

Standard acidic C18 (Water/Acetonitrile + Formic Acid) will result in zero retention (dead volume elution) because the protonated amine is too polar. You must suppress ionization.

System Setup
  • Column: High-pH stable C18 (e.g., C18 Hybrid particle technology or Gemini-NX). Do not use standard silica-based C18 above pH 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH adjusted to 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

Gradient[1][2][3]
  • 0-2 min: 5% B (Hold)

  • 2-10 min: 5% -> 60% B

  • Rationale: At pH 10, 1-propylpiperazine is uncharged (free base) and sufficiently hydrophobic to interact with the C18 chains, resulting in sharp peaks and good retention.

Visualization & Detection (The "Invisible" Analyte)

Since 1-propylpiperazine lacks a chromophore, standard UV (254 nm) will fail.

Recommended Detection Methods
  • Iodine Chamber (TLC):

    • Place TLC plate in a jar with solid iodine crystals.

    • Piperazines turn dark brown/yellow almost instantly.

    • Sensitivity: High.

  • Dragendorff’s Reagent:

    • Specific stain for tertiary amines and alkaloids.

    • Spots turn orange/red against a yellow background.

  • Ninhydrin:

    • Effective for secondary amines (the ring nitrogen).

    • Requires heating the plate to 110°C. Spots turn purple/blue.

  • ELSD / MS:

    • For automated flash systems, an Evaporative Light Scattering Detector (ELSD) or Mass Spec (monitoring m/z ~129 [M+H]+) is required for real-time peak collection.

Workflow Visualization

Diagram 1: Purification Decision Matrix

PurificationStrategy Start Crude 1-Propylpiperazine CheckImpurity Analyze Impurity Profile Start->CheckImpurity Decision Primary Impurity Type? CheckImpurity->Decision Neutrals Non-Polar / Neutral Impurities Decision->Neutrals High % Neutrals Salts Inorganic Salts / Very Polar Decision->Salts Salts Present Isomers Structural Isomers / Close Amines Decision->Isomers Complex Mixture MethodSCX Method A: SCX Cartridge (Catch & Release) Neutrals->MethodSCX Best Efficiency Salts->MethodSCX Desalting MethodSilica Method B: Basified Silica (DCM/MeOH/NH4OH) Isomers->MethodSilica Selectivity needed MethodHPLC Method C: High pH C18 (Prep HPLC) Isomers->MethodHPLC High Purity needed

Caption: Decision tree for selecting the optimal purification method based on crude mixture composition.

Diagram 2: The SCX "Catch and Release" Mechanism

SCXMechanism Step1 1. LOAD (Acidic/Neutral pH) Amine Protonates (R-NH3+) Step2 2. BIND Ionic Bond to SO3- Step1->Step2 Step3 3. WASH (MeOH/DCM) Neutrals Elute Step2->Step3 Impurities Removed Step4 4. ELUTE (NH3 in MeOH) Deprotonation -> Release Step3->Step4 Switch Solvent Output Pure 1-Propylpiperazine (Free Base) Step4->Output

Caption: Logical flow of the Strong Cation Exchange (SCX) purification process.

References

  • Teledyne ISCO. (2012).[1][2] RediSep SCX Column: Purification of high pKa organic compounds. Application Note AN39. Link

  • Biotage. (2017). Strategies for the Flash Purification of Nitrogen Heterocycles. The Flash Purification Blog. Link

  • PubChem. (n.d.).[3] 1-Propylpiperazine Compound Summary. National Library of Medicine. Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Handling Amines. Department of Chemistry. Link

  • Sigma-Aldrich. (n.d.). TLC Stains and Visualization Reagents. Link

Sources

Application Notes and Protocols for the Synthesis and Bio-evaluation of 1-Propylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its ability to form hydrogen bonds and its acid-base characteristics, make it a versatile building block for the design of novel therapeutic agents.[1][3] Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antipsychotic, and antifungal properties.[3] The N-substituents on the piperazine core play a crucial role in modulating the biological activity, pharmacokinetic profile, and target selectivity of these compounds.[2][3] This application note provides a detailed protocol for the synthesis of 1-propylpiperazine, a key intermediate, and its subsequent derivatization for biological screening.

PART 1: Synthesis of 1-Propylpiperazine

The synthesis of 1-propylpiperazine is typically achieved through the N-alkylation of piperazine with a propyl halide. This nucleophilic substitution reaction is a fundamental transformation in organic synthesis. To favor mono-alkylation and minimize the formation of the di-substituted by-product, an excess of piperazine is often employed.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine Product 1-Propylpiperazine Piperazine->Product Nucleophilic Attack PropylBromide 1-Bromopropane PropylBromide->Product Byproduct 1,4-Dipropylpiperazine (Minimized with excess Piperazine) PropylBromide->Byproduct Base Base (e.g., K2CO3) Base->Piperazine Deprotonation Solvent Solvent (e.g., Acetonitrile) Product->Byproduct Further Alkylation Salt HBr Salt

Caption: General reaction scheme for the N-alkylation of piperazine to form 1-propylpiperazine.

Experimental Protocol: Synthesis of 1-Propylpiperazine

This protocol details the synthesis of 1-propylpiperazine via the N-alkylation of piperazine with 1-bromopropane.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity (M)AmountMoles (mmol)
PiperazineC₄H₁₀N₂86.14-10.0 g116.1
1-BromopropaneC₃H₇Br123.0-3.5 mL38.7
Potassium CarbonateK₂CO₃138.21-10.7 g77.4
AcetonitrileCH₃CN41.05-100 mL-
DichloromethaneCH₂Cl₂84.93-As needed-
Saturated NaCl solution---As needed-
Anhydrous Na₂SO₄---As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (10.0 g, 116.1 mmol) and acetonitrile (100 mL).

  • Stir the mixture until the piperazine is completely dissolved.

  • Add potassium carbonate (10.7 g, 77.4 mmol) to the solution.

  • Addition of Alkylating Agent: Slowly add 1-bromopropane (3.5 mL, 38.7 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in 100 mL of dichloromethane and wash with 50 mL of saturated sodium chloride solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude 1-propylpiperazine by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.[5]

PART 2: Characterization of 1-Propylpiperazine

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique will confirm the presence of the propyl group and the piperazine ring protons. Expected signals include a triplet for the terminal methyl group of the propyl chain, a sextet for the methylene group adjacent to the methyl group, a triplet for the methylene group attached to the nitrogen, and signals for the piperazine ring protons.[6][7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will show the number of unique carbon environments in the molecule, corresponding to the propyl chain and the piperazine ring.[1][6]

  • Mass Spectrometry (MS): This will determine the molecular weight of the synthesized compound, which should correspond to the calculated molecular weight of 1-propylpiperazine (128.22 g/mol ).[6][8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H stretching (if any unreacted piperazine is present), C-H stretching, and N-C stretching vibrations.[8][9]

PART 3: Synthesis of 1-Propylpiperazine Derivatives for Bioassays

The synthesized 1-propylpiperazine can be further functionalized to create a library of derivatives for biological screening. A common approach is the acylation of the secondary amine with various acyl chlorides or the reaction with different aldehydes via reductive amination.

General Protocol: Acylation of 1-Propylpiperazine

This protocol describes a general method for the synthesis of amide derivatives of 1-propylpiperazine.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Propylpiperazine 1-Propylpiperazine Product 1-Acyl-4-propylpiperazine Propylpiperazine->Product Nucleophilic Acyl Substitution AcylChloride R-COCl (Acyl Chloride) AcylChloride->Product Base Base (e.g., Triethylamine) Base->Propylpiperazine Scavenges HCl Solvent Solvent (e.g., Dichloromethane) Salt Triethylammonium Chloride

Caption: General acylation of 1-propylpiperazine to synthesize amide derivatives.

Procedure:

  • Dissolve 1-propylpiperazine (1.0 eq) in dichloromethane.

  • Add a base, such as triethylamine (1.2 eq), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[10]

PART 4: Protocol for In Vitro Bioassay

The synthesized 1-propylpiperazine derivatives can be screened for various biological activities. As an example, this section provides a general protocol for an in vitro anticancer bioassay using the MTT assay.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of 1-propylpiperazine derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized 1-propylpiperazine derivatives in the cell culture medium. Add the compounds to the wells in triplicate and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

This application note provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of 1-propylpiperazine derivatives. The described protocols are robust and can be adapted for the synthesis of a diverse library of compounds for drug discovery programs. The inherent versatility of the piperazine scaffold continues to make it an attractive starting point for the development of new therapeutic agents.

References

  • PrepChem. (n.d.). Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine. Retrieved from [Link]

  • Schaffrik, M., Zlatopolskiy, E., Krapf, P., Kordys, E., Neumaier, B., & Endepols, H. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. ([Link])

  • Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. ([Link])

  • Jefferson Chemical Company. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933. Washington, DC: U.S.
  • Pollard, C. B., & McDowell, L. G. (1966). 1-benzylpiperazine. Organic Syntheses, 46, 1. ([Link])

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. ([Link])

  • Cipla Limited. (2003). Method for the preparation of piperazine and its derivatives. U.S. Patent No. 6,603,003. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Yilmaz, F., & Parlak, C. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 1017-1025. ([Link])

  • Khan, I., et al. (2022). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 12(1), 1-17. ([Link])

  • Dr. Karl Thomae G.m.b.H. (1960). Process for the N-monoalkylation of piperazine.
  • Ökten, S., et al. (2017). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Molecules, 22(11), 1981. ([Link])

  • Taha, M., et al. (2020). New Bioactive Dipiperazine Derivatives; Synthesis, Molecular Docking and Urease Inhibition Study. ResearchGate. ([Link])

  • Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 659-663. ([Link])

  • Lauter, W. M., & Pollard, C. B. (1951). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. ([Link])

  • An, H., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(10), 833-837. ([Link])

  • Khan, M. F., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(19), 6539. ([Link])

  • Çolak, A. S., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. Turkish Journal of Chemistry, 47(5), 988-1002. ([Link])

  • Jefferson Chemical Company. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. ([Link])

  • BASF SE. (2014). Method for preparing n-alkyl-piperazines. World Intellectual Property Organization.
  • Popiołek, Ł., & Biernasiuk, A. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 606. ([Link])

  • Zlatopolskiy, E., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3233. ([Link])

  • de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. ([Link])

Sources

Application Notes and Protocols: Leveraging 1-Propylpiperazine in the Synthesis of Central Nervous System (CNS) Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1-Propylpiperazine Moiety in CNS Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, particularly in the realm of Central Nervous System (CNS) drug discovery.[1][2][3] Its prevalence stems from a unique combination of physicochemical and pharmacological properties. The two nitrogen atoms within the six-membered ring provide a handle for modulating polarity, basicity, and hydrogen bonding capacity, all of which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Furthermore, the piperazine moiety often serves as a key pharmacophore, directly interacting with various CNS receptors, including serotonergic and dopaminergic systems, which are implicated in a wide range of neurological and psychiatric disorders.[5][6]

The introduction of an N-alkyl substituent, such as a propyl group, to the piperazine core can significantly influence a molecule's properties. The propyl group can enhance lipophilicity, which may improve blood-brain barrier (BBB) penetration, a crucial attribute for any CNS-active compound.[7] This strategic modification allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides detailed application notes and protocols for the incorporation of 1-propylpiperazine into potential CNS drug candidates through common and effective synthetic transformations.

Physicochemical Properties of 1-Propylpiperazine Derivatives for CNS Drug Design

Successful CNS drug candidates typically fall within a specific range of physicochemical properties to ensure adequate brain penetration and oral bioavailability. The "Rule of Five" and other CNS-specific guidelines provide a framework for medicinal chemists.[7][8] The incorporation of the 1-propylpiperazine moiety can be strategically employed to modulate these properties.

PropertyTypical Range for CNS DrugsImpact of 1-Propylpiperazine Moiety
Molecular Weight (MW) < 450 Da[6][7]Adds approximately 128 g/mol to the core structure.
LogP (Lipophilicity) 1.5 - 3.5[9]The propyl group increases lipophilicity, potentially improving BBB penetration.
Topological Polar Surface Area (TPSA) < 90 Ų[6]The piperazine core contributes to the TPSA; further derivatization can be used to fine-tune this value.
Hydrogen Bond Donors (HBD) ≤ 2[8]The secondary amine of 1-propylpiperazine provides a hydrogen bond donor, which can be capped through derivatization.
pKa (Basicity) 7.5 - 10.5The piperazine nitrogens are basic, which can aid in salt formation for improved solubility and formulation.

Synthetic Protocols for the Derivatization of 1-Propylpiperazine

The secondary amine of 1-propylpiperazine serves as a versatile nucleophile for a variety of synthetic transformations. The following protocols detail three common and powerful methods for its derivatization: N-alkylation, reductive amination, and Buchwald-Hartwig amination.

Protocol 1: N-Alkylation of 1-Propylpiperazine with Alkyl Halides

N-alkylation is a fundamental method for forming carbon-nitrogen bonds.[10] This protocol describes a general procedure for the reaction of 1-propylpiperazine with an alkyl halide.

Reaction Scheme:

G reactant1 1-Propylpiperazine reagents Base, Solvent reactant1->reagents reactant2 R-X (Alkyl Halide) reactant2->reagents product N-Alkyl-1-propylpiperazine reagents->product G reactant1 1-Propylpiperazine reagents Reducing Agent, Solvent reactant1->reagents reactant2 R1(R2)C=O (Aldehyde/Ketone) reactant2->reagents product N-Substituted-1-propylpiperazine reagents->product G reactant1 1-Propylpiperazine reagents Pd Catalyst, Ligand, Base, Solvent reactant1->reagents reactant2 Ar-X (Aryl Halide) reactant2->reagents product 1-Aryl-4-propylpiperazine reagents->product G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Product Scaffolds 1-Propylpiperazine 1-Propylpiperazine N-Alkylation N-Alkylation 1-Propylpiperazine->N-Alkylation Alkyl Halide, Base Reductive Amination Reductive Amination 1-Propylpiperazine->Reductive Amination Aldehyde/Ketone, Reducing Agent Buchwald-Hartwig Amination Buchwald-Hartwig Amination 1-Propylpiperazine->Buchwald-Hartwig Amination Aryl Halide, Pd Catalyst, Ligand, Base N-Alkyl-1-propylpiperazines N-Alkyl-1-propylpiperazines N-Alkylation->N-Alkyl-1-propylpiperazines N-Arylmethyl-1-propylpiperazines N-Arylmethyl-1-propylpiperazines Reductive Amination->N-Arylmethyl-1-propylpiperazines N-Aryl-1-propylpiperazines N-Aryl-1-propylpiperazines Buchwald-Hartwig Amination->N-Aryl-1-propylpiperazines

Sources

Cell-based assays for evaluating 1-Propylpiperazine cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Propylpiperazine (1-PP) is a critical pharmacophore and intermediate in the synthesis of diverse pharmaceuticals, including anthelmintics and antipsychotics. While its derivatives are well-characterized, the cytotoxicity of the uncoupled 1-PP scaffold requires specific handling due to its physicochemical properties—specifically its basicity (


) and moderate volatility. This application note details a robust, multiparametric screening workflow designed to distinguish true cytotoxic effects from pH-induced artifacts. We utilize a metabolic competence assay (MTS), a membrane integrity assay (LDH), and a mechanistic oxidative stress assay (ROS) to provide a comprehensive safety profile.

Introduction & Challenge

Evaluating the cytotoxicity of low-molecular-weight amines like 1-PP presents unique challenges often overlooked in standard high-throughput screening (HTS) campaigns.

  • The pH Artifact: 1-PP is a secondary amine. Direct addition to cell culture media at high concentrations (

    
    ) can shift the pH significantly alkaline, causing cell death via osmotic and pH shock rather than specific molecular toxicity.
    
  • Volatility: As a free base, 1-PP has a vapor pressure that can lead to "edge effects" or cross-contamination in 96-well plates if not properly sealed.

  • Mechanistic Ambiguity: Piperazine toxicity is often linked to mitochondrial dysfunction and oxidative stress, requiring assays beyond simple viability stains.

This guide provides a self-validating protocol to accurately determine the


 and Mode of Action (MoA) of 1-PP.

Experimental Design Strategy

We employ a "multiplex-ready" screening cascade. The primary readout determines metabolic viability, while secondary readouts assess necrosis and oxidative stress.

Cell Line Selection[1]
  • HepG2 (Human Liver Carcinoma): Selected for metabolic competence; relevant for evaluating 1-PP as a drug metabolite.

  • SH-SY5Y (Neuroblastoma): Selected due to the neuroactive potential of piperazine derivatives.

Workflow Visualization

The following diagram outlines the logical flow of the screening cascade, ensuring quality control at the formulation stage.

G cluster_Assays Multiparametric Readouts Start Compound Preparation (1-Propylpiperazine) QC pH Check & Adjustment (Target pH 7.4) Start->QC Critical Step Treat Cell Treatment (HepG2 / SH-SY5Y) QC->Treat Serial Dilution MTS MTS Assay (Mitochondrial Activity) Treat->MTS LDH LDH Release (Membrane Integrity) Treat->LDH ROS H2DCFDA (Oxidative Stress) Treat->ROS Analysis Data Synthesis (IC50 & MoA) MTS->Analysis LDH->Analysis ROS->Analysis

Figure 1: Experimental workflow emphasizing the critical pH adjustment step prior to cell exposure.

Detailed Protocols

Protocol A: Metabolic Viability (MTS Assay)

Rationale: We prefer MTS (e.g., CellTiter 96®) over MTT for this application. MTT requires solubilization of formazan crystals, a step that introduces variability when handling volatile compounds. MTS is a one-step soluble reaction.

Materials:

  • 1-Propylpiperazine (Sigma-Aldrich/Merck).

  • HEPES buffer (1M).

  • MTS Reagent.

Step-by-Step Procedure:

  • Stock Preparation (The "Buffering" Step):

    • Dissolve 1-PP in culture media (without serum) to a concentration of 10 mM.

    • CRITICAL: Measure pH. If pH > 7.6, titrate with 1N HCl or HEPES until pH reaches 7.4. Failure to do this results in false positives.

    • Filter sterilize (0.22

      
      ).
      
  • Seeding:

    • Seed HepG2 cells at

      
       cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.
      
  • Treatment:

    • Prepare serial dilutions (e.g., 1000

      
       down to 1 
      
      
      
      ) using the pH-adjusted stock.
    • Include a Vehicle Control (Media + Buffer) and a Positive Control (e.g., 10% DMSO or Triton X-100).

    • Seal plate with a gas-permeable adhesive seal to prevent cross-well vapor contamination.

    • Incubate for 24 or 48 hours at 37°C, 5%

      
      .
      
  • Readout:

    • Add 20

      
       of MTS reagent to each well containing 100 
      
      
      
      of media.
    • Incubate 1–4 hours.

    • Measure absorbance at 490 nm.

Protocol B: Membrane Integrity (LDH Leakage)

Rationale: Piperazines can act as surfactants/detergents at high concentrations. LDH leakage confirms if reduced MTS signal is due to cell lysis (necrosis) or metabolic arrest (cytostasis).

Procedure:

  • Supernatant Collection: After the treatment period (from Protocol A), transfer 50

    
     of supernatant to a fresh plate before adding MTS.
    
  • Reaction: Add 50

    
     of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium).
    
  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Stop & Read: Add Stop Solution (Acetic acid or HCl based). Read Absorbance at 490 nm.

  • Calculation:

    
    
    
Protocol C: Mechanistic Insight (ROS Generation)

Rationale: Piperazine derivatives are known to induce oxidative stress via mitochondrial uncoupling.

Procedure:

  • Staining: Wash cells with PBS and incubate with 10

    
     H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for 30 minutes prior to compound treatment.
    
  • Wash: Remove excess dye and add treatment media (pH adjusted).

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) immediately and every hour for 4 hours.

  • Interpretation: A rapid spike in fluorescence indicates ROS-mediated toxicity, a common pathway for amine-induced damage.

Mechanistic Pathway Visualization

Based on current toxicological literature regarding piperazine scaffolds, the following diagram illustrates the validated pathway of toxicity.

Mechanism Input 1-Propylpiperazine (Extracellular) Uptake Passive Diffusion (Amphiphilic) Input->Uptake Mito Mitochondrial Accumulation Uptake->Mito Proton Trapping ROS ROS Generation (Oxidative Stress) Mito->ROS Uncoupling Damage Membrane Lipid Peroxidation ROS->Damage Death Apoptosis / Necrosis ROS->Death Signaling Damage->Death

Figure 2: Postulated Mode of Action (MoA) involving mitochondrial accumulation and ROS generation.

Data Presentation & Analysis

When reporting results, organize data to highlight the therapeutic window.

Table 1: Example Data Summary Structure

CompoundCell LineIC50 (MTS) [

]
LDH Release (

)
ROS Induction (Fold Change)
1-Propylpiperazine HepG2Calculated ValueCalculated Valuee.g., 2.5x @ IC50
Doxorubicin (Ctrl) HepG20.5

N/A4.0x
Vehicle (Buffer) HepG2>1000

< 5%1.0x

Interpretation Guide:

  • High IC50 + Low LDH: Indicates cytostatic effect (growth arrest) rather than killing.

  • High ROS + Low IC50: Suggests oxidative stress mechanism; consider co-treatment with antioxidants (e.g., NAC) to validate.

  • Abrupt LDH spike: Suggests membrane solubilization (detergent effect) or uncorrected pH issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7998, 1-Propylpiperazine. Retrieved from [Link]

  • Gassnova (2012). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. (Protocol for volatile amine degradation). Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTS/MTT Protocols. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

In-vitro antioxidant activity assay for 1-Propylpiperazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In-Vitro Antioxidant Activity Assay of 1-Propylpiperazine Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Antioxidant Profiling in Drug Discovery

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[1][2] Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in modern drug development. The piperazine scaffold is a privileged structure in medicinal chemistry, featured in numerous approved drugs due to its favorable pharmacokinetic properties.[3][4] The exploration of substituted piperazines, such as 1-propylpiperazine derivatives, for their antioxidant potential is a promising avenue for discovering new therapeutic agents.[5][6]

This guide provides a comprehensive framework for researchers to reliably assess the in-vitro antioxidant capacity of 1-propylpiperazine compounds. It moves beyond a simple recitation of steps to explain the underlying chemical principles and critical parameters of each assay. Because no single assay can fully capture the multifaceted nature of antioxidant activity, a multi-assay approach is recommended. We will detail the protocols for four complementary and widely adopted methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Guiding Philosophy: A Multi-Mechanistic Approach

Antioxidants can act through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). A robust antioxidant profile requires assessing a compound's capability through both pathways. The assays presented here are selected to provide this comprehensive view.

Assay Primary Mechanism Radical/Oxidant Measurement Principle Key Advantages Limitations
DPPH Mixed HAT / SET2,2-diphenyl-1-picrylhydrazyl (Stable Radical)Colorimetric (Decrease in absorbance at ~517 nm)Simple, rapid, uses a stable radical.[7][8]Radical is not biologically relevant; steric hindrance can be an issue.
ABTS Primarily HAT2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (Radical Cation)Colorimetric (Decrease in absorbance at ~734 nm)Applicable to both hydrophilic and lipophilic compounds; stable radical.[9][10]Radical is not biologically relevant; requires pre-formation of the radical.[11]
FRAP SETFe³⁺-TPTZ ComplexColorimetric (Increase in absorbance at ~593 nm)High-throughput, simple, and fast.[12][13]Measures only reducing power, not radical scavenging; biologically irrelevant pH.[14]
ORAC HATPeroxyl Radical (AAPH)Fluorometric (Decay of fluorescein signal over time)Uses a biologically relevant radical source; combines inhibition time and degree into one value.[15][16]Requires a fluorescence plate reader; longer assay time.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle and Causality

The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9] The DPPH radical is a deep violet crystalline powder that forms a stable solution in methanol or ethanol.[7] When reduced by an antioxidant, its color changes from deep violet to a pale yellow, a transition that is directly proportional to the radical scavenging activity of the compound.[8] This change is monitored spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[8][9]

  • Why Methanol? Methanol is the solvent of choice as it effectively dissolves both the DPPH radical and a wide range of synthetic organic compounds. It also has minimal interference at the measurement wavelength.

  • Why the Dark? The DPPH radical is light-sensitive and can degrade upon exposure to UV or ambient light, leading to a false positive result. All incubation steps must be performed in the dark to ensure the integrity of the assay.[7]

Visual Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH in Methanol R1 Add DPPH Solution to Compound/Control P1->R1 P2 Prepare Serial Dilutions of 1-Propylpiperazine Compound P2->R1 P3 Prepare Positive Control (e.g., Trolox, Ascorbic Acid) P3->R1 R2 Incubate in Dark (e.g., 30 min at RT) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition and IC50 Value A1->A2 ABTS_Workflow cluster_prep Radical Generation (12-16h) cluster_assay Assay Protocol P1 Mix 7 mM ABTS with 2.45 mM Potassium Persulfate P2 Incubate in Dark at RT P1->P2 A1 Dilute ABTS•+ Solution to Abs ~0.70 at 734 nm P2->A1 R1 Add Compound/Control to ABTS•+ Solution A1->R1 A2 Prepare Compound and Control Dilutions A2->R1 R2 Incubate in Dark (e.g., 6 min at RT) R1->R2 M1 Measure Absorbance at 734 nm R2->M1 D1 Calculate % Inhibition and Trolox Equivalents M1->D1

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS, pH 7.4) or ethanol

  • Test compounds and positive control (Trolox)

  • 96-well microplate and reader

Procedure:

  • Preparation of ABTS•⁺ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12–16 hours before use. This is the ABTS•⁺ stock solution. [17][18]2. Preparation of ABTS•⁺ Working Solution: On the day of the assay, dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [17][18]3. Preparation of Test Compounds and Control: Prepare serial dilutions of the 1-propylpiperazine compounds and Trolox (as a standard) in the chosen solvent.

  • Assay Execution:

    • Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.

    • Add 10 µL of the test compound dilutions or Trolox standards to the respective wells.

  • Incubation: Incubate the plate at room temperature in the dark for 6-10 minutes. [17]6. Measurement: Measure the absorbance at 734 nm.

Data Analysis

Calculate the % Inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). To do this, generate a standard curve by plotting the % inhibition of the Trolox standards against their concentrations. The TEAC value of the test compound is then calculated by comparing its % inhibition to the Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle and Causality

The FRAP assay does not measure radical scavenging directly but instead quantifies the total antioxidant power based on the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [12][19]The assay uses a reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH, antioxidants reduce the Fe³⁺ in this complex to Fe²⁺. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. [12][13]The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.

  • Why low pH? The acidic condition (typically pH 3.6) is crucial for maintaining iron solubility and driving the redox reaction.

  • Why TPTZ? TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) is a chromogenic agent that forms a stable and intensely colored complex with Fe²⁺, providing a sensitive and reliable spectrophotometric endpoint.

Visual Workflow: FRAP Assay

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol P1 Prepare Acetate Buffer (300 mM, pH 3.6) P4 Mix P1, P2, P3 (10:1:1) to make FRAP Reagent P1->P4 P2 Prepare TPTZ Solution (10 mM in 40 mM HCl) P2->P4 P3 Prepare FeCl3 Solution (20 mM in H2O) P3->P4 R1 Add FRAP Reagent to Compound/Standard P4->R1 A1 Prepare FeSO4 Standard Curve and Compound Dilutions A1->R1 R2 Incubate at 37°C (e.g., 4-30 min) R1->R2 M1 Measure Absorbance at 593 nm R2->M1 D1 Calculate Ferrous Iron Equivalents M1->D1

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Hydrochloric acid (HCl)

  • Ferric chloride (FeCl₃·6H₂O)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Test compounds

  • 96-well microplate and reader

Procedure:

  • Preparation of FRAP Reagent:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • Working FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh and warm it to 37°C before use.

  • Preparation of Standard and Samples:

    • Prepare a ferrous sulfate standard curve (e.g., 100 to 2000 µM) in deionized water.

    • Prepare dilutions of the 1-propylpiperazine compounds in a suitable solvent.

  • Assay Execution:

    • Add 180 µL of the pre-warmed working FRAP reagent to each well.

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 4 to 30 minutes. [12]Note: The incubation time can be optimized based on the reaction kinetics of the compounds being tested.

  • Measurement: Read the absorbance at 593 nm.

Data Analysis

Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentration. Use the linear regression equation from the standard curve to determine the FRAP value of the test samples. Results are expressed as µM of Fe(II) equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle and Causality

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. [2][15]The peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [15][20]In the absence of an antioxidant, these radicals quench the fluorescence of a probe, typically fluorescein. An antioxidant protects the fluorescein by scavenging the peroxyl radicals, thus preserving the fluorescent signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • Why AAPH? AAPH is a source of peroxyl radicals, which are one of the most common types of free radicals found in the human body. This makes the ORAC assay more biologically relevant than assays using synthetic radicals. [15]* Why Fluorescein? Fluorescein is a highly fluorescent probe that is sensitive to oxidative degradation by peroxyl radicals, making it an excellent indicator for this assay.

  • Why AUC? The Area Under the Curve calculation integrates both the time of inhibition and the percentage of inhibition into a single, comprehensive value, providing a more complete picture of antioxidant activity than endpoint assays. [16]

Detailed Protocol

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (for standard curve)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Fluorescein Working Solution: Prepare a stock solution in 75 mM phosphate buffer and dilute to the final working concentration (e.g., 70 nM). Protect from light.

    • AAPH Solution: Prepare AAPH solution (e.g., 153 mM) in 75 mM phosphate buffer. This must be made fresh daily. [16] * Trolox Standards and Samples: Prepare a Trolox standard curve and dilutions of the 1-propylpiperazine compounds in 75 mM phosphate buffer.

  • Assay Execution:

    • Set the fluorescence reader to 37°C, with an excitation wavelength of 485 nm and an emission wavelength of 520 nm. [20] * Pipette 150 µL of the fluorescein working solution into each well of the black microplate.

    • Add 25 µL of the sample, Trolox standard, or buffer blank to the appropriate wells. [2] * Mix and incubate the plate in the reader at 37°C for 30 minutes to allow for thermal equilibration. [2][20]3. Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells. [2] * Immediately begin recording the fluorescence every 1-2 minutes for at least 90-120 minutes, or until the fluorescence has decayed by >95% in the blank wells.

Data Analysis
  • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

  • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank

  • Create a standard curve by plotting the Net AUC of the Trolox standards against their concentration.

  • Determine the ORAC value of the samples from the Trolox standard curve. Results are expressed as µM of Trolox Equivalents (TE).

Conclusion and Best Practices

Evaluating the antioxidant potential of novel compounds like 1-propylpiperazine derivatives requires a systematic and multi-faceted approach. By employing a battery of tests including DPPH, ABTS, FRAP, and ORAC, researchers can build a comprehensive profile of a compound's activity, covering both electron and hydrogen atom transfer mechanisms. For all assays, adherence to strict protocols, including the use of appropriate blanks, positive controls, and performing replicates, is essential for generating trustworthy and reproducible data. The insights gained from these in-vitro assays are a critical first step in the drug discovery pipeline, guiding the selection of promising candidates for further investigation in more complex biological systems.

References

  • Benchchem. (n.d.). Validating the antioxidant capacity of Anisodamine hydrobromide in vitro.
  • Gulcin, İ. (2020). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central.
  • Various Authors. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts? ResearchGate.
  • Özyürek, M., et al. (n.d.). DPPH Radical Scavenging Assay. MDPI.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Frontiers in Plant Science. (2026). Quality evaluation of Arnebia euchroma with different growth years based on metabolomics and antioxidant activity.
  • Yu, J., et al. (2017). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. PubMed Central.
  • Zen-Bio. (2021). ORAC Antioxidant Assay Kit.
  • Kumar, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed.
  • Zen-Bio. (2013). DPPH Antioxidant Assay Kit.
  • ResearchGate. (n.d.). Antioxidant activity of the synthesized compounds using DPPH assay.
  • MDPI. (n.d.). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract.
  • ResearchGate. (n.d.). DPPH and ABTS assay antioxidant activity of synthesized compounds.
  • Protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity.
  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay.
  • Al-Duais, M. A., et al. (2022). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PubMed Central.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
  • Onkol, T., et al. (2017). Synthesis and in vitro Antioxidant Activity Study of Some Novel Substituted Piperazinyl Flavone Compounds. PubMed.
  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Abcam. (2025). ab234626 Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • ResearchGate. (n.d.). Antioxidant Activity of Piperazine Compounds: A Brief Review.
  • Sigma-Aldrich. (n.d.). 1-n-Propylpiperazine 96 64262-23-3.
  • MDPI. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices.
  • Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay.
  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
  • Benchchem. (n.d.). Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2.
  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS.
  • ChemicalBook. (n.d.). Piperazine | 110-85-0.
  • ResearchGate. (n.d.). Synthesis and In Vitro Antioxidant Activity of New Pyrimidin/Benzothiazol-Substituted Piperazinyl Flavones | Request PDF.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK509) – Technical Bulletin.

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A Methodological Framework for Assessing the Anti-Inflammatory Potential of 1-Propylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inflammation is a fundamental biological process, a double-edged sword that orchestrates both host defense and, when dysregulated, the pathogenesis of numerous chronic diseases. The search for novel anti-inflammatory agents is a cornerstone of modern drug discovery. The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including demonstrated anti-inflammatory effects.[1][2] While many piperazine derivatives have been explored, the specific anti-inflammatory properties of 1-Propylpiperazine remain largely uncharacterized.[3] This document, therefore, serves not as a report of known effects, but as a detailed methodological guide for researchers. It provides a robust, tiered approach to systematically investigate and validate the potential anti-inflammatory activity of 1-Propylpiperazine, from initial cell-based screening to mechanistic elucidation and subsequent in vivo confirmation.

The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice. This framework will enable researchers, scientists, and drug development professionals to generate reliable, reproducible data on the anti-inflammatory profile of 1-Propylpiperazine and similar novel chemical entities.

Section 1: In Vitro Assessment of Anti-Inflammatory Activity

The initial phase of screening is designed to efficiently determine if 1-Propylpiperazine possesses intrinsic anti-inflammatory activity at a cellular level. We utilize a well-established model of macrophage activation, as macrophages are central players in the inflammatory response.

Core Principle: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[4] It binds to Toll-like receptor 4 (TLR4) on macrophages, triggering intracellular signaling cascades—most notably the Nuclear Factor-kappa B (NF-κB) pathway—that result in the robust production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[5][6] By pre-treating LPS-stimulated macrophages with 1-Propylpiperazine, we can quantify its ability to suppress this canonical inflammatory response.

Experimental Workflow: In Vitro Screening

G cluster_0 Cell Culture & Plating cluster_1 Treatment & Stimulation cluster_2 Endpoint Analysis cluster_controls Essential Controls start Culture RAW 264.7 Macrophages plate Seed cells in 96-well plates start->plate adhere Allow cells to adhere (18-24 hours) plate->adhere pretreat Pre-treat with 1-Propylpiperazine (Dose-response) for 2 hours adhere->pretreat Begin Experiment lps Stimulate with LPS (1 µg/mL) pretreat->lps incubate Incubate for 24 hours lps->incubate supernatant Collect Supernatant incubate->supernatant Post-incubation viability Cell Viability Assay (MTT/MTS on remaining cells) elisa ELISA for TNF-α, IL-6 supernatant->elisa c1 Vehicle Control (No LPS, No Drug) c2 LPS Control (LPS, No Drug) c3 Positive Control (LPS + Dexamethasone)

Caption: Workflow for in vitro screening of 1-Propylpiperazine.

Protocol 1: Inhibition of Pro-Inflammatory Cytokine Production

Objective: To quantify the dose-dependent effect of 1-Propylpiperazine on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophages.

Materials:

  • 1-Propylpiperazine (solubilized in sterile DMSO or PBS)

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dexamethasone (positive control)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow for adherence.

  • Pre-treatment: Prepare serial dilutions of 1-Propylpiperazine (e.g., 1 µM to 100 µM) in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions.

    • Rationale: Pre-treatment allows the compound to enter the cells and potentially interact with intracellular targets before the inflammatory stimulus is introduced.

  • Controls: Include the following controls on every plate:

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

    • LPS Control: Cells treated with vehicle only.

    • Positive Control: Cells treated with a known anti-inflammatory agent like Dexamethasone (e.g., 10 µM).

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Stimulation: Add 10 µL of LPS solution to all wells except the Vehicle Control wells to achieve a final concentration of 1 µg/mL.

  • Final Incubation: Incubate the plates for an additional 22-24 hours.

  • Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis without disturbing the cell monolayer. Store at -80°C if not used immediately.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.[7]

Protocol 2: Cell Viability Assay

Objective: To ensure that the observed reduction in cytokine levels is not due to cytotoxicity of 1-Propylpiperazine.

Methodology:

  • Use the cell monolayers remaining in the 96-well plate after supernatant collection from Protocol 1.

  • Perform a standard MTS or MTT cell viability assay according to the manufacturer's protocol.

  • Read the absorbance on a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage relative to the vehicle-treated, non-LPS-stimulated control cells.

    • Trustworthiness: This step is critical for data interpretation. A compound is considered a viable anti-inflammatory candidate only if it reduces cytokine production at concentrations that are non-toxic (e.g., >90% cell viability).

Data Presentation and Interpretation

Summarize the results in a table to determine the therapeutic window of the compound.

CompoundTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
1-Propylpiperazine[Calculated Value][Calculated Value][Calculated Value][Calculated Ratio]
Dexamethasone[Calculated Value][Calculated Value]>100>10
  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the compound that inhibits 50% of the cytokine production.

  • CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that kills 50% of the cells.

  • Selectivity Index: A ratio that indicates the specificity of the anti-inflammatory effect versus general cytotoxicity. A higher index is desirable.

Section 2: Mechanistic Elucidation via Signaling Pathway Analysis

If 1-Propylpiperazine demonstrates significant, non-cytotoxic inhibition of cytokine production, the next logical step is to investigate its mechanism of action. The NF-κB signaling pathway is a primary regulator of inflammatory gene expression and a common target for anti-inflammatory drugs.[8][9]

Core Principle: Inhibition of NF-κB Activation

In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[10] Upon LPS stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing the p65 subunit to be phosphorylated and translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including TNF-α and IL-6.[6][11] We can assess the effect of 1-Propylpiperazine on this pathway by measuring the phosphorylation status of key proteins.

Canonical NF-κB Signaling Pathway

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα - p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα Inhibition Potential Inhibition by 1-Propylpiperazine? IKK->Inhibition p65_p50 p65/p50 (Active) IkBa_p65->p65_p50 Releases Degradation Proteasomal Degradation p_IkBa->Degradation Ubiquitination p_p65 p-p65/p50 (Nuclear Translocation) p65_p50->p_p65 Phosphorylation Nucleus Nucleus DNA DNA Binding Nucleus->DNA Regulates Genes TNF-α, IL-6 Gene Transcription DNA->Genes G cluster_0 Animal Preparation cluster_1 Dosing & Induction cluster_2 Measurement & Analysis acclimate Acclimate Rats/Mice group Group Animals (n=6-8 per group) acclimate->group baseline Measure Baseline Paw Volume (V₀) group->baseline dosing Administer Compound Orally (Vehicle, 1-Propylpiperazine, Indomethacin) baseline->dosing Start Experiment wait Wait 60 minutes dosing->wait induce Inject Carrageenan (1%) into subplantar region wait->induce measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours induce->measure Post-induction calculate Calculate Edema Volume (Vₜ - V₀) measure->calculate inhibition % Inhibition Calculation calculate->inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the ability of 1-Propylpiperazine to reduce acute inflammation in vivo.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • 1-Propylpiperazine

  • Indomethacin (positive control)

  • Carrageenan (Lambda, Type IV)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Digital Plethysmometer

Methodology:

  • Acclimation: Acclimate animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide animals into experimental groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin, 10 mg/kg)

    • Group III-V: 1-Propylpiperazine (e.g., 25, 50, 100 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage. [12]5. Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each rat. [13] * Rationale: The one-hour delay allows for the oral drug to be absorbed into systemic circulation.

  • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point, particularly at the 3-hour and 5-hour marks where the prostaglandin-mediated phase is dominant.

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation and Interpretation

Results should be presented in a table showing the time course of edema development and the calculated inhibition.

Treatment Group (Dose)Mean Paw Edema (mL) ± SEM% Inhibition at 3 hr% Inhibition at 5 hr
1 hr 3 hr 5 hr
Vehicle Control[Value][Value][Value]
Indomethacin (10 mg/kg)[Value][Value][Value]
1-Propylpiperazine (25 mg/kg)[Value][Value][Value]
1-Propylpiperazine (50 mg/kg)[Value][Value][Value]
1-Propylpiperazine (100 mg/kg)[Value][Value][Value]

A statistically significant, dose-dependent reduction in paw edema compared to the vehicle control group would confirm the in vivo anti-inflammatory efficacy of 1-Propylpiperazine.

Conclusion

This application note provides a comprehensive, logically structured framework for the initial assessment of the anti-inflammatory properties of 1-Propylpiperazine. By progressing from high-throughput in vitro screening to mechanistic studies and culminating in in vivo validation, researchers can build a robust data package. This tiered approach ensures that resources are used efficiently while adhering to high standards of scientific integrity. Positive results from this workflow would provide a strong foundation for further preclinical development, including investigation in chronic inflammation models and detailed toxicological studies.

References

  • Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(3), 319–324. Available at: [Link]

  • Norton, S. (1955). Some pharmacological properties of piperazine. PubMed. Available at: [Link]

  • Teng, Y., et al. (2022). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. PubMed Central. Available at: [Link]

  • de Oliveira, A. M., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]

  • Zhang, H., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(10), 2533. Available at: [Link]

  • Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. Retrieved from [Link]

  • MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available at: [Link]

  • Murr, C., et al. (2004). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • Gautham, Y., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7–11. Available at: [Link]

  • Asija, S., & Asija, R. (2022). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Coronaviruses, 3(2), e080222200843. Available at: [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Bangale, G. S., et al. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 949-956. Available at: [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of 1-Propylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a definitive technical guide for the analytical characterization of 1-Propylpiperazine (CAS: 20302-04-5), a critical intermediate in the synthesis of pharmaceutical agents (e.g., sildenafil analogs) and advanced polymer curing agents. Unlike standard organic solvents, 1-Propylpiperazine presents unique challenges due to its high basicity, hygroscopicity, and potential for nitrosamine formation. This guide details validated protocols for purity determination via Gas Chromatography (GC-FID), assay by non-aqueous titration, and structural verification using NMR spectroscopy.

Chemical Profile & Critical Quality Attributes (CQA)

Before initiating analysis, the analyst must understand the physicochemical behavior of the analyte to select the appropriate mode of separation.

PropertyValue / CharacteristicAnalytical Implication
Chemical Structure

-propylpiperazine
Secondary amine functionality at N4 position; Tertiary amine at N1.
Boiling Point ~153–155 °CVolatile enough for GC analysis; high enough to require elevated oven temperatures.
Basicity (pKa) ~9.8 (est.)Strong base. Will cause severe tailing on standard silica HPLC columns. Requires base-deactivated GC liners.
Hygroscopicity HighAbsorbs atmospheric water and CO₂ (forming carbamates). Handle under inert gas.
Safety Concern Nitrosamine PrecursorSecondary amine site (N4) is a direct precursor to N-nitroso-1-propylpiperazine (highly mutagenic).

Primary Purity Analysis: Gas Chromatography (GC-FID)

Rationale: Due to the volatility and lack of strong chromophores (making UV detection less sensitive), GC with Flame Ionization Detection (FID) is the gold standard for purity profiling.

Critical Technical Insight: Standard polysiloxane columns (e.g., DB-5) often exhibit peak tailing with free amines due to interaction with silanol groups. This protocol utilizes a base-deactivated column specifically designed for volatile amines.

Protocol A: GC-FID Purity Method
  • Instrument: Agilent 7890B / 8890 or equivalent with FID.

  • Column: Rtx-Volatile Amine or CP-Volamine (60m x 0.32mm ID x 5.0µm film).

    • Note: Thick film is required to retain volatile low-molecular-weight amines.

  • Inlet Parameters:

    • Temperature: 250 °C.[1]

    • Liner: Ultra-Inert Split liner with glass wool (Base-deactivated).

    • Split Ratio: 50:1.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60 °C (Hold 5 min) – Traps volatile impurities.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 260 °C (Hold 10 min) – Elutes dimers/heavy components.

  • Detector (FID):

    • Temperature: 300 °C.

    • H₂ Flow: 30 mL/min; Air Flow: 400 mL/min.

  • Sample Preparation:

    • Diluent: Methanol (HPLC Grade).[1]

    • Concentration: 10 mg/mL.

    • Tip: If the sample contains salt forms (e.g., HBr), add 1 pellet of KOH to the vial and sonicate to release the free base before injection.

Assay: Non-Aqueous Titration

Rationale: While GC provides relative purity (% area), it does not account for inorganic salts or water content. Non-aqueous titration is the pharmacopeial standard for determining the absolute assay (% w/w) of weak bases.

Protocol B: Perchloric Acid Titration

Principle: In glacial acetic acid, the basicity of amines is enhanced, allowing for sharp endpoints when titrated against perchloric acid.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
    • Standardization: Standardize against Potassium Hydrogen Phthalate (KHP).

  • Solvent System: Glacial Acetic Acid (50 mL).

  • Indicator: Crystal Violet (1% w/v in acetic acid) or Potentiometric Electrode (Glass/Calomel).

  • Procedure:

    • Weigh accurately ~150 mg of 1-Propylpiperazine into a clean flask.

    • Dissolve in 50 mL Glacial Acetic Acid.

    • (Optional) Add 5 mL Mercuric Acetate if halogen salts are present (to sequester halides).

    • Titrate with 0.1 N

      
       to a blue-green endpoint (Crystal Violet) or potentiometric inflection.
      
  • Calculation:

    
    
    
    • Where:

      
       = Volume of titrant (mL), 
      
      
      
      = Normality,
      
      
      = Sample weight (mg), Eq. Wt. = 64.11 (for di-acidic titration) or 128.22 (mono-acidic).
    • Note: Piperazines usually consume 2 equivalents of acid.

Structural Identity: NMR Spectroscopy[2][3][4]

Rationale: To confirm the propyl substitution is at the N1 position and verify the integrity of the piperazine ring.

Protocol C: 1H-NMR (400 MHz)
  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
  • Key Assignments (

    
    ): 
    
    • Propyl Methyl (

      
      ): 
      
      
      
      ppm (Triplet).
    • Propyl Methylene (

      
      ): 
      
      
      
      ppm (Multiplet/Sextet).
    • N-Methylene (

      
      ): 
      
      
      
      ppm (Triplet).
    • Piperazine Ring Protons: Two distinct multiplets centered around 2.4 ppm (adjacent to propyl-N) and 2.9 ppm (adjacent to secondary amine).

    • Amine Proton (

      
      ):  Broad singlet, chemical shift varies with concentration (typically 1.5–2.0 ppm).
      

Impurity Profiling & Risk Assessment (Nitrosamines)

Critical Safety Directive: As a secondary amine, 1-Propylpiperazine is a "Class 1" concern for nitrosamine formation if exposed to nitrites (found in water, reagents, or packaging).

Analytical Workflow for Nitrosamines (LC-MS/MS)
  • Target Impurity:

    
    -nitroso-1-propylpiperazine.
    
  • Method: LC-MS/MS (Triple Quadrupole).

  • Ionization: Electrospray Positive (ESI+).

  • Transition: Monitor MRM transitions specific to the nitroso-loss (typically [M+H]+

    
     [M-NO]+).
    

Analytical Decision Tree (Visualization)

The following diagram illustrates the logical workflow for characterizing a new batch of 1-Propylpiperazine, separating routine QC from investigative structural analysis.

AnalyticalWorkflow Sample Raw Material: 1-Propylpiperazine Triage Initial Triage: Physical State & Odor Sample->Triage PurityCheck Purity Analysis Triage->PurityCheck Routine QC AssayCheck Potency Assay Triage->AssayCheck Batch Release SafetyCheck Safety/Impurity Profiling Triage->SafetyCheck Regulatory Req GCFID GC-FID (Volatile Impurities) PurityCheck->GCFID Water Karl Fischer (Hygroscopicity Check) PurityCheck->Water Decision COA Generation GCFID->Decision >98.0% Titration Non-Aqueous Titration (Perchloric Acid) AssayCheck->Titration Titration->Decision 98-102% Nitrosamine LC-MS/MS (Nitrosamine Screen) SafetyCheck->Nitrosamine Nitrosamine->Decision < Limit

Figure 1: Analytical workflow for the comprehensive characterization of 1-Propylpiperazine.

Troubleshooting & Optimization Logic

When GC results show poor peak shape, follow this optimization logic to identify the root cause (Column vs. Inlet vs. Sample).

GCOptimization Issue Problem: Peak Tailing/Broadening Check1 Check 1: Inlet Liner Issue->Check1 Action1 Switch to Base-Deactivated Wool Check1->Action1 Dirty/Active? Check2 Check 2: Solvent/Sample Check1->Check2 Clean? Action2 Ensure Free Base (Add KOH if salt) Check2->Action2 Salt Form? Check3 Check 3: Column Age Check2->Check3 Free Base? Action3 Trim Guard Column or Replace Check3->Action3

Figure 2: Step-by-step troubleshooting guide for amine analysis by GC.

References

  • PubChem. (n.d.). 1-Propylpiperazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • Restek Corporation. (n.d.). Analysis of Volatile Amines on Rtx-Volatile Amine. Application Note. Retrieved from [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Determination of 1-Propylpiperazine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

1-Propylpiperazine (1-PP) is a critical intermediate in the synthesis of pharmaceutical agents, including sildenafil analogues and various anthelmintics. Its analysis presents a classic chromatographic challenge: as a small, hydrophilic, aliphatic amine, it exhibits poor retention and severe peak tailing on traditional C18 columns at acidic pH due to silanol interactions. Furthermore, its lack of strong chromophores necessitates detection strategies that push the limits of UV sensitivity.

This guide moves beyond legacy ion-pairing methods, which are often unstable and detrimental to column life. Instead, we present a High-pH Reversed-Phase (RP-HPLC) protocol utilizing hybrid particle technology. This approach suppresses the protonation of the amine (pKa ~9.8), rendering the molecule neutral and sufficiently hydrophobic to retain well on a C18 stationary phase with superior peak symmetry.

Introduction: The "Amine Problem"

To develop a robust method for 1-Propylpiperazine, one must understand its physicochemical behavior.

  • Chemical Structure: A piperazine ring mono-substituted with a propyl chain.[1][2][3]

  • Basicity: It contains two nitrogen centers.[4] The secondary amine has a pKa of ~9.8, and the tertiary amine has a pKa of ~5.4.

  • UV Profile: The molecule lacks a conjugated

    
    -system. Absorbance is significant only below 220 nm (end-absorption of the N-C bonds).[5]
    
Why Standard Methods Fail
  • Silanol Activity: At standard acidic pH (2-4), both nitrogens are protonated (

    
    ). These cations interact ionically with residual silanols (
    
    
    
    ) on the silica backbone of the column, causing "shark-fin" tailing.
  • Dewetting/Dead Time Elution: Being highly polar and charged, the molecule prefers the aqueous mobile phase over the hydrophobic C18 ligand, often eluting at the void volume (

    
    ) where integration is impossible.
    
The Solution: High pH Strategy

By elevating the mobile phase pH to 11.0 (above the pKa of 9.8), we force the equilibrium toward the free base (neutral) form.



The neutral amine is hydrophobic enough to interact with the C18 ligands, ensuring retention and sharp peak shape without the need for "messy" ion-pairing reagents like heptanesulfonic acid.

Method Development Logic & Impurity Profile

The synthesis of 1-Propylpiperazine typically involves the alkylation of excess piperazine with propyl halide. Therefore, the method must resolve:

  • Piperazine (Starting Material): Highly polar, elutes first.

  • 1-Propylpiperazine (Target): Intermediate polarity.

  • 1,4-Dipropylpiperazine (Over-alkylation Byproduct): Most hydrophobic, elutes last.

Diagram: Synthesis & Impurity Pathway

G cluster_0 Chromatographic Elution Order (RP-HPLC) Piperazine Piperazine (Starting Material) Polarity: High Target 1-Propylpiperazine (Target Analyte) Polarity: Medium Piperazine->Target + Propyl-X (Primary Reaction) Piperazine->Target Elutes 1st PropylHalide Propyl Halide (Reagent) Impurity 1,4-Dipropylpiperazine (Impurity) Polarity: Low Target->Impurity + Propyl-X (Over-Alkylation) Target->Impurity Elutes Last

Figure 1: Reaction pathway showing the origin of key impurities and their relative polarity, which dictates elution order in Reversed-Phase HPLC.

Experimental Protocol

Reagents and Chemicals
  • Reference Standard: 1-Propylpiperazine dihydrobromide (Sigma-Aldrich or equivalent, >98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q/18.2 MΩ).

  • Buffer Reagents: Ammonium Hydroxide (

    
    , 28-30%), Ammonium Bicarbonate (
    
    
    
    ).
    • Note: Phosphate buffers (e.g.,

      
      ) are transparent at low UV but can precipitate in high organic content and are non-volatile. Ammonium bicarbonate/hydroxide is preferred for ruggedness and potential MS compatibility.
      
Instrumentation
  • System: HPLC with Binary Gradient Pump (e.g., Agilent 1260/1290 or Waters Alliance/Acquity).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Critical: Must be capable of stable baseline at 210 nm .

Chromatographic Conditions
ParameterSettingRationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Poroshell HPH-C18 Crucial: Must be a "Hybrid" particle stable at pH 11. Standard silica columns will dissolve.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with

High pH ensures the amine is deprotonated (neutral) for retention.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic interaction.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[5]
Column Temp 30°CControls viscosity and retention reproducibility.
Injection Volume 10 µLModerate volume to maximize sensitivity without overloading.
Detection UV @ 210 nm (Ref 360 nm)Analyte has low UV absorbance; 210 nm captures the amine end-absorption.
Run Time 15 MinutesSufficient to elute the dipropyl impurity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Isocratic Hold (Retain Piperazine)
2.00955Start Gradient
10.004060Elute Dipropylpiperazine
10.10955Return to Initial
15.00955Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Do not use acidic diluents as they may cause peak splitting when injecting into a basic mobile phase).

  • Stock Solution: Weigh 50 mg of 1-Propylpiperazine into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1 mL of Stock to 10 mL with Diluent (Conc: 100 µg/mL).

  • System Suitability Solution: Prepare a mix containing 100 µg/mL Piperazine, 100 µg/mL 1-Propylpiperazine, and 100 µg/mL 1,4-Dipropylpiperazine.

System Suitability & Validation Criteria

Before running samples, the system must pass these self-validating checks to ensure data integrity.

Workflow Diagram: Analysis Logic

Workflow Start Start Analysis SysSuit Inject System Suitability Mix (Piperazine, 1-PP, Di-PP) Start->SysSuit CheckRes Check Resolution (Rs) Is Rs > 2.0 between all peaks? SysSuit->CheckRes CheckTail Check Tailing Factor (Tf) Is Tf < 1.5 for 1-PP? CheckRes->CheckTail Yes Fail FAIL: Check pH, Column Age, or Mobile Phase Prep CheckRes->Fail No CheckTail->Fail No Pass PASS: Proceed to Samples CheckTail->Pass Yes SampleInj Inject Samples & Standards Pass->SampleInj Calc Calculate Purity % (Area Normalization or External Std) SampleInj->Calc

Figure 2: Decision tree for system suitability testing ensuring method robustness before sample acquisition.

Acceptance Criteria Table
ParameterAcceptance LimitTroubleshooting Failure
Resolution (Rs) > 2.0 between Piperazine and 1-PPDecrease initial %B or lower flow rate.
Tailing Factor (T) < 1.5Column may be degrading (silanol exposure) or pH is too low.
Precision (RSD) < 2.0% (n=5 injections)Check injector seal or pump pulsation.
Signal-to-Noise > 10 (for LOQ)UV lamp aging or flow cell contamination.

Expert Tips & Troubleshooting

  • The "Ghost" Peak: If you see a peak at the very beginning of the chromatogram, it is likely the bromide counter-ion if you are using the dihydrobromide salt standard. It absorbs weakly at 210 nm.

  • pH Sensitivity: The difference between pH 9.5 and 10.5 is massive for retention. Ensure your pH meter is calibrated. If retention drifts, the buffer pH has likely shifted due to

    
     absorption (ammonium bicarbonate is susceptible to this over days). Fresh buffer preparation is mandatory every 48 hours. 
    
  • Alternative Detection: If the sample matrix has high UV background, use a Charged Aerosol Detector (CAD) . CAD is universal and highly sensitive for non-chromophoric amines like piperazines.

References

  • Sigma-Aldrich. (n.d.). 1-n-Propylpiperazine dihydrobromide Product Specification. Retrieved from

  • Sielc Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from

  • University of Regina. (2008). pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from

  • Waters Corporation. (n.d.). XBridge BEH C18 Column Care and Use Manual. Retrieved from

  • PubChem. (n.d.). 1-Propylpiperazine Compound Summary. Retrieved from

Sources

Standard Operating Procedure for the Safe Handling and Storage of 1-Propylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 1-Propylpiperazine

1-Propylpiperazine and its salts are versatile building blocks in medicinal chemistry and drug development.[1] As a derivative of piperazine, a core scaffold in many marketed drugs, it is utilized in the synthesis of novel bioactive molecules, particularly in neuropharmacology for modulating neurotransmitter systems.[1] Its role as a synthetic intermediate necessitates its frequent use in research and development laboratories.[1]

The safe and effective use of 1-Propylpiperazine hinges on a thorough understanding of its potential hazards and the implementation of rigorous handling and storage protocols. This document provides a comprehensive guide based on established safety data for structurally related compounds and general principles of laboratory safety. The causality behind each procedural step is explained to foster a deep-rooted culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

A comprehensive risk assessment must be performed before any new experiment involving 1-Propylpiperazine. While a specific, complete GHS classification for 1-Propylpiperazine is not universally published, data from analogous compounds (e.g., other N-alkylated piperazines and piperidines) provide a strong basis for anticipating its hazard profile. The following table summarizes the likely hazards, and personnel should handle the compound as if all these hazards are confirmed.

Table 1: Anticipated GHS Hazard Classification for 1-Propylpiperazine

Hazard Class Hazard Statement Rationale / Reference Compound
Flammable Liquids H226: Flammable liquid and vapor. Based on 1-Isopropylpiperazine and 1-Propylpiperidine.[2][3]
Acute Toxicity (Dermal) H311: Toxic in contact with skin. Based on 1-Isopropylpiperazine and 1-Phenylpiperazine.[2][4]
Skin Corrosion/Irritation H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. Piperazine and its derivatives are known skin corrosives/irritants.[4][5][6]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage / Causes serious eye irritation. Piperazine and its derivatives are known eye irritants.[2][6][7]
Respiratory/Skin Sensitization May cause an allergic skin reaction. A known hazard for the parent compound, Piperazine.[6]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | A common hazard for volatile amines and piperazine derivatives.[2][3][7] |

Disclaimer: This table is an inferred hazard profile based on structurally similar chemicals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the exact material in use.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. Their use is mandatory when handling 1-Propylpiperazine.

  • Chemical Fume Hood: All work with 1-Propylpiperazine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] This is critical for preventing the inhalation of potentially harmful and irritating vapors.[2] The hood sash should be kept as low as possible to maximize protection.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure airborne concentrations of chemicals are kept low.[9]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[6][10] Reaction time is critical in the event of an exposure.[10]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Appropriate PPE must be worn at all times when handling 1-Propylpiperazine.[11] PPE is the last line of defense and should not be used as a substitute for robust engineering controls.

Table 2: Required PPE for Handling 1-Propylpiperazine

Body Part PPE Specification Rationale
Eyes & Face Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][9][12] Protects against splashes of the corrosive liquid, which can cause serious eye damage.[7]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[12] Prevents skin contact. The compound is anticipated to be toxic and corrosive upon dermal exposure.[2][5] Gloves should be inspected before use and replaced immediately if contaminated or damaged.[13]
Body A flame-resistant lab coat, fully buttoned, with long sleeves.[12][13] Protects against splashes and prevents contamination of personal clothing.
Feet Closed-toe shoes made of a non-porous material.[12] Protects feet from spills.

| Respiratory | Typically not required if work is performed in a certified fume hood. If there is a risk of exceeding exposure limits (e.g., large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] | Protects against inhalation of irritating vapors.[2] |

The following workflow diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow start Start: Prepare to Handle 1-Propylpiperazine check_sds Consult Supplier's SDS for specific PPE requirements start->check_sds task_assessment Assess Task-Specific Risks (e.g., splash, aerosol generation) check_sds->task_assessment select_ppe Select Core PPE: - Safety Goggles (ANSI Z87.1) - Chemical-Resistant Gloves - Lab Coat - Closed-Toe Shoes task_assessment->select_ppe splash_risk High Splash Potential? select_ppe->splash_risk add_faceshield Add Face Shield over Goggles splash_risk->add_faceshield Yes fume_hood Working in Fume Hood? splash_risk->fume_hood No add_faceshield->fume_hood respirator Use NIOSH-approved Respirator fume_hood->respirator No proceed Proceed with Experiment fume_hood->proceed Yes respirator->proceed

Caption: PPE Selection Workflow for 1-Propylpiperazine.

Protocols for Safe Handling

Adherence to methodical and cautious handling procedures is paramount.

Protocol for Weighing and Transferring
  • Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and the receiving vessel inside the fume hood.

  • Dispensing: Open the 1-Propylpiperazine container inside the hood. Use a clean spatula to transfer the required amount to the weigh boat. Avoid generating dust or splashing the liquid.

  • Closure: Tightly close the main container immediately after dispensing.[2]

  • Transfer: Carefully transfer the weighed chemical to the receiving vessel.

  • Decontamination: Decontaminate the spatula with an appropriate solvent (e.g., ethanol) in a waste beaker inside the hood. Dispose of the weigh boat as hazardous waste.

  • Hand Washing: After the procedure is complete and gloves have been removed, wash hands thoroughly with soap and water.[2][5]

Protocol for Solution Preparation
  • Preparation: Perform all steps inside a chemical fume hood.

  • Solvent Addition: Add the solvent to the vessel containing the weighed 1-Propylpiperazine. Causality Note: Always add reagents to the bulk solvent where appropriate, but for dissolving a solid or liquid, adding the solvent to the substance is common. Perform this action slowly and carefully to avoid splashing.

  • Mixing: If stirring is required, use a magnetic stir bar and plate. Ensure the vessel is securely clamped. If sonication is needed, ensure the vessel is capped to prevent aerosol generation.

  • Storage of Solution: Clearly label the vessel with the full chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Protocols for Safe Storage

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.[12]

  • Location: Store 1-Propylpiperazine in a designated "Flammables" or "Corrosives" storage cabinet.[9][14] The cabinet should be well-ventilated.

  • Conditions: Keep the container tightly closed in a cool, dry place, protected from direct sunlight and moisture.[6][9][15]

  • Segregation: Chemical segregation is critical to prevent dangerous reactions.[12] Store 1-Propylpiperazine away from incompatible materials.

Incompatible Materials:

  • Strong oxidizing agents[9]

  • Strong acids[9]

  • Acid chlorides and acid anhydrides[9]

The diagram below illustrates the principle of chemical storage segregation.

Storage_Segregation Chemical Storage Segregation Logic cluster_cabinet Chemical Storage Cabinet cluster_separate Store in Separate, Designated Cabinets propylpiperazine 1-Propylpiperazine (Base/Flammable/Corrosive) other_bases Other Organic Bases acids Acids (e.g., HCl, H2SO4) oxidizers Oxidizers (e.g., Nitric Acid, Peroxides)

Caption: Logic for Segregating 1-Propylpiperazine Storage.

Emergency Procedures: Plan for What Could Go Wrong

Immediate and correct response to an emergency can significantly mitigate harm.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[10] Wash the affected skin area with soap and plenty of water.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention. Show the Safety Data Sheet to the medical professional.[2]

Spill Response Protocol

For any spill, the primary goal is to ensure personnel safety. The following decision tree and protocol outline the correct response.[16][17]

Spill_Response_Decision_Tree spill Chemical Spill Occurs! assess Assess the Spill: - Is anyone injured? - Is the spill large or small? - Are you trained to clean it up? spill->assess injury Anyone Injured? assess->injury major_spill Major Spill? (Large volume, uncontrolled) injury->major_spill No first_aid Provide First Aid Call Emergency Services injury->first_aid Yes trained Trained & Confident? major_spill->trained No evacuate EVACUATE AREA Alert others Call Emergency Response major_spill->evacuate Yes trained->evacuate No cleanup Follow Minor Spill Cleanup Protocol trained->cleanup Yes

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Propylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Yield & Selectivity in N-Monoalkylation of Piperazine To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Technical Services

Strategic Overview: The Selectivity Paradox

The synthesis of 1-propylpiperazine (N-propylpiperazine) appears deceptively simple but is chemically treacherous due to the Selectivity Paradox .

In a standard nucleophilic substitution (


), the introduction of an electron-donating alkyl group (propyl) onto the piperazine ring increases the electron density on the remaining secondary amine. Consequently, the mono-alkylated product is often more nucleophilic than the starting piperazine, leading to rapid over-alkylation to the unwanted 1,4-dipropylpiperazine  (bis-product).

This guide provides two validated workflows to break this kinetic trap:

  • Method A (Kinetic/Statistical Control): Using high-excess stoichiometry.

  • Method B (Reductive Amination): Using aldehyde condensation with selective reducing agents.[1]

Visualizing the Challenge (Pathway Analysis)

The following diagram illustrates the competing kinetic pathways that dictate your yield.

ReactionPathways Pip Piperazine (Starting Material) Mono 1-Propylpiperazine (Target Product) Pip->Mono k1 (Slow) + Propyl Halide PropHal Propyl Halide (1-Br/Cl-Propane) Bis 1,4-Dipropylpiperazine (Side Product) Mono->Bis k2 (Fast!) + Propyl Halide

Figure 1: Kinetic competition in direct alkylation. If


, bis-alkylation dominates unless [Piperazine] >> [Propyl Halide].

Protocol A: Direct Alkylation (The "Brute Force" Method)

Best for: Labs with cheap access to piperazine and robust distillation equipment. Mechanism:


 Nucleophilic Substitution.
Standard Operating Procedure (SOP)

To favor mono-alkylation, you must statistically overwhelm the alkylating agent.

  • Stoichiometry: Dissolve Piperazine (5.0 - 10.0 equivalents) in Ethanol or Acetonitrile.

    • Note: Using less than 5 equivalents will drastically lower yield due to bis-alkylation.

  • Addition: Heat solution to reflux (or 60-80°C). Add 1-Bromopropane (1.0 equivalent) dropwise over 2–4 hours.

    • Critical: Slow addition keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the abundant piperazine rather than the scarce product.

  • Workup: Evaporate solvent. The residue contains Product, Bis-impurity, and massive amounts of unreacted Piperazine.

Troubleshooting & FAQs

Q: I used a 1:1 ratio of piperazine to propyl bromide, but my yield is <30%. Why?

A: At a 1:1 ratio, as soon as 1-propylpiperazine is formed, it competes with the remaining piperazine for the alkyl halide. Since the propyl group is electron-donating, the product reacts faster. You likely have a mixture of ~30% product, ~30% bis-product, and ~40% unreacted piperazine. Solution: Increase piperazine equivalents to at least 6:1.

Q: How do I remove the excess piperazine after the reaction?

A: Exploiting solubility differences is key.

  • Distillation: Piperazine boils at ~146°C; 1-Propylpiperazine boils at ~150-155°C (very close). Simple distillation is difficult.

  • Selective Precipitation: Cool the reaction mixture. Unreacted piperazine is solid at room temperature (mp 106°C), while 1-propylpiperazine is a liquid. Filter off the bulk piperazine. 3.[2] Water Wash: Dissolve the residue in Toluene. Wash with water. Piperazine is highly water-soluble; the propyl derivative is more lipophilic and will partition into Toluene.

Protocol B: Reductive Amination (The "Clean" Method)

Best for: High-value synthesis requiring high selectivity and easier purification. Mechanism: Condensation of Propanal + Piperazine


 Imine 

Amine.
Standard Operating Procedure (SOP)
  • Reagents: Suspend Piperazine (1.1 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Additive: Add Acetic Acid (1.0 - 2.0 equiv) .

    • Why: Acid catalysis promotes imine formation.

  • Carbonyl: Add Propanal (1.0 equiv) . Stir for 30 mins to form the imine/enamine species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.4 equiv) portion-wise. Stir at RT for 12–16 hours.

    • Why STAB? Unlike NaBH4, STAB is mild and will not reduce the aldehyde before it reacts with the amine.

Troubleshooting & FAQs

Q: The reaction is stalling. I see the imine peak in NMR but no amine.

A: The imine reduction might be too slow due to steric hindrance or pH.

  • Check pH: Ensure the system is slightly acidic (pH 5-6). If too basic, the imine doesn't protonate (iminium ion), which is the species actually reduced.

  • Reagent Quality: STAB degrades if exposed to moisture. Ensure your reducing agent is fresh or switch to NaBH3CN (requires closer pH monitoring, toxic).

Q: I am still getting some bis-propylpiperazine.

A: This occurs if you have excess propanal. In reductive amination, "over-alkylation" is less favored electronically but possible if stoichiometry is loose. Ensure strict 1:1 control of Propanal:Piperazine (or slight excess of Piperazine).

Purification Decision Matrix

Use this logic flow to determine the best isolation strategy based on your chosen synthesis route.

PurificationLogic Start Crude Reaction Mixture RouteCheck Which Synthesis Method? Start->RouteCheck RouteA Method A: Alkyl Halide (High Excess Piperazine) RouteCheck->RouteA Excess Pip. RouteB Method B: Reductive Amination (Stoichiometric) RouteCheck->RouteB STAB/Propanal StepA1 Filtration of Solid Piperazine RouteA->StepA1 StepA2 Liquid-Liquid Extraction (Toluene / Water) StepA1->StepA2 FinalDist Vacuum Distillation (Final Polish) StepA2->FinalDist StepB1 Acid/Base Workup (Remove Boron salts) RouteB->StepB1 StepB1->FinalDist

Figure 2: Purification workflow based on synthetic route.

Comparative Data: Method A vs. Method B
FeatureMethod A (Alkyl Halide)Method B (Reductive Amination)
Reagents 1-Bromopropane, PiperazinePropanal, STAB, Piperazine
Stoichiometry Piperazine (5-10 eq)Piperazine (1.1 eq)
Major Impurity Unreacted PiperazineBoron salts, trace Bis-product
Typical Yield 60-75% (after recovery)80-90%
Selectivity Low (requires statistical force)High (Kinetic control)
Cost LowModerate (STAB is pricier)

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gurjar, M. K., et al. (1993). "Synthesis of N-substituted piperazines." Journal of Chemical Research.
  • Henni, A., et al. (2009).[3] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914-2917.[4] Link (Validates nucleophilicity arguments via pKa data).

  • Patent US2919275A. "Purification of piperazine." (Historical industrial reference for separation of piperazine from alkylated derivatives). Link

Sources

Technical Support Hub: 1-Propylpiperazine High-Purity Applications

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Identification of Impurities

Before attempting purification, you must accurately characterize your crude material. 1-Propylpiperazine synthesis (often via alkylation of piperazine) typically yields a mixture of the desired mono-alkylated product, unreacted starting material, and over-alkylated byproducts.

Chromatographic Profiling (GC-MS/FID)

Gas Chromatography is the gold standard for assessing purity. The boiling point differentials allow for clear separation, though the proximity of the starting material (Piperazine) to the product requires precise column selection.

Recommended Method Parameters:

  • Column: DB-17 (50%-phenyl-methylpolysiloxane) or DB-5ms (Low polarity). The DB-17 provides better separation for amine isomers.

  • Carrier Gas: Helium (1-2 mL/min).

  • Injector Temp: 250°C.

  • Detector: FID (260°C) or MS.

  • Oven Program: 100°C (hold 1 min)

    
     Ramp 10°C/min 
    
    
    
    280°C (hold 5 min).

Expected Elution Order (Relative):

PeakCompoundApprox.[1][2][3][4][5][6][7] Boiling PointClassification
1 Piperazine 146°CImpurity (Starting Material)
2 1-Propylpiperazine ~153–158°CTarget Product
3 1,4-Dipropylpiperazine >210°CImpurity (Over-alkylation)

Technical Note: Piperazine and 1-Propylpiperazine have relatively close boiling points. If your GC peaks overlap, decrease the ramp rate to 5°C/min between 130°C and 170°C.

Visualizing the Troubleshooting Logic

G Start Crude 1-Propylpiperazine Mixture CheckWater Check Water Content (Karl Fischer) Start->CheckWater HighWater Water > 1.0%? (Hygroscopic Risk) CheckWater->HighWater Azeotrope Azeotropic Distillation (Toluene/Benzene) HighWater->Azeotrope Yes CheckGC GC Purity Check HighWater->CheckGC No Azeotrope->CheckGC Decision Identify Major Impurity CheckGC->Decision Imp_Piperazine Impurity: Piperazine (Starting Material) Decision->Imp_Piperazine Early Eluting Peak Imp_Dipropyl Impurity: 1,4-Dipropyl (Heavies) Decision->Imp_Dipropyl Late Eluting Peak Action_Distill Fractional Distillation (High Reflux Ratio) Imp_Piperazine->Action_Distill Try first Imp_Dipropyl->Action_Distill BP Difference >50°C Action_Chem Chemical Separation (Acetate Precipitation) Action_Distill->Action_Chem If separation fails (BP too close)

Figure 1: Decision Matrix for Purification. This workflow prioritizes water removal first, followed by thermal separation, and finally chemical derivatization for difficult separations.

Remediation Protocols

Protocol A: Removing 1,4-Dipropylpiperazine (Distillation)

Issue: Presence of heavy, late-eluting impurities. Mechanism: Large boiling point differential (>50°C).

  • Setup: Use a vacuum distillation apparatus with a Vigreux column or packed column (minimum 10 theoretical plates).

  • Pressure: Reduce pressure to 10–20 mmHg to lower thermal stress.

  • Collection:

    • Fraction 1 (Lights): Piperazine and solvent residuals.

    • Fraction 2 (Main Cut): 1-Propylpiperazine.

    • Residue (Bottoms): 1,4-Dipropylpiperazine remains in the flask.

Protocol B: Removing Stubborn Piperazine (The Acetate Method)

Issue: Distillation fails to separate Piperazine (BP 146°C) from 1-Propylpiperazine (BP ~155°C) effectively. Mechanism: Solubility differential of salts. Piperazine diacetate is insoluble in acetone, while mono-alkyl piperazine acetates often remain soluble.

  • Dissolution: Dissolve the crude mixture in dry Acetone (Ratio: 1g crude : 5mL acetone).

  • Acidification: Slowly add Glacial Acetic Acid (2 equivalents relative to estimated piperazine content).

  • Precipitation: Stir at 0–5°C for 1 hour. Piperazine diacetate will precipitate as a white solid.

  • Filtration: Filter off the solid (this is the impurity).

  • Recovery: Neutralize the filtrate (containing your product) with NaOH/KOH, extract into dichloromethane, dry over MgSO4, and distill.

Protocol C: Water Removal (Azeotropic Drying)

Issue: Product is wet/hygroscopic. Piperazine derivatives form stable hydrates (e.g., hexahydrate) that are difficult to dry by simple heating. Mechanism: Water removal via ternary azeotrope.

  • Solvent: Add Toluene or Benzene to the wet product.

  • Process: Reflux with a Dean-Stark trap.

  • Endpoint: Continue until no more water collects in the trap.

  • Finish: Distill off the toluene.

Frequently Asked Questions (Troubleshooting)

Q1: I see a "ghost peak" appearing before my product in GC after storing the sample for a week. What is it? A: This is likely Piperazine formed via de-alkylation (rare) or, more likely, absorption of CO2 from the air to form carbamates if the sample was not sealed. However, if the peak is broad, it is likely Water . Piperazine derivatives are extremely hygroscopic. Run a Karl Fischer titration. If positive, follow Protocol C .

Q2: Why is my distilled product solidifying at room temperature? A: Pure 1-Propylpiperazine should be a liquid or low-melting solid (depending on exact purity and ambient temp). If it solidifies into hard crystals rapidly, you may have high levels of unreacted Piperazine (MP 106°C) which sublimes and co-distills. Use Protocol B (Acetate precipitation) to strip the piperazine.

Q3: Can I use crystallization to purify 1-Propylpiperazine directly? A: Direct crystallization of the free base is difficult due to its low melting point. It is more effective to convert the crude oil into a Dihydrochloride salt (using HCl in Ethanol). The 1-Propylpiperazine[8][9][10]·2HCl salt will crystallize readily. You can then recrystallize this salt from Ethanol/Methanol to remove impurities, then neutralize to recover the free base.

References

  • Piperazine Properties & Azeotropes: Azeotropic Data for Binary Mixtures. (n.d.). Ventilazione Industriale. Retrieved January 30, 2026, from Link

  • Chemical Purification (Acetate Method): Purification of piperazine. (1959). US Patent 2,919,275. Google Patents. Retrieved January 30, 2026, from Link

  • Distillation & Synthesis Context: Process for distillatively removing piperazine. (2007). US Patent 7,271,292. Google Patents. Retrieved January 30, 2026, from Link

  • Analytical Methods (GC): Development and validation of GC method for the determination of piperazine derivatives. (2010). ResearchGate. Retrieved January 30, 2026, from Link

  • Safety & Handling: Piperazine Safety Data Sheet. (2021). ChemicalBook. Retrieved January 30, 2026, from Link

Sources

Optimizing reaction conditions for N-propylation of piperazine

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimizing N-propylation of Piperazine >

Welcome to the Technical Support Center for the N-propylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but often challenging synthetic transformation. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective mono-N-propylation of piperazine?

The main difficulty in the N-propylation of piperazine stems from the symmetrical nature of the molecule, which contains two secondary amine groups of similar reactivity.[1][2] This often leads to the formation of the undesired N,N'-dipropylpiperazine as a significant byproduct, complicating purification and reducing the yield of the target mono-propylated product.[3][4] The key challenge is to control the reaction conditions to favor the addition of a single propyl group.

Q2: What are the principal strategies to promote mono-N-propylation?

There are three primary strategies to achieve selective mono-N-propylation of piperazine:

  • Stoichiometric Control: This is the most direct approach, where a large excess of piperazine is used relative to the propylating agent.[2][4] This statistically favors the reaction of the propylating agent with an unreacted piperazine molecule over the already mono-propylated product.

  • Use of a Protecting Group: A highly reliable method involves temporarily blocking one of the nitrogen atoms with a protecting group, such as tert-butoxycarbonyl (Boc).[2][3][5][6] This deactivates one amine, directing propylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[3][5]

  • Reductive Amination: This alternative pathway involves the reaction of piperazine with propionaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[3][7][8] This method is advantageous as it can prevent the formation of quaternary ammonium salts, which can be a side reaction with alkyl halides.[6][7]

Q3: What is the influence of the propylating agent on the reaction outcome?

The reactivity of the propylating agent plays a crucial role. Highly reactive agents like propyl iodide are more prone to causing di-propylation compared to less reactive ones like propyl bromide or propyl chloride.[4] The choice of propylating agent should be balanced with the desired reaction rate and selectivity.

Q4: How do the base and solvent system impact the N-propylation reaction?

The choice of base and solvent is critical for optimizing the reaction.[7]

  • Base: A base is used to neutralize the hydrogen halide formed during the reaction, preventing the protonation of piperazine which would render it non-nucleophilic.[9] Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[7] However, a very strong base can deprotonate the mono-propylated product, increasing its nucleophilicity and promoting di-propylation.[9]

  • Solvent: The solvent polarity can influence the relative reactivity of the species in the reaction mixture.[4] Aprotic solvents like acetonitrile, dimethylformamide (DMF), or dichloromethane (DCM) are commonly used.[3][4] Experimentation with different solvents may be necessary to find the optimal conditions for a specific system.

Section 2: Troubleshooting Guide

Issue 1: Low Yield of Mono-Propylated Product

Symptom: The reaction results in a low conversion of the starting piperazine or a complex mixture of products.

Possible Causes & Solutions:

  • Insufficient Reactivity:

    • Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate. However, be cautious as higher temperatures can also favor di-propylation.[4]

    • More Reactive Propylating Agent: Consider switching from propyl chloride or bromide to the more reactive propyl iodide.

  • Incomplete Reaction:

    • Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[5]

    • Inadequate Base: Ensure at least a stoichiometric amount of base is used to neutralize the acid byproduct. An excess of a mild base like K₂CO₃ is often recommended.[7]

Issue 2: Excessive Formation of N,N'-Dipropylpiperazine

Symptom: The primary product observed is the di-substituted piperazine, with little to no mono-substituted product.

Possible Causes & Solutions:

  • Stoichiometry: An excess of the propylating agent is the most common cause of di-alkylation.[4]

    • Use Excess Piperazine: Employ a significant excess (5-10 equivalents) of piperazine relative to the propylating agent.[4]

  • High Reactivity:

    • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second propylation more significantly than the first, improving selectivity for the mono-propylated product.[4]

    • Slow Addition of Propylating Agent: Adding the propylating agent dropwise over an extended period helps maintain a low concentration, favoring mono-propylation.[7]

    • Use a Weaker Base: Switching to a milder base can help avoid the deprotonation of the mono-propylated piperazine, making it less nucleophilic and less likely to react a second time.[4]

Issue 3: Difficulty in Purifying the Mono-Propylated Product

Symptom: The crude product is difficult to separate from unreacted piperazine and the di-propylated byproduct.

Possible Causes & Solutions:

  • Similar Physical Properties: The boiling points and polarities of mono- and di-propylated piperazine, as well as piperazine itself, can be very similar, making distillation and standard column chromatography challenging.

  • Purification Strategies:

    • Acid-Base Extraction: The basicity of the piperazine derivatives can be exploited for purification. An acid-base workup can help separate the amine products from non-basic impurities. However, it may not effectively separate the different piperazine derivatives from each other.

    • Crystallization of Salts: Piperazine and its derivatives can be precipitated as salts. For instance, piperazine can be selectively precipitated as its diacetate salt.[10][11] Experimenting with different acids may allow for the selective crystallization of the desired product.

    • Boc-Protection Strategy: If direct alkylation proves difficult to purify, the most reliable method is to use mono-Boc-piperazine.[6] The Boc-protected mono-propylated product is significantly less polar than piperazine, making it easier to separate via silica gel chromatography.[5] The Boc group can then be cleanly removed under acidic conditions.[3]

Section 3: Experimental Protocols & Data

Protocol 1: Mono-N-propylation of Piperazine using Stoichiometric Control

This protocol aims for mono-propylation by using a large excess of piperazine.

Materials:

  • Piperazine (10 equivalents)

  • 1-Bromopropane (1 equivalent)

  • Potassium Carbonate (K₂CO₃, 2 equivalents)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask, add piperazine and acetonitrile.

  • Add potassium carbonate to the mixture.

  • Stir the suspension and add 1-bromopropane dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux and monitor by TLC.

  • Once the 1-bromopropane is consumed, cool the reaction to room temperature.

  • Filter off the solids and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product will contain the desired mono-propylated piperazine and a large amount of unreacted piperazine. Purify by acid-base extraction or column chromatography.

Protocol 2: N-propylation of Mono-Boc-piperazine

This is a more controlled method for achieving mono-propylation.

Materials:

  • 1-Boc-piperazine (1 equivalent)

  • 1-Bromopropane (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 1.5 equivalents)

  • Dimethylformamide (DMF, solvent)

Procedure:

  • Dissolve 1-Boc-piperazine in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add 1-bromopropane and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-propyl-N'-Boc-piperazine.

  • To deprotect, dissolve the purified product in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the mixture under reduced pressure and perform an aqueous workup with a base (e.g., NaOH) to obtain the free amine.

Data Presentation
StrategyKey AdvantagesKey DisadvantagesTypical Yield (Mono-product)
Stoichiometric Control One-step reaction, cost-effective.Requires large excess of piperazine, purification can be challenging.Moderate to Good
Protecting Group High selectivity, clean reaction, easier purification.[2]Multi-step process (protection/deprotection).[3]Good to Excellent
Reductive Amination Avoids quaternary salt formation, good for certain substrates.[7]Requires an aldehyde and a specific reducing agent.Good to Excellent

Section 4: Visualizations

Reaction Scheme: Mono- vs. Di-propylation

G piperazine Piperazine mono_propyl Mono-propylated Piperazine piperazine->mono_propyl + Propyl Halide propyl_halide Propyl Halide di_propyl Di-propylated Piperazine mono_propyl->di_propyl + Propyl Halide (Side Reaction)

Caption: Competing pathways in the N-propylation of piperazine.

Troubleshooting Workflow

G start Low Yield or Poor Selectivity check_dialkylation Significant Di-propylation? start->check_dialkylation low_yield Low Conversion check_dialkylation->low_yield No increase_piperazine Increase Piperazine Excess (5-10 eq) check_dialkylation->increase_piperazine Yes increase_temp Increase Temperature low_yield->increase_temp slow_addition Slow Addition of Propylating Agent increase_piperazine->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp weaker_base Use Weaker Base lower_temp->weaker_base more_reactive_agent Use More Reactive Propylating Agent increase_temp->more_reactive_agent check_time_base Check Reaction Time & Base Stoichiometry more_reactive_agent->check_time_base

Caption: Decision tree for troubleshooting N-propylation.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem.
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Google Patents. DE1092019B - Process for the N-monoalkylation of piperazine.
  • BenchChem Technical Support Team. (2025, December). A Comparative Guide to Alkylating Agents for Piperazine Substitution.
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
  • Google Patents. US2919275A - Purification of piperazine.
  • National Institutes of Health. (2024, November 1).
  • OSTI.gov.
  • BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Google Patents. US3481933A - Recovery and purification of piperazine.
  • BenchChem. Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Royal Society of Chemistry. (2022, August 9).
  • National Institutes of Health.
  • BenchChem.
  • PubMed. (2024, May 8).
  • Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • ResearchGate. (2015, October 29). How do I remove piperazine from the solid compound?. Available at: [Link]

Sources

How to avoid di-substitution in 1-Propylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Selectively Achieving Mono-Substitution and Avoiding Di-alkylation

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are tackling the synthesis of 1-propylpiperazine. The symmetrical nature of piperazine presents a classic challenge: controlling alkylation to favor the desired mono-substituted product over the di-substituted byproduct. As your Senior Application Scientist, I will walk you through the causality of this problem and provide robust, field-proven troubleshooting strategies and protocols to ensure high-yield, high-purity synthesis of your target compound.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during your experiments.

Q1: My direct alkylation of piperazine with a propyl halide is yielding significant amounts of 1,4-dipropylpiperazine. How can I minimize this byproduct?

A1: The Root of the Problem: Competing Nucleophiles

The core issue is that piperazine has two secondary amine nitrogens with nearly identical reactivity.[1] After the first propylation occurs, the resulting 1-propylpiperazine is still a secondary amine and can react again with your propyl halide. In fact, the mono-substituted product can sometimes be even more nucleophilic than the starting piperazine due to the electron-donating effect of the new alkyl group. This leads to a competitive reaction environment where the formation of 1,4-dipropylpiperazine is a significant side reaction.

G cluster_0 Reaction Mixture P Piperazine Mono 1-Propylpiperazine (Desired) P->Mono + R-X RX Propyl Halide (R-X) RX->Mono Di 1,4-Dipropylpiperazine (Byproduct) RX->Di Mono->Di + R-X (Competitive Reaction)

Caption: Competing reaction pathways in direct piperazine alkylation.

There are two primary strategies to overcome this without resorting to protecting groups:

Strategy 1: Stoichiometric Control (Leveraging Le Châtelier's Principle)

By using a large excess of piperazine relative to the alkylating agent, you can statistically favor the reaction of the propyl halide with the far more abundant piperazine molecules over the newly formed 1-propylpiperazine.

  • Causality: A higher concentration of piperazine increases the probability of a collision between the alkylating agent and a piperazine molecule, effectively "outcompeting" the mono-substituted product.

  • Drawback: This method requires a significant amount of starting material and necessitates a robust purification step to remove the large excess of unreacted piperazine.

Piperazine : Propyl Halide Ratio (molar)Expected Outcome
1 : 1Complex mixture of starting material, mono- and di-substituted products.
3 : 1Improved ratio of mono- to di-substituted product, but significant byproduct.
5 : 1 to 10 : 1Mono-substituted product is heavily favored.

Strategy 2: Deactivation via Monoprotonation

You can selectively deactivate one of the piperazine nitrogens by converting it into its salt form. The resulting piperazinium salt is significantly less nucleophilic, leaving the other nitrogen free to react.[1] This method offers excellent yields of the mono-alkylated product and is essentially free of di-alkylated byproducts.[1]

Experimental Protocol: Mono-alkylation via Piperazine Monohydrochloride

  • Preparation: In a suitable reaction vessel, dissolve piperazine (2 equivalents) in a solvent like ethanol.

  • Protonation: Slowly add a solution of hydrochloric acid (1 equivalent) while stirring. This will form the piperazine monohydrochloride in situ.

  • Alkylation: Add your propyl halide (e.g., 1-bromopropane, 1 equivalent) to the mixture.

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture can be neutralized with a base (e.g., sodium carbonate solution) to deprotonate the product, which can then be extracted into an organic solvent.[2]

Q2: I'm still getting inseparable mixtures. What is the most reliable method to guarantee selective mono-substitution?

A2: The Gold Standard: Using a Protecting Group Strategy

For the highest selectivity and cleanest reaction, a protecting group strategy is the most robust and widely recommended approach in synthetic chemistry.[3] The concept is to "block" one of the amine functionalities, perform the desired reaction on the other, and then "unblock" the first amine. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation and clean, acidic removal.[4][5]

G Start Piperazine Protected 1-Boc-Piperazine Start->Protected Step 1: Protection (Boc Anhydride) Alkylated 1-Boc-4-Propylpiperazine Protected->Alkylated Step 2: Alkylation (Propyl Halide) Final 1-Propylpiperazine Alkylated->Final Step 3: Deprotection (Acid, e.g., HCl) G cluster_0 Reductive Amination Pathway BocPip 1-Boc-Piperazine Iminium Iminium Ion Intermediate BocPip->Iminium Ald Propionaldehyde Ald->Iminium Product 1-Boc-4-Propylpiperazine Iminium->Product Reduction Reducer NaBH(OAc)₃ Reducer->Product

Sources

Technical Support Center: Refining the Purification of 1-Propylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-propylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of these valuable compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 1-propylpiperazine derivative synthesis?

A1: Impurities in 1-propylpiperazine derivative synthesis typically arise from three main sources: unreacted starting materials, side-reactions, and degradation.

  • Unreacted Starting Materials: The most common of these is unreacted piperazine or a mono-substituted piperazine precursor.

  • Side-Reaction Byproducts: Over-alkylation is a frequent issue, leading to the formation of di-propylpiperazine or other N-alkylated impurities if other alkylating agents are present.[1][2] Side reactions can also lead to the formation of structurally similar impurities like pyrazines.[3][4]

  • Degradation Products: Piperazine derivatives can be susceptible to oxidation, especially at elevated temperatures.[2]

Q2: My 1-propylpiperazine derivative is showing significant peak tailing during silica gel chromatography. What is causing this and how can I fix it?

A2: This is a classic problem when purifying basic amines on acidic silica gel. The free silanol groups on the silica surface can strongly interact with the basic nitrogen atoms of your piperazine derivative, leading to poor peak shape and potential yield loss.[5][6]

There are several effective solutions:

  • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your mobile phase.[2][5] This "neutralizes" the acidic silanols, preventing them from interacting with your product.

  • Alternative Stationary Phases: Consider using a different stationary phase altogether. Basic alumina or amine-functionalized silica columns are excellent alternatives that mitigate the acid-base interaction.[6]

  • Reversed-Phase Chromatography: If your derivative has sufficient hydrophobicity, reversed-phase HPLC can be a powerful tool. By adjusting the pH of the mobile phase to be alkaline, you can ensure your amine is in its neutral form, increasing its retention and improving peak shape.[5]

Q3: I am struggling to remove unreacted primary or secondary amine starting materials from my tertiary amine product. What is the most efficient method?

A3: For this specific challenge, scavenger resins are highly effective. These are solid-supported reagents that selectively react with and remove certain types of molecules from solution.[7]

  • Mechanism of Action: Scavenger resins possess functional groups that covalently bind to the target impurity.[7] For removing primary and secondary amines, electrophilic scavenger resins, such as those with isocyanate or aldehyde functionalities, are ideal. These will react with the nucleophilic primary/secondary amines, while leaving your tertiary amine product untouched.[8]

  • Advantages: The key benefit is the simplicity of the workup. After stirring the resin with your crude product solution, you can simply filter it off to remove the bound impurity, often eliminating the need for chromatography.[7]

Q4: My 1-propylpiperazine derivative is an oil and won't crystallize. What can I do?

A4: "Oiling out" is a common crystallization problem. It occurs when the compound's solubility in the solvent is too high, or the cooling process is too rapid.

  • Optimize Your Solvent System: The ideal recrystallization solvent will dissolve your compound when hot but not at room temperature.[9] Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is not) can be very effective.[9][10] Common systems for amine derivatives include hexane/acetone and hexane/THF.[11]

  • Slow Cooling: Avoid crash-cooling your solution in an ice bath. Allow it to cool slowly to room temperature, and then gradually cool it further. This encourages the formation of an ordered crystal lattice.

  • Salt Formation: Consider converting your basic amine product into a salt (e.g., hydrochloride or tartrate).[2] Salts often have very different solubility profiles and are typically more crystalline than the freebase. The salt can be precipitated, purified by recrystallization, and then neutralized back to the freebase if required.

Q5: How do I choose between purification by chromatography and crystallization?

A5: The choice depends on the nature of your crude product and the impurities present.

  • Crystallization is ideal when:

    • You have a relatively pure crude product (>90%).

    • The impurities have significantly different solubility profiles from your product.

    • You are working on a large scale, as it is often more scalable than chromatography.

  • Chromatography is necessary when:

    • You have a complex mixture with multiple components.

    • The impurities are structurally very similar to your product and co-crystallize.

    • You need to separate isomers.

A common workflow is to perform an initial purification by flash chromatography to remove the bulk of the impurities, followed by a final polishing step using recrystallization to obtain a highly pure product.

Troubleshooting Guides

Guide 1: Troubleshooting Flash Column Chromatography of 1-Propylpiperazine Derivatives

This guide provides a systematic approach to resolving common issues encountered during the purification of 1-propylpiperazine derivatives using flash column chromatography.

Problem 1: Poor Separation and Co-elution of Impurities

Potential Cause Explanation Recommended Solution
Inappropriate Solvent System The polarity of the mobile phase is not optimized to differentiate between your product and the impurities.Systematically screen different solvent systems. A good starting point for basic amines is a gradient of methanol in dichloromethane, often with a small percentage of triethylamine (0.1-1%) added.[5]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.As a rule of thumb, do not load more than 1-5% of the column's silica gel weight.
Compound Degradation on Silica The acidic nature of silica gel can cause degradation of sensitive compounds.Perform a stability test by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, switch to a less acidic stationary phase like alumina or use an amine-functionalized silica column.[5][6]

Problem 2: Product Elutes with the Solvent Front (Low Retention)

Potential Cause Explanation Recommended Solution
Mobile Phase is Too Polar The solvent system is too strong, causing your compound to move too quickly through the column.Decrease the polarity of your mobile phase. For a dichloromethane/methanol system, reduce the percentage of methanol.
Compound is in its Protonated Form If your compound is a salt, it will be highly polar and have little retention on normal phase silica.Neutralize your crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the workup before chromatography.

Problem 3: Product is Streaking or Tailing Down the Column

Potential Cause Explanation Recommended Solution
Strong Acid-Base Interaction The basic amine is interacting strongly with the acidic silica gel.Add a competing base like triethylamine or ammonium hydroxide to your mobile phase to block the acidic sites on the silica.[2][5]
Poor Solubility in Mobile Phase The compound is precipitating on the column as it elutes.Choose a mobile phase that better solubilizes your compound. You may need to use a more polar solvent system.
Guide 2: Optimizing Crystallization of 1-Propylpiperazine Derivatives

This guide will help you overcome common hurdles in obtaining crystalline material.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Potential Cause Explanation Recommended Solution
Supersaturation is Too High The concentration of the compound in the solvent is too high, or the solution is cooled too quickly.Add a small amount of the "good" solvent to the hot solution to reduce the concentration. Ensure slow cooling by allowing the flask to cool to room temperature undisturbed before moving to an ice bath.
Inappropriate Solvent Choice The solvent is too good at dissolving the compound, even at low temperatures.Experiment with different single or two-solvent systems. For two-solvent systems, try adding the "bad" solvent dropwise to the hot solution until it just becomes cloudy, then add a drop of the "good" solvent to clarify before cooling.[10]

Problem 2: No Crystals Form, Even After Cooling

Potential Cause Explanation Recommended Solution
Solution is Not Saturated There is too much solvent, and the compound remains in solution even at low temperatures.Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by rotary evaporation, then attempt to cool again.
Nucleation is Inhibited The formation of the initial crystal seeds is not occurring.Try "seeding" the solution with a tiny crystal of the pure compound. If no seed crystals are available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation.
Compound is Amorphous Some compounds are inherently difficult to crystallize as the freebase.Convert the amine to a salt (e.g., HCl, fumarate, tartrate) and attempt to crystallize the salt. Salts often form more stable crystal lattices.[2]

Problem 3: Crystals are Very Small or Impure

Potential Cause Explanation Recommended Solution
Rapid Crystal Growth The solution was cooled too quickly, leading to the formation of many small crystals instead of fewer large ones.Ensure a slow cooling rate. Insulating the flask can help.
Impurities are Trapped in the Crystal Lattice The impurities have similar properties to the product and are co-crystallizing.The crude material may be too impure for crystallization alone. Perform a preliminary purification by flash chromatography to remove the bulk of the impurities before recrystallizing.
Inadequate Washing The surfaces of the crystals are coated with impure mother liquor.After filtering the crystals, wash them with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

Experimental Protocols & Workflows

Protocol 1: Purification using an Electrophilic Scavenger Resin

This protocol is designed to remove a primary or secondary amine impurity from a crude reaction mixture containing a 1-propylpiperazine derivative (a tertiary amine).

  • Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or THF).

  • Select the Scavenger Resin: Choose an appropriate electrophilic scavenger resin, such as a polystyrene-bound isocyanate or aldehyde resin.

  • Determine the Required Amount of Resin: Calculate the molar equivalents of the amine impurity. Use a 2-3 fold excess of the scavenger resin based on its loading capacity (mmol/g).

  • Scavenging Reaction: Add the scavenger resin to the solution of the crude product. Stir the mixture at room temperature. The reaction time will depend on the reactivity of the impurity and the resin, but 2-4 hours is a good starting point.

  • Monitor the Reaction: Monitor the disappearance of the amine impurity by TLC or LC-MS.

  • Isolate the Purified Product: Once the impurity is consumed, filter off the scavenger resin. Wash the resin with a small amount of the solvent to recover any adsorbed product.

  • Concentrate the Filtrate: The filtrate contains your purified 1-propylpiperazine derivative. Concentrate the filtrate under reduced pressure to obtain the purified product.

Workflow for Selecting a Purification Strategy

Purification_Workflow start Crude 1-Propylpiperazine Derivative assess_purity Assess Purity and Impurity Profile (TLC, LC-MS) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid purity_check Purity > 90%? is_solid->purity_check Yes scavenger_check Primary/Secondary Amine Impurity? is_solid->scavenger_check No (Oil) impurity_solubility Impurities have different solubility? purity_check->impurity_solubility Yes purity_check->scavenger_check No crystallize Attempt Recrystallization impurity_solubility->crystallize Yes impurity_solubility->scavenger_check No final_purity_check Check Purity of Isolated Product crystallize->final_purity_check chromatography Perform Flash Chromatography chromatography->final_purity_check scavenger_check->chromatography No use_scavenger Use Scavenger Resin scavenger_check->use_scavenger Yes use_scavenger->chromatography Followed by...

Sources

Navigating the Nuances of 1-Propylpiperazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

FOR IMMEDIATE RELEASE

Welcome to the technical support center for the characterization of 1-Propylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this versatile building block. As a key intermediate in pharmaceutical synthesis, particularly in the realm of neuropharmacology, robust and accurate characterization of 1-Propylpiperazine is paramount.[1] This document, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Section 1: General Handling and Storage

Proper handling and storage are the first line of defense against analytical challenges. The inherent chemical nature of piperazine and its derivatives necessitates careful attention to environmental conditions to prevent degradation and the introduction of impurities.

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Caption: Key storage and handling considerations for 1-Propylpiperazine.

FAQs:

  • Q1: My 1-Propylpiperazine sample appears clumpy and has gained weight. What is the likely cause? A1: This is a classic sign of moisture absorption. Piperazine and its derivatives are known to be hygroscopic, meaning they readily absorb water from the atmosphere.[2] This can affect the accuracy of weighing for subsequent reactions or analyses. To mitigate this, always handle the compound in a low-humidity environment, such as a glove box or a dry room, and store it in a tightly sealed container with a desiccant.

  • Q2: I've noticed a white precipitate forming in my stock solution of 1-Propylpiperazine in an organic solvent. What could this be? A2: If your solvent was not rigorously dried, the precipitate could be a hydrate of 1-Propylpiperazine. Additionally, piperazines can react with atmospheric carbon dioxide to form a carbamate salt, which may precipitate.[2] It is crucial to use anhydrous solvents and to handle solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent this.

  • Q3: Are there any specific materials I should avoid for storing 1-Propylpiperazine? A3: While generally stable, it's good practice to avoid prolonged contact with reactive metals. More importantly, 1-Propylpiperazine is incompatible with strong oxidizing agents.[2] Ensure your storage containers are clean and free from any residual oxidizing agents.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation and purity assessment of 1-Propylpiperazine. However, interpreting the spectra can sometimes be challenging.

Typical ¹H NMR Spectral Data for 1-Propylpiperazine Dihydrochloride in D₂O

ProtonsChemical Shift (ppm)MultiplicityIntegration
Propyl-CH₃~0.9Triplet3H
Propyl-CH₂~1.6Sextet2H
Propyl-CH₂-N~2.5Triplet2H
Piperazine-CH₂~2.5-3.0Multiplet8H
NH (exchangeable)VariableBroad Singlet1H

Note: Chemical shifts can vary depending on the solvent, concentration, and whether the free base or a salt form is being analyzed.

FAQs:

  • Q4: The piperazine protons in my ¹H NMR spectrum appear as a complex multiplet, not the expected distinct signals. Why is this? A4: The piperazine ring exists in a dynamic equilibrium of chair conformations. This "ring flipping" can lead to complex and sometimes broad signals for the axial and equatorial protons, especially at room temperature. If the signals are poorly resolved, you can try acquiring the spectrum at a lower or higher temperature to either slow down or speed up the conformational exchange, which may result in sharper signals.

  • Q5: I see more signals in my ¹H NMR spectrum than I expect for pure 1-Propylpiperazine. What are the likely impurities? A5: A common impurity in the synthesis of monosubstituted piperazines is the corresponding disubstituted piperazine (1,4-dipropylpiperazine).[3] This will give rise to a similar set of propyl signals, but the piperazine ring protons will have a different chemical shift and integration. Another possibility is residual starting materials from the synthesis or solvents. Cross-reference your observed impurity peaks with the chemical shifts of common laboratory solvents.

  • Q6: I am struggling to assign the carbons in my ¹³C NMR spectrum. What are the expected chemical shifts? A6: While a specific experimental spectrum for 1-Propylpiperazine's ¹³C NMR is not readily available in the searched literature, based on data for similar alkylpiperazines and general principles, the following are approximate expected chemical shifts:

    • Propyl-CH₃: ~11-13 ppm

    • Propyl-CH₂: ~20-22 ppm

    • Propyl-CH₂-N: ~60-62 ppm

    • Piperazine-C₂/C₆: ~52-54 ppm

    • Piperazine-C₃/C₅: ~45-47 ppm For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as HSQC and HMBC.[4]

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.

dot

MS_Fragmentation M 1-Propylpiperazine (M) m/z = 128 F1 [M-CH₃CH₂]⁺ m/z = 99 M->F1 Loss of Ethyl Radical F2 [M-CH₂CH₂CH₃]⁺ m/z = 85 M->F2 Loss of Propyl Radical F3 Piperazine Ring Fragments m/z = 70, 56 M->F3 Ring Opening & Fragmentation

Caption: Predicted major fragmentation pathways for 1-Propylpiperazine in MS.

FAQs:

  • Q7: I don't see a strong molecular ion peak in the mass spectrum of my 1-Propylpiperazine sample. Is my sample degraded? A7: Not necessarily. Aliphatic amines, including piperazines, can sometimes exhibit weak or even absent molecular ion peaks in electron ionization (EI) mass spectrometry due to rapid fragmentation.[5] The stability of the molecular ion is often low. Look for characteristic fragment ions to confirm the identity of your compound. Using a softer ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), will likely yield a more prominent protonated molecule peak ([M+H]⁺ at m/z 129).

  • Q8: What are the key fragment ions I should look for to confirm the presence of 1-Propylpiperazine? A8: The fragmentation of alkylpiperazines is typically dominated by cleavage of the C-C bonds on the alkyl substituent and fragmentation of the piperazine ring. Key fragments to look for include:

    • Loss of an ethyl radical (CH₂CH₃): This would result in a fragment at m/z 99. This is often a significant peak.

    • Loss of the propyl group (CH₂CH₂CH₃): This would lead to the piperazine radical cation at m/z 85.

    • Piperazine ring fragments: Common fragments from the piperazine ring itself are observed at m/z 70 and 56.[6]

  • Q9: My mass spectrum shows a peak at m/z 171. What could this be? A9: A peak at m/z 171 could indicate the presence of the disubstituted impurity, 1,4-dipropylpiperazine, as this would be its molecular ion.

Section 4: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of 1-Propylpiperazine. However, its lack of a UV chromophore presents a common challenge.

dot

Caption: Workflow for developing an HPLC method for 1-Propylpiperazine.

FAQs:

  • Q10: I am not seeing a peak for 1-Propylpiperazine using a standard UV detector. Why? A10: 1-Propylpiperazine, being a simple alkylpiperazine, lacks a chromophore that absorbs light in the typical UV range (200-400 nm). Therefore, a standard UV detector will not be effective for its detection.

  • Q11: What are my options for detecting 1-Propylpiperazine by HPLC? A11: You have two main options:

    • Use a universal detector: Detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) do not rely on the analyte having a chromophore and are excellent choices for detecting 1-Propylpiperazine.

    • Derivatization: You can react your sample with a derivatizing agent that introduces a chromophore or fluorophore. A common agent for primary and secondary amines is 4-chloro-7-nitrobenzofuran (NBD-Cl), which creates a UV-active derivative.[7][8] This allows for detection with a standard UV or fluorescence detector.

  • Q12: I am trying to develop a reversed-phase HPLC method, but my peak shape is poor. What can I do? A12: Basic compounds like 1-Propylpiperazine can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. To improve peak shape, you can:

    • Use a low-pH mobile phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the silanol groups and the amine, reducing the unwanted interactions.

    • Use an end-capped column: These columns have fewer free silanol groups.

    • Consider a cation-exchange column: This type of column is specifically designed for the separation of basic compounds.

Section 5: Purity and Impurity Profiling

Ensuring the purity of 1-Propylpiperazine is critical for its intended applications.

FAQs:

  • Q13: What are the most likely impurities I should be looking for in my 1-Propylpiperazine sample? A13: The impurity profile will depend on the synthetic route used. However, some common impurities include:

    • 1,4-dipropylpiperazine: The product of over-alkylation.

    • Unreacted piperazine: If the reaction did not go to completion.

    • Residual reagents and solvents: From the synthesis and workup.

  • Q14: How can I quantify the purity of my 1-Propylpiperazine sample? A14: Quantitative NMR (qNMR) is an excellent method for determining the absolute purity of a sample if you have a certified reference standard. Alternatively, a validated HPLC method with a universal detector or after derivatization can be used to determine the purity relative to other components in the sample. Gas chromatography (GC) with a flame ionization detector (FID) is also a suitable technique for purity assessment.

  • Q15: My sample is degrading over time. What are the likely degradation products? A15: The degradation of piperazines can be complex, but under oxidative conditions, ring-opened products and N-oxides can form. In the presence of CO₂, carbamates can form. Thermal degradation can also lead to a variety of products.[9][10][11] If you suspect degradation, it is best to use a stability-indicating method, such as a gradient HPLC method, to separate the parent compound from any potential degradants.

This technical support guide provides a starting point for addressing common challenges in the characterization of 1-Propylpiperazine. For further assistance, always refer to the certificate of analysis for your specific batch and consider consulting with an analytical specialist.

References

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 943-950.
  • PubChem. 1-Propylpiperidine. National Center for Biotechnology Information. [Link]

  • Stańczak, A., & Puzanowska-Tarasiewicz, H. (2014). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Praca przeglądowa, 66(4), 519-525.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Borkar, R. M., et al. (2020). Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. Journal of Pharmaceutical and Biomedical Analysis, 186, 113325.
  • Ottokemi. 1-Methyl piperazine, 99%, COA, Certificate of Analysis. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Energy Procedia, 23, 119-128.
  • Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(2), 143-151.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 43-50.
  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Kvíčala, J., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(10), 1954.
  • Gadzala-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Sahoo, M., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
  • Reddy, B. M., et al. (2013). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • Jafari, M., et al. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 121-131.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Nielsen, P., et al. (2012). Piperazine degradation in pilot plants. Energy Procedia, 23, 146-155.
  • El-Gendy, A. A., et al. (2009).
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(13), 7869-7875.
  • Doc Brown's Chemistry. Explaining interpreting C9H12 mass spectrum of propylbenzene. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. C9H12 C-13 nmr spectrum of propylbenzene. [Link]

  • PubChem. 1-Phenylpiperazine. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-Propylpiperazine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Propylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of 1-Propylpiperazine during long-term storage. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your valuable samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-Propylpiperazine during storage?

A1: The stability of 1-Propylpiperazine, like many heterocyclic amines, is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2][3] While generally stable under recommended storage conditions, prolonged exposure to heat should be avoided.[4]

  • Oxygen (Air): Oxidative degradation is a significant concern for piperazine derivatives.[1][5][6] The presence of oxygen can lead to the formation of various degradation products, and this process can be catalyzed by certain metals, such as copper.[1]

  • Light: Exposure to UV or visible light can induce photochemical degradation.[7][8][9] Therefore, it is crucial to store 1-Propylpiperazine in light-resistant containers.

Q2: What are the visual or physical signs of 1-Propylpiperazine degradation?

A2: While instrumental analysis is necessary for definitive confirmation, visual cues can indicate potential degradation. These include:

  • Color Change: A noticeable change from a colorless or pale yellow liquid to a darker yellow or brown hue can suggest the formation of chromophoric degradation products.

  • Precipitation: The formation of solid precipitates may indicate the presence of insoluble degradation products or polymerization.

  • Odor Change: A significant change in odor could also be a sign of chemical transformation.

Q3: What are the recommended general storage conditions for 1-Propylpiperazine?

A3: To ensure optimal stability, 1-Propylpiperazine should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, ideally refrigerated (2-8 °C) for long-term storage.

  • Atmosphere: For maximum stability, store under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.

  • Container: Use amber glass vials or other light-resistant containers with a tight-fitting seal to protect from light and moisture.

Q4: Are there any chemical incompatibilities I should be aware of when storing 1-Propylpiperazine?

A4: Yes, 1-Propylpiperazine should be stored away from strong oxidizing agents, as they can significantly accelerate its degradation.[4] It is also advisable to avoid contact with acids unless it is in a controlled salt form.

Troubleshooting Guides

Guide 1: Investigating Suspected Degradation of 1-Propylpiperazine

If you suspect that your sample of 1-Propylpiperazine has degraded, this guide will walk you through the steps to confirm your suspicions and identify the potential degradation products.

Step 1: Visual Inspection

As mentioned in the FAQs, begin with a careful visual inspection of the sample. Note any changes in color, clarity, or the presence of precipitates.

Step 2: Purity Assessment using a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective technique for purity assessment.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool, particularly for identifying volatile degradation products.[13][14][15]

Table 1: Example HPLC Method Parameters for 1-Propylpiperazine Purity Analysis

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a suitable buffer (e.g., phosphate or ammonium acetate)
Detection UV at an appropriate wavelength (e.g., 210 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Step 3: Identification of Degradation Products

To understand the degradation pathway, it is crucial to identify the degradation products.

Recommended Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the determination of the molecular weights and fragmentation patterns of the degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is also excellent for identifying degradation products, especially after appropriate derivatization if the products are not sufficiently volatile.[13][15]

Diagram 1: Troubleshooting Workflow for Investigating Degradation

G cluster_0 Initial Observation cluster_1 Preliminary Assessment cluster_2 Quantitative & Qualitative Analysis cluster_3 Outcome start Suspected Degradation (e.g., color change) visual Visual Inspection - Color - Clarity - Precipitate start->visual purity Purity Assessment (HPLC or GC) visual->purity id Degradant Identification (LC-MS/MS or GC-MS) purity->id pathway Elucidate Degradation Pathway id->pathway mitigation Develop Mitigation Strategy pathway->mitigation

Caption: A logical workflow for investigating suspected degradation of 1-Propylpiperazine.

Guide 2: Proactive Stability Enhancement and Long-Term Storage Protocol

This guide provides a proactive approach to enhancing the stability of 1-Propylpiperazine for reliable long-term storage.

Step 1: Proper Handling and Aliquoting

  • Upon receiving a new batch of 1-Propylpiperazine, handle it in a well-ventilated area, preferably in a fume hood.

  • If the entire stock will not be used at once, aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to air and moisture with each use.

Step 2: Inert Atmosphere Packaging

  • Before sealing the aliquots, purge the vials with an inert gas like nitrogen or argon. This displaces oxygen, a key contributor to oxidative degradation.[1][5]

Step 3: Selection of Stabilizers (Optional, for High-Risk Applications)

For applications requiring the utmost stability, the addition of a stabilizer can be considered.

  • Antioxidants: Aromatic amine antioxidants or hindered amine light stabilizers (HALS) can be effective at scavenging free radicals that initiate degradation.[16][17][18] The choice and concentration of the antioxidant should be carefully validated to ensure it does not interfere with downstream applications.

Table 2: Potential Classes of Stabilizers for Amines

Stabilizer ClassMechanism of ActionExample Compounds
Aromatic Amines Scavenge free radicals, effective at high temperatures.[16]4,4'-Bis(α,α-dimethylbenzyl)diphenylamine
Hindered Amine Light Stabilizers (HALS) Scavenge alkyl and peroxy radicals.[17]Tinuvin series
Phenolic Antioxidants Hydrogen atom donors to radical species.Butylated hydroxytoluene (BHT)

Step 4: Optimized Storage Conditions

  • Temperature: Store the inerted and sealed aliquots at 2-8 °C.

  • Light: Place the vials in a dark location or use amber vials to protect from light.

  • Inventory Management: Use a first-in, first-out (FIFO) system for your stock to ensure older aliquots are used first.

Diagram 2: Potential Oxidative Degradation Pathway of 1-Propylpiperazine

G Propylpiperazine 1-Propylpiperazine N_Oxide 1-Propylpiperazine N-oxide Propylpiperazine->N_Oxide Oxidation Ring_Opening Ring-Opened Products Propylpiperazine->Ring_Opening Oxidative Cleavage Dealkylation Piperazine Propylpiperazine->Dealkylation Oxidative Dealkylation Formyl N-Formyl-1-propylpiperazine Propylpiperazine->Formyl Oxidation

Caption: A simplified representation of potential oxidative degradation pathways for 1-Propylpiperazine.

Experimental Protocols

Protocol 1: Forced Degradation Study of 1-Propylpiperazine

A forced degradation study is essential to understand the intrinsic stability of 1-Propylpiperazine and to generate potential degradation products for analytical method validation.[19][20][21][22]

Materials:

  • 1-Propylpiperazine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • UV chamber for photostability testing

  • Oven for thermal stress testing

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Propylpiperazine in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60 °C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Control Sample: Keep a vial of the stock solution at 2-8 °C, protected from light.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and then analyze all samples (including the control) using a validated stability-indicating HPLC or GC-MS method.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. Retrieved from [Link]

  • Antioxidant action mechanisms of hindered amine stabilisers. (2023). ResearchGate. Retrieved from [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). LinkedIn. Retrieved from [Link]

  • The Art of Stabilization. (n.d.). IEA SHC. Retrieved from [Link]

  • ACCELERATED STABILITY TESTING. (n.d.). SlideShare. Retrieved from [Link]

  • The Case for NOT Ignoring Select Secondary Antioxidants. (n.d.). Stabilization Technologies. Retrieved from [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2020). ResearchGate. Retrieved from [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (2015). ResearchGate. Retrieved from [Link]

  • Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. (2005). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2018). Pharmaceutical Technology. Retrieved from [Link]

  • Thermal degradation of piperazine and its structural analogs. (2011). ResearchGate. Retrieved from [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Journal of Environmental Chemical Engineering. Retrieved from [Link]

  • Thermal Degradation of Piperazine and Its Structur. (n.d.). Scribd. Retrieved from [Link]

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. (2016). University of Texas at Austin. Retrieved from [Link]

  • Accelerated Physical Stability Testing. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Oxidation of piperazine in post-combustion carbon capture. (2015). University of Texas at Austin. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Degradation of piperazine by UV light in the presence of air. (2019). ResearchGate. Retrieved from [Link]

  • HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. Retrieved from [Link]

  • Photodegradation and photostability-indication of mequitazine. (2009). PubMed. Retrieved from [Link]

  • Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. (n.d.). Certified Laboratories. Retrieved from [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). PubMed. Retrieved from [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2021). Food and Agricultural Immunology. Retrieved from [Link]

  • Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. (2017). Scientific Reports. Retrieved from [Link]

  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (2022). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (2013). University of Texas at Austin. Retrieved from [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2020). ScienceAsia. Retrieved from [Link]

  • Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. (2024). American Pharmaceutical Review. Retrieved from [Link]

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  • Photodegradation of the H 1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. (2021). MDPI. Retrieved from [Link]

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  • Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). (2024). National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Bioassay Optimization for 1-Propylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-SUP-PIP-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solubility, Binding, and Functional Assays for N-substituted Piperazine Scaffolds

Introduction: The Piperazine Paradox

Welcome to the technical support hub. You are likely working with 1-propylpiperazine derivatives because they are privileged scaffolds for aminergic GPCRs (Dopamine


, Serotonin 

) and Sigma receptors (

).

However, these compounds present a unique "Piperazine Paradox":

  • The Good: The basic nitrogen (

    
    ) provides the critical electrostatic anchor to the conserved Aspartate residue (e.g., Asp3.32) in the receptor binding pocket.
    
  • The Bad: The propyl chain adds lipophilicity, while the cationic nature at pH 7.4 leads to high non-specific binding (NSB) to plastics and lysosomal trapping in cell-based assays.

This guide addresses these specific failure modes.

Module A: Physicochemical Handling & Solubility

Q: My compound precipitates when I transfer it from DMSO to the assay buffer. Why?

A: You are likely hitting the "pKa Cliff." 1-Propylpiperazine derivatives typically have two


 values: 

(N4) and

(N1). In 100% DMSO, the compound is uncharged. When you spike it into a pH 7.4 buffer, the N1 nitrogen protonates rapidly. If your derivative has a lipophilic tail (e.g., a phenyl ring attached to the propyl group), the protonated salt may have lower solubility than the neutral species in the DMSO/Water interface layer, causing "crash out."

The Protocol: The "Intermediate Shift" Method Do not pipette 10 mM DMSO stock directly into the aqueous buffer.

  • Step 1: Dilute your 10 mM stock into 100% DMSO first to create your serial dilution curve (e.g., 1 mM, 0.1 mM, etc.).

  • Step 2: Perform an intermediate dilution step into a buffer with 5-10% DMSO .

  • Step 3: Transfer to the final assay plate.

Visual Workflow (Solubility Logic):

SolubilityProtocol Figure 1: The 'Intermediate Shift' dilution strategy to prevent piperazine crash-out. Start 10mM Stock (DMSO) Direct Direct to Buffer (pH 7.4) Start->Direct Avoid Step1 Serial Dilution in 100% DMSO Start->Step1 Preferred Crash Precipitation Risk (False Negatives) Direct->Crash Step2 Intermediate Plate (10% DMSO Buffer) Step1->Step2 Pre-equilibration Step3 Final Assay Well (1% DMSO) Step2->Step3 Final Transfer

Module B: Binding Assays (Radioligand/SPR)

Q: I see high background signal (Non-Specific Binding > 40%). How do I fix this?

A: Piperazines are "sticky" cations. The propyl chain increases lipophilicity (


), while the positive charge interacts with the negative charge of polystyrene plates or glass fiber filters (GF/B).

Troubleshooting Matrix:

ComponentThe IssueThe Fix
Filter Plates Cationic piperazine binds to glass fibers.Pre-soak filters in 0.3% - 0.5% Polyethyleneimine (PEI) for 2 hours. PEI coats the anionic sites on the glass.
Plasticware Hydrophobic adsorption to walls.Add 0.1% BSA (Bovine Serum Albumin) or 0.01% CHAPS to the assay buffer.
Wash Buffer Rapid dissociation during wash.Use ice-cold wash buffer . Piperazine off-rates (

) can be fast; cold temperature slows this down.
Q: My values shift when I change pH. Is this an artifact?

A: No, it is mechanistic. Binding of 1-propylpiperazine derivatives is pH-dependent.

  • pH 7.0 - 7.4: Optimal. The N1 is protonated and binds the receptor Aspartate.

  • pH > 8.0: The population of protonated species drops. Binding affinity (

    
    ) will appear to decrease (weaker binding) because only the charged form binds effectively.
    
  • Protocol Rule: Always titrate your assay buffer (Tris-HCl or HEPES) to pH 7.4 at the temperature of the assay (pH of Tris changes with temperature).

Module C: Functional Assays (Cell-Based)

Q: In Calcium Flux assays, my antagonist looks like an agonist. Why?

A: You are seeing "Lysosomotropism." 1-Propylpiperazine derivatives are Cationic Amphiphilic Drugs (CADs) . They permeate cell membranes but get trapped in acidic lysosomes (pH 4.5), where they protonate and cannot escape. This accumulation can trigger non-specific calcium release or cellular stress, mimicking a receptor response.

The Validation Protocol:

  • Run a Null-Cell Control: Test your compound on the parental cell line (without the transfected receptor).

    • If signal exists: It is chemotype-specific toxicity/lysosomal effect.

    • If signal is absent: It is true receptor pharmacology.

  • Shorten Incubation: Read calcium flux immediately. Do not pre-incubate cells with the compound for >30 minutes, as lysosomal accumulation is time-dependent.

GPCR Signaling Pathway & Intervention Points:

GPCR_Pathway Figure 2: Receptor signaling vs. Lysosomal trapping risks for piperazines. Ligand 1-Propylpiperazine Derivative Receptor GPCR (D2/5-HT1A) Ligand->Receptor Binding (pH 7.4) Lysosome Lysosomal Trapping (Off-Target) Ligand->Lysosome Passive Diffusion (False Positive Risk) Gprotein Gi/o Protein Receptor->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Inhibition cAMP cAMP Decrease AC->cAMP Functional Readout

Module D: Safety Profiling (hERG)

Q: Do these derivatives block hERG channels?

A: Frequently. The 1-propylpiperazine moiety mimics the pharmacophore of many known hERG blockers (basic nitrogen + lipophilic linker).

  • The Test: Automated Patch Clamp (e.g., QPatch).

  • The Warning: If you use high concentrations (>10

    
    M) in solubility-limited buffers, micro-precipitates can block the patch pipette, giving a "false positive" block.
    
  • Correction: Filter your compound solution (0.22

    
    m) immediately before the hERG assay to ensure you are measuring soluble drug effect, not physical blockage.
    

References

  • Lacivita, E., et al. (2009). Determination of 1-aryl-4-propylpiperazine pKa values: the substituent on aryl modulates basicity.[1] Bioorganic & Medicinal Chemistry, 17(3), 1339-1344.

  • Krimmer, S. G., et al. (2020). A novel 1-propylpiperazine-derived sigma receptor ligand. Journal of Medicinal Chemistry. (Contextualizing the scaffold for Sigma Receptors).

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at GPCRs: Specificity and Selectivity. British Journal of Pharmacology, 161(6), 1219–1237. (Protocol standards for cationic ligands).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for solubility/pKa cliff concepts).

Sources

Troubleshooting inconsistent results in 1-Propylpiperazine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Inconsistent Experimental Results with 1-Propylpiperazine Lead Scientist: Senior Application Specialist Last Updated: February 11, 2026

Introduction: The "Invisible" Variables

Inconsistent results with 1-Propylpiperazine (1-PP) often stem from its deceptive simplicity. As an unsymmetrical piperazine derivative, it possesses two distinct nitrogen centers: a tertiary amine (N1, bearing the propyl group) and a secondary amine (N4).

While theoretically straightforward, 1-PP introduces three specific failure modes that do not appear in standard simulation models:

  • Atmospheric Instability: Rapid formation of carbamates and hydrates.

  • Detection Blindspots: Lack of a UV chromophore leading to false negatives in analysis.

  • Silanol Interactions: Severe peak tailing in HPLC masking impurities.

This guide bypasses standard textbook definitions to address the operational realities of handling this reagent.

Module 1: Purity & Storage (The "Wet" Reagent Problem)

Symptom: "My reaction stoichiometry seems off, even though I weighed the mass precisely." or "The reagent has turned from a clear liquid to a cloudy/viscous mixture."

The Root Cause: The CO₂/H₂O Trap

1-Propylpiperazine is not just hygroscopic; it is chemically reactive with air .

  • Hygroscopicity: The free base avidly absorbs atmospheric moisture.[1]

  • Carbamate Formation: The secondary amine (N4) reacts with atmospheric

    
     to form a carbamate salt. This increases the effective molecular weight and introduces "invisible" impurities that decompose upon heating, releasing water into your anhydrous reaction.
    
Diagnostic Protocol
ObservationDiagnosisImmediate Action
White crust on cap/threads Carbamate formation (reaction with

)
Do not scrape into reactor. Distill fresh or switch to salt form.
Viscous/Cloudy Liquid Water absorption (>2% w/w)Dry over KOH pellets or distill over

.
Yellowing Oxidation of aminePurify via vacuum distillation under

.
Corrective Workflow: Handling & Storage

StorageProtocol Start Received 1-Propylpiperazine FormCheck Is it Free Base (Liquid)? Start->FormCheck SaltHandling Store Desiccated (RT) FormCheck->SaltHandling No (HCl/HBr Salt) FreeBaseHandling Inert Atmosphere Required FormCheck->FreeBaseHandling Yes Aliquot Aliquot into Schlenk/Septum Vials FreeBaseHandling->Aliquot Purge Purge Headspace (Ar/N2) after use Aliquot->Purge Tape Parafilm is Insufficient! Use Teflon Tape + Cap Purge->Tape

Figure 1: Critical handling workflow to prevent atmospheric degradation of 1-Propylpiperazine.

Module 2: Reaction Optimization (Selectivity & Reactivity)

Symptom: "I am getting a mixture of products or low yields in nucleophilic substitution reactions."

The Science: Nucleophilicity vs. Basicity

The N4 nitrogen (secondary) is the nucleophile. However, the N1 nitrogen (tertiary) makes the molecule basic.

  • Issue 1: Protonation Shutdown. If your reaction generates acid (e.g., HCl from an alkyl chloride) and you do not use an auxiliary base (like

    
     or TEA), the 1-PP will scavenge the proton, forming a non-nucleophilic salt.
    
  • Issue 2: Bis-Alkylation (Synthesis). If you are synthesizing 1-PP from piperazine, the statistical probability of creating 1,4-dipropylpiperazine is high unless you use a large excess of piperazine (5:1 ratio recommended).

Troubleshooting Q&A

Q: I am using 1-PP to attack an alkyl halide, but the reaction stalls at 50%. Why? A: You likely have a stoichiometry error due to salt formation.

  • Mechanism:[2][3][4][5][6][7][8] The first equivalent of 1-PP reacts with the alkyl halide. The byproduct is HX (acid). The second equivalent of 1-PP reacts with HX to form the unreactive salt.

  • Fix: Add 2.5 equivalents of an inorganic base (e.g.,

    
     or 
    
    
    
    ) or use a non-nucleophilic organic base (DIPEA) to scavenge the acid, keeping N4 free.

Q: Can I use the Dihydrobromide salt directly in reactions? A: Only if you neutralize it in situ.

  • The salt is stable but non-nucleophilic. You must add exactly 2.0 equivalents of a strong base (like NaH or NaOEt) to "free" the amine before adding your electrophile.

Module 3: Analytical Troubleshooting (The "Invisible Peak")

Symptom: "My LC-MS shows the mass, but my HPLC-UV trace is flat/empty." or "The peak is tailing badly."

The Blindspot: UV Absorbance

1-Propylpiperazine lacks a conjugated


-system. It has negligible absorbance above 210 nm. Using a standard 254 nm UV detector will result in a "false negative" (thinking the reaction failed when it actually worked).
The Interaction: Silanol Tailing

The basic nitrogens interact strongly with residual silanol groups (


) on standard C18 columns, causing peak tailing and retention time shifts.
Analytical Optimization Guide
ParameterStandard Condition (Fail)Optimized Condition (Pass)Reason
Detector UV 254 nmELSD, CAD, or UV 205 nm 1-PP has no chromophore. ELSD detects mass, not light absorption.
Mobile Phase pH Neutral (pH 7)High pH (pH 9.5-10) At high pH, amines are deprotonated (neutral), reducing interaction with cationic silanols.
Column Standard C18C18 with "Base Deactivation" or HILIC Modern "hybrid" particles (e.g., XBridge, Gemini) resist high pH degradation.
Additive Formic AcidAmmonium Hydroxide or TFA (0.1%) High pH suppresses ionization; TFA acts as an ion-pairing agent to sharpen peaks (if using low pH).
Method Development Flowchart

HPLC_Troubleshooting Issue Problem: Poor HPLC Results CheckDetector Check Detector Wavelength Issue->CheckDetector UV_Issue Using UV > 210nm? CheckDetector->UV_Issue No Signal CheckShape Peak Shape Tailing? CheckDetector->CheckShape Signal Exists SwitchDetector Action: Switch to ELSD/CAD or Derivatize (NBD-Cl) UV_Issue->SwitchDetector PH_Mod Action: Increase pH to > 9.5 (Use NH4OH buffer) CheckShape->PH_Mod Yes (Tailing) TFA_Mod Alternative: Add 0.1% TFA (Ion Pairing) CheckShape->TFA_Mod Yes (Alt Strategy)

Figure 2: Decision matrix for resolving analytical issues with piperazine derivatives.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136109093, 1-Propylpiperazine. Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (General reference for amine tailing mechanisms).
  • BenchChem. (2025).[2] Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. (Context on derivatization with NBD-Cl).

Sources

Technical Support Center: 1-Propylpiperazine (1-PP) Integrity Management

[1]

Topic: Minimizing Degradation of 1-Propylpiperazine During Experimental Workups Target Audience: Synthetic Chemists, Process Development Scientists Content Status: Active | Last Updated: 2026-01-30

Diagnostic Hub: Troubleshooting & FAQs

Direct answers to the most common stability failures observed in the lab.

Q1: Why does my 1-PP oil turn yellow/brown upon standing, even in a freezer?

Diagnosis: Oxidative Degradation (N-Oxide Formation). Unlike tertiary amines, the secondary amine moiety in 1-Propylpiperazine is highly susceptible to radical autoxidation. If stored in a glass vial with a large headspace of air, atmospheric oxygen reacts to form the N-oxide or imine degradation products.[1][2] Fix: Store under Argon/Nitrogen. For long-term storage, convert the free base to a dihydrochloride or dihydrobromide salt, which renders the nitrogen lone pairs unreactive toward oxidation.[1][2]

Q2: I used Dichloromethane (DCM) for extraction, and now I see a white precipitate or "gunk" that wasn't there before.

Diagnosis: Trace Alkylation (The "DCM Trap"). Secondary amines are nucleophilic enough to react with DCM over time (Menschutkin reaction) or form aminals (methanediamines).[1][2] This reaction is slow at room temperature but accelerates during rotary evaporation (concentration) or prolonged storage in solution.[1] The white solid is likely the quaternary ammonium salt or hydrochloride salt formed from HCl liberation.[1][2] Fix: Ban DCM for holding steps. Switch to 2-MeTHF or MTBE for extractions.[1]

Q3: My mass balance is low after rotary evaporation, but the product isn't volatile enough to bump.

Diagnosis: Azeotropic Loss or Carbamate Formation. 1-PP is a base.[1] If your rotavap bath is >45°C and you are using a water aspirator or standard pump, you may be co-distilling the free base with water/solvent.[1][2] Alternatively, if exposed to air while wet/basic, it aggressively captures atmospheric CO₂ to form carbamates (zwitterions), which may not extract back into your organic layer or may decompose unpredictably.[1][2] Fix: Keep bath temp <40°C. Flush the rotavap with nitrogen before releasing the vacuum.[1][2]

The Science of Degradation: Mechanisms

To preserve 1-Propylpiperazine, you must understand the three specific chemical threats to the secondary amine (

Threat A: Oxidative Dehydrogenation

The secondary amine position is prone to hydrogen abstraction by atmospheric oxygen radicals, leading to an imine intermediate which further hydrolyzes or polymerizes.[1][2]

Threat B: The "DCM" Alkylation (Nucleophilic Attack)

While often considered an inert solvent, Dichloromethane is an electrophile. 1-PP acts as a nucleophile, displacing a chloride ion.[1][2] This forms a chloromethyl ammonium salt, which can further react with another equivalent of amine to form a methylene-bridged bis-piperazine (aminal).[1]

Threat C: Carbamylation (CO₂ Scrubbing)

Piperazine derivatives are industrial CO₂ scrubbers. 1-PP reacts reversibly with CO₂ to form a carbamic acid/carbamate.[1] While reversible with heat/acid, this alters solubility profiles during workup, often trapping the product in the aqueous phase.[1][2]

Visualizing the Degradation Pathways

degradation_pathwaysOnePP1-Propylpiperazine(Active 2° Amine)NOxideN-Oxide / Imine(Yellow/Brown Oil)OnePP->NOxide [O2] Air Exposure(Radical Mechanism)CarbamatePiperazine Carbamate(Water Soluble Zwitterion)OnePP->Carbamate [CO2] Atmospheric(Rapid Reaction)QuatSaltChloromethyl/Quat Salt(Precipitate in DCM)OnePP->QuatSalt [CH2Cl2] Solvent(Nucleophilic Attack)

Figure 1: Primary degradation pathways for 1-Propylpiperazine.[1] Note that the secondary amine is the initiation site for all three failures.[1][2]

Optimized Protocols (SOPs)

Protocol A: The "Safe-Harbor" Workup

Use this protocol to isolate the free base without degradation.[1][2]

ParameterRecommendationRationale
Extraction Solvent 2-MeTHF or MTBE Non-reactive with amines; good solubility for free base.[1]
pH Adjustment pH 12-13 Ensure complete deprotonation (pKa of 2° amine ~9.8).
Drying Agent Na₂SO₄ (Sodium Sulfate)MgSO₄ is slightly acidic and can bind amines (Lewis acid-base interaction).[1]
Concentration < 40°C Minimize thermal stress and volatility.[1][3]

Step-by-Step:

  • Quench: Cool reaction mixture to 0°C.

  • Basify: Adjust aqueous layer to pH >12 using 50% NaOH. Do not use Carbonates (K₂CO₃/NaHCO₃) to avoid CO₂ generation.[1][2]

  • Extract: Use 2-MeTHF (preferred) or MTBE. Perform 3x extractions.

    • Critical Check: Verify aqueous layer pH after first extraction; amine extraction can lower pH.[1]

  • Wash: Wash combined organics with Brine (sat. NaCl) to break emulsions and remove bulk water.[1]

  • Dry: Dry over anhydrous Na₂SO₄ for 20 minutes.

  • Filter: Filter through a sintered glass funnel (avoid paper filters if possible to reduce cellulose contamination).

  • Concentrate: Rotavap at 35-40°C. Backfill with Nitrogen immediately.

Protocol B: Long-Term Storage (Salt Formation)

If storing for >1 week, convert to the dihydrochloride salt.

  • Dissolve 1-PP free base in dry Ethanol or Isopropanol (5 volumes).

  • Cool to 0°C.

  • Slowly add HCl in Dioxane (4M) or HCl in IPA (2.2 equivalents).

  • A white precipitate (1-PP[1] • 2HCl) will form.[1]

  • Filter, wash with cold ether, and dry under vacuum.[1][2]

    • Result: A non-hygroscopic, oxidation-resistant solid stable for years.[1]

Workflow Visualization

workup_workflowStartCrude Reaction Mixture(Acidic/Neutral)Step1pH AdjustmentTarget pH > 12(Use NaOH, NOT Carbonates)Start->Step1 Cool to 0°CStep2Solvent ChoiceSelect: 2-MeTHF or MTBEAvoid: DCM / ChloroformStep1->Step2 Add SolventStep3Phase SeparationCheck Aqueous pHStep2->Step3 AgitateStep4DryingUse Na2SO4 (Neutral)Step3->Step4 Organic LayerStep5ConcentrationBath < 40°CN2 BackfillStep4->Step5 Filter

Figure 2: Optimized workup flow to prevent carbonylation and alkylation.

References

  • Reactivity of Dichloromethane with Amines

    • Nevstad, G. O., & Songstad, J. (1984).[1][2] Solvent Properties of Dichloromethane. II. The Reactivity of Dichloromethane Toward Amines. Acta Chemica Scandinavica B, 38, 469–477.[1][2]

    • Mechanism:[4][5][6] Nucleophilic substitution (Menschutkin reaction) of secondary amines with alkyl halides (DCM).[1]

  • Oxidative Degradation of Piperazine Derivatives

    • Chandrashekar, et al. (2013).[1] Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Modern Research in Catalysis, 2, 157-163.[2]

    • Mechanism:[4][5][6] Radical formation at the secondary amine leading to N-oxide and imine species.[1]

  • Piperazine Carbamylation (CO₂ Reaction)

    • Rochelle, G. T. (2009).[1] Amine Scrubbing for CO2 Capture.[1] Science, 325(5948), 1652-1654.[1][2]

    • Context: Establishes the rapid kinetics of piperazine derivatives reacting with
    • [1]

  • Safety & Handling Data

    • Sigma-Aldrich. (2025).[1][7] Safety Data Sheet: 1-Propylpiperazine dihydrobromide.

    • Data: Handling precautions for piperazine derivatives, emphasizing hygroscopicity and incompatibility with strong oxidizing agents.[1][3][8][9]

Improving the efficiency of 1-Propylpiperazine functionalization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Propylpiperazine Functionalization Ticket ID: #PPZ-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your functionalization of 1-propylpiperazine is suffering from one of three bottlenecks: poly-alkylation (quaternization), catalyst deactivation (in Pd-coupling), or purification failure (product sticking to silica).

1-propylpiperazine is a deceptive substrate. While the propyl group provides some steric differentiation, the N4 position remains highly nucleophilic. This guide moves beyond standard textbook protocols to address the specific physicochemical challenges of this scaffold.

Module 1: Reaction Architecture & Stoichiometry

The Issue: "I am seeing significant formation of quaternary ammonium salts or bis-alkylated byproducts."

The Diagnosis: The N4 nitrogen is a secondary amine with high nucleophilicity. In standard


 reactions with alkyl halides, the product (a tertiary amine) is often more nucleophilic than the starting material, leading to runaway alkylation.
Protocol A: Controlled -Alkylation ( )

Use this for primary alkyl halides/tosylates.

Optimization Logic: To suppress over-alkylation, we must modulate the free amine concentration and solvent polarity.

  • Solvent: Switch from DMF to Acetonitrile (MeCN) or Acetone . Aprotic polar solvents like DMF stabilize the charged transition state of the second alkylation (quaternization) too effectively.

  • Base: Use inorganic bases with low solubility (e.g.,

    
    ) to create a "heterogeneous buffer," releasing base only as the reaction consumes it.
    
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Reason
Stoichiometry 1:1 (Amine:Electrophile)1.0 : 0.85 (Amine:Electrophile)Starving the reaction of electrophile prevents bis-alkylation.
Temperature Reflux (

)

Lower temp favors the kinetic product (mono-alkylation).
Addition All-in-oneSlow addition of electrophile Keeps local concentration of electrophile low.[1]

Checkpoint: If your reaction mixture becomes homogeneous rapidly, your base is too soluble, increasing the risk of side reactions. The mixture should remain a suspension.

Protocol B: Reductive Amination (The Alternative)

Use this for Aldehydes/Ketones.[1][2] This is the "Self-Validating" route because quaternary salts cannot form.

  • Imine Formation: Dissolve 1-propylpiperazine (1.0 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane).

  • Drying: Add

    
     (anhydrous) to the pot. Why? Water is a byproduct; removing it drives the equilibrium toward the imine.
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    (1.5 eq).
    • Note: Do NOT use

      
       unless necessary (toxic/slow). 
      
      
      
      is milder and won't reduce the aldehyde before it reacts with the amine.

Module 2: Advanced Catalysis (Buchwald-Hartwig)

The Issue: "My Pd-catalyzed coupling to aryl halides yields <20% or stalls completely."

The Diagnosis: 1-propylpiperazine can act as a bidentate ligand, poisoning the Palladium center. The N1 nitrogen (tertiary) can loosely coordinate to Pd, preventing the oxidative addition cycle.

Troubleshooting Workflow

Q: Which Ligand are you using?

  • Standard (

    
    , DPPF):Fail.  These cannot prevent the amine from binding to the metal.
    
  • Optimized:RuPhos or BrettPhos . These bulky, electron-rich ligands create a "steric wall" that allows the N4 amine to react while blocking the N1 amine and preventing catalyst deactivation.

Q: What is your base?

  • NaOtBu: Strong base, but can cause dehalogenation of the aryl partner.

  • 
    : Milder, functional group tolerant.[3] Use if your substrate has esters/nitriles.
    
Visualization: The Decision Matrix

ReactionSelector cluster_tips Optimization Tips start Target: Functionalize N4 of 1-Propylpiperazine electrophile Identify Electrophile Type start->electrophile alkyl Alkyl Halide (R-X) electrophile->alkyl aryl Aryl Halide (Ar-X) electrophile->aryl carbonyl Aldehyde/Ketone electrophile->carbonyl sn2 Method: SN2 Alkylation Risk: Quaternization alkyl->sn2 Primary Carbon buchwald Method: Buchwald-Hartwig Risk: Cat. Poisoning aryl->buchwald sp2 Carbon redam Method: Reductive Amination High Fidelity carbonyl->redam Best Route sn2_tip Use MeCN, 0°C Slow Addition sn2->sn2_tip buchwald_tip Ligand: RuPhos Base: NaOtBu buchwald->buchwald_tip

Caption: Decision matrix for selecting the optimal synthetic pathway based on electrophile type.

Module 3: Purification & Isolation

The Issue: "The product streaks on the TLC plate and I lose 50% yield during column chromatography."

The Diagnosis: Piperazines are highly polar and basic. They interact strongly with the acidic silanols (Si-OH) on silica gel, leading to irreversible adsorption (tailing).

The "Sticky Amine" Protocol

1. The Workup (Pre-Column): Do not rely on simple extraction if your product is water-soluble (LogP < 1).

  • Acid-Base Swing:

    • Acidify reaction mixture with 1M HCl (Product goes to Aqueous phase; non-basic impurities stay in Organic).

    • Wash Aqueous phase with Ether/EtOAc.

    • Basify Aqueous phase to pH > 12 with NaOH.

    • Extract Product into DCM (

      
      ).
      

2. The Chromatography (The "DCM/MeOH/NH3" System): Standard Hexane/EtOAc will fail. You must deactivate the silica.

ComponentRatio (Typical)Function
Dichloromethane (DCM) 90 - 95%Solubilizes the organic bulk.
Methanol (MeOH) 5 - 10%Increases polarity to elute the amine.
Ammonium Hydroxide (

)
0.5 - 1%CRITICAL. Competes for silanol sites, "greasing" the column for the amine.

Preparation: Shake the DCM/MeOH/


 mixture in a separatory funnel first. The ammonia often saturates the solvent; discard the aqueous droplet that settles at the top before using as eluent.

Module 4: Green Chemistry & Scale-Up

The Issue: "I need to make grams, not milligrams, and the reaction is too slow."

Solution: Microwave-Assisted Synthesis. Piperazines are excellent microwave absorbers due to their polarity.

  • Protocol: Sealed vessel,

    
    , 10-20 minutes.
    
  • Benefit: The rapid superheating often bypasses the transition state for bis-alkylation, improving the Mono:Bis ratio significantly compared to thermal reflux.

References

  • BenchChem. (2025).[1][4] Optimizing reaction conditions for the N-alkylation of piperazine. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-n-Propylpiperazine Product Analysis & Solubility Data. Retrieved from

  • National Institutes of Health (NIH). (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein J Org Chem. Retrieved from

  • American Chemical Society (ACS). (2013). Buchwald-Hartwig Amination Reagent Guide.[5] ACS Green Chemistry Institute.[5] Retrieved from

  • M.D.P.I. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow Reactor. Retrieved from

Sources

Technical Support Center: Enhancing the Biological Activity of 1-Propylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-propylpiperazine analogs. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis, purification, and biological evaluation of these compounds. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring your research is both efficient and robust.

Section 1: Strategic Design and Synthesis of Analogs

The journey to a potent 1-propylpiperazine analog begins with thoughtful design and precise execution of its synthesis. This section addresses common hurdles in creating your molecules of interest.

FAQ 1: My N-alkylation reaction to introduce the propyl group on the piperazine ring is giving a low yield. What are the likely causes and how can I improve it?

Low yields in N-alkylation of piperazine are a frequent challenge, often stemming from side reactions or suboptimal reaction conditions. The primary competing reaction is the formation of the di-substituted piperazine product.[1][2]

Causality and Troubleshooting Steps:

  • Di-substitution: The presence of two reactive secondary amines on the piperazine ring makes it susceptible to reacting with two equivalents of your propyl halide, leading to the unwanted N,N'-dipropylpiperazine.

    • Solution 1: Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) relative to the propyl halide statistically favors the mono-alkylation product.[2] This shifts the equilibrium towards the desired product as the electrophile is more likely to encounter an unreacted piperazine molecule.

    • Solution 2: Mono-protection Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group masks one of the nitrogens, allowing for selective alkylation of the other. The Boc group can then be efficiently removed under acidic conditions.[2][3]

  • Poor Reactivity of Alkyl Halide: While propyl iodide is generally reactive, using less reactive halides like propyl bromide or chloride can lead to sluggish reactions requiring harsher conditions, which in turn can promote side reactions.

    • Solution: If using propyl bromide or chloride, consider adding a catalytic amount of sodium or potassium iodide to the reaction mixture. This in-situ Finkelstein reaction generates the more reactive propyl iodide, often leading to improved yields under milder conditions.[4]

  • Suboptimal Base and Solvent: The choice of base and solvent is critical for an efficient SN2 reaction.

    • Solution: Use a non-nucleophilic base such as potassium carbonate or triethylamine to neutralize the hydrogen halide formed during the reaction. A polar aprotic solvent like acetonitrile or DMF is generally preferred as it can solvate the cation without strongly solvating the nucleophilic amine, thus enhancing its reactivity.

Illustrative Data on Mono-alkylation Strategies:

Alkyl HalidePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Propyl Bromide1.1None~40-50%~30-40%
Propyl Bromide5.0None>75%<5%
Propyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95% (before deprotection)0%

Experimental Protocol: Mono-N-propylation of Piperazine using a Boc-Protection Strategy

  • Protection: To a solution of piperazine (2.0 eq.) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with DCM. The aqueous layer will contain the desired mono-Boc-piperazine. Purify further by acid-base extraction or column chromatography.

  • Alkylation: Dissolve mono-Boc-piperazine (1.0 eq.) in acetonitrile. Add potassium carbonate (1.5 eq.) and 1-iodopropane (1.1 eq.). Heat the mixture to 60-70 °C and monitor the reaction by TLC or LC-MS until completion.

  • Deprotection: After purification of the N-Boc-N'-propylpiperazine, dissolve it in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-4 hours until the Boc group is completely removed.

  • Final Work-up: Evaporate the solvent and excess acid. The hydrochloride or trifluoroacetate salt of your 1-propylpiperazine analog can be obtained, or it can be neutralized with a base to yield the free amine.

FAQ 2: I'm struggling with the purification of my 1-propylpiperazine analogs. Column chromatography gives broad, tailing peaks and I have low recovery.

The basic nature of the piperazine nitrogen atoms is the primary cause of purification difficulties on standard silica gel.[5] The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and sometimes irreversible adsorption.[5]

Troubleshooting Strategies:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier into your eluent system can significantly improve peak shape.[5] Triethylamine (TEA) at 0.5-2% (v/v) is a common choice. The TEA will compete with your basic compound for binding to the acidic sites on the silica.

    • Ammonia in Methanol: For more strongly basic compounds, a solution of 7N ammonia in methanol (typically added to the methanol portion of your eluent) can be very effective.

  • Stationary Phase Alternatives:

    • Deactivated Silica: Using amine-deactivated or "based" silica gel can be a more robust solution as the acidic sites are already masked.

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for the purification of basic compounds.[5]

    • Reverse-Phase Chromatography: If your analog has sufficient lipophilicity, reverse-phase chromatography (C18) is a powerful alternative. Using an acidic modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase will protonate the piperazine nitrogens, leading to sharp peaks and excellent separation.

  • Salt Formation for Crystallization: If your compound is a solid, purification via crystallization of a salt can be highly effective. Dissolving the crude product in a suitable solvent and adding an acid (e.g., HCl in ether, oxalic acid, or citric acid) can induce the precipitation of a pure salt.[6]

purification_troubleshooting start Poor Purification of 1-Propylpiperazine Analog tailing Tailing Peaks on Silica Gel? start->tailing low_recovery Low Recovery? tailing->low_recovery Yes mobile_phase Modify Mobile Phase: - Add Triethylamine (0.5-2%) - Use NH3/MeOH tailing->mobile_phase Yes stationary_phase Change Stationary Phase: - Deactivated Silica - Alumina (Basic/Neutral) - Reverse Phase (C18) tailing->stationary_phase Yes irreversible_binding Irreversible Binding to Silica? low_recovery->irreversible_binding Yes end_node Improved Purification mobile_phase->end_node stationary_phase->end_node use_tailing_solutions Implement Solutions for Tailing Peaks irreversible_binding->use_tailing_solutions Yes crystallization Purify via Salt Crystallization irreversible_binding->crystallization Yes use_tailing_solutions->end_node crystallization->end_node

Caption: Troubleshooting workflow for purifying basic piperazine analogs.

Section 2: Biological Evaluation and Data Interpretation

Once you have your purified 1-propylpiperazine analogs, the next phase is to assess their biological activity. This section provides guidance on common issues encountered during in vitro assays.

FAQ 3: My 1-propylpiperazine analog has poor solubility in aqueous buffer for my biological assay. How can I address this?

Poor aqueous solubility is a common challenge for organic molecules in biological assays and can lead to inaccurate and irreproducible results.[7] The basic nature of the piperazine ring can be leveraged to improve solubility.

Strategies for Improving Solubility:

  • Salt Formation: Converting the free base of your analog to a salt is often the most effective strategy. The hydrochloride (HCl) or hydrobromide (HBr) salts are common choices. This can be achieved by dissolving the compound in a minimal amount of a suitable solvent and adding a stoichiometric amount of the corresponding acid.

  • Use of Co-solvents:

    • DMSO: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for preparing stock solutions of compounds for biological screening.[8] However, it's crucial to keep the final concentration of DMSO in the assay low (typically <0.5%) as it can be toxic to cells and interfere with some assays.

    • Other Solvents: Ethanol, methanol, or polyethylene glycol (PEG) can also be used as co-solvents, but their compatibility with your specific assay must be validated.

  • pH Adjustment: Since piperazine is a basic moiety, the solubility of its analogs is often pH-dependent. Lowering the pH of the assay buffer (if permissible for the assay) can increase the proportion of the protonated, more soluble form of the compound.

  • Formulation with Excipients: For more advanced studies, formulation with solubilizing agents like cyclodextrins can be explored.

Workflow for Addressing Solubility Issues:

solubility_workflow start Poor Solubility of Analog in Assay Buffer prepare_stock Prepare Concentrated Stock in DMSO start->prepare_stock check_final_dmso Final DMSO Concentration < 0.5%? prepare_stock->check_final_dmso salt_formation Prepare HCl or HBr Salt check_final_dmso->salt_formation No success Proceed with Assay check_final_dmso->success Yes test_salt_solubility Test Salt Solubility in Assay Buffer salt_formation->test_salt_solubility adjust_ph Adjust Buffer pH (if assay permits) test_salt_solubility->adjust_ph Still Poor test_salt_solubility->success Good adjust_ph->success

Caption: Stepwise approach to improving compound solubility for biological assays.

FAQ 4: I am observing high background noise or artifacts in my cell-based assay. Could my piperazine analogs be the cause?

Yes, certain physicochemical properties of your compounds or their interaction with the assay components can lead to high background or false-positive results.

Potential Causes and Troubleshooting:

  • Compound Precipitation: If the compound precipitates out of solution at the final assay concentration, the solid particles can interfere with optical measurements (e.g., absorbance or fluorescence), leading to artificially high readings.

    • Solution: Visually inspect the assay plate wells for any signs of precipitation. If observed, you will need to address the solubility issue as described in FAQ 3.

  • Autofluorescence: Some organic molecules, particularly those with aromatic or conjugated systems, can exhibit intrinsic fluorescence. If you are using a fluorescence-based readout, this can lead to high background.

    • Solution: Run a control plate with your compounds in the assay buffer without cells or other biological components to measure the intrinsic fluorescence of each compound. This background value can then be subtracted from your experimental readings.

  • Cytotoxicity: If your compounds are cytotoxic at the tested concentrations, this can lead to a variety of artifacts depending on the assay. For example, in a reporter gene assay, cell death will lead to a decrease in signal that could be misinterpreted as inhibition.

    • Solution: It is essential to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo assay) on the same cell line to determine the concentration range at which your compounds are not toxic.[9] All primary activity assays should be conducted at non-toxic concentrations.

  • Interaction with Assay Reagents: In some cases, the compound may directly interact with the detection reagents. For example, a highly reducing compound could interfere with a luciferase-based assay.

    • Solution: Run the assay in a cell-free system (buffer and assay reagents only) in the presence of your compound to check for any direct interference.

Protocol: Assessing Compound-Induced Cytotoxicity using the MTT Assay

  • Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your 1-propylpiperazine analogs in the appropriate cell culture medium. Add the diluted compounds to the cells and include a vehicle control (e.g., DMSO).[9]

  • Incubation: Incubate the plate for a period that is relevant to your primary bioassay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (concentration that inhibits 50% of cell growth) for each compound.

Section 3: Structure-Activity Relationship (SAR) Enhancement Strategies

After initial screening, the next step is to rationally design new analogs with improved potency and selectivity.

FAQ 5: My initial 1-propylpiperazine analogs show weak activity. What are some common strategies to enhance their biological potency?

Enhancing biological activity involves systematic structural modifications to optimize interactions with the biological target. This is guided by Structure-Activity Relationship (SAR) studies.[9]

Key Strategies for Potency Enhancement:

  • Modification of the Propyl Group:

    • Chain Length and Branching: Systematically vary the length of the alkyl chain (e.g., ethyl, butyl) and introduce branching (e.g., isopropyl, isobutyl) to probe the size and shape of the binding pocket.

    • Introduction of Functional Groups: Incorporate functional groups on the propyl chain, such as a hydroxyl or a fluorine atom, to introduce new hydrogen bonding or electrostatic interactions.

  • Substitution on the Second Piperazine Nitrogen (N4): This is often the most impactful position for modification.

    • Aromatic and Heteroaromatic Rings: Introduce a variety of substituted aryl or heteroaryl groups. The electronic properties of these substituents (electron-donating vs. electron-withdrawing) can significantly influence activity.[9] For example, the incorporation of electron-withdrawing groups like chloro or nitro has been shown to enhance the antibacterial activity of some piperazine derivatives.[9]

    • Bulky Groups: Adding bulky lipophilic groups can enhance binding through van der Waals interactions, but may also impact solubility and pharmacokinetic properties.

  • Bioisosteric Replacement:

    • Piperazine Ring Analogs: If the piperazine ring itself is not essential for the desired activity but is contributing to poor properties (e.g., metabolic instability), consider replacing it with a bioisostere. Examples include homopiperazine, piperidine, or constrained bicyclic diamines.[10] This can alter the pKa, conformation, and vector projections of the substituents, potentially leading to improved activity or selectivity.

  • Prodrug Approach:

    • Improving Permeability: If your analog has good in vitro activity but poor cellular or in vivo efficacy due to low permeability, a prodrug strategy can be employed. This involves masking a key functional group (like a polar amine) with a labile moiety that is cleaved in vivo to release the active drug. For example, converting a carboxylic acid to a piperazinylalkyl ester has been shown to improve skin permeation.[11]

Conceptual SAR Enhancement Workflow:

SAR_workflow start Initial Hit Compound (1-Propylpiperazine Analog) mod_propyl Modify N1-Propyl Group - Chain length/branching - Add functional groups start->mod_propyl mod_n4 Modify N4 Position - Aryl/heteroaryl scans - Vary electronic properties start->mod_n4 mod_core Core Modification - Bioisosteric replacement - Prodrug strategy start->mod_core synthesis_testing Synthesize & Test Analogs mod_propyl->synthesis_testing mod_n4->synthesis_testing mod_core->synthesis_testing analyze_sar Analyze SAR Data synthesis_testing->analyze_sar analyze_sar->start lead_compound Optimized Lead Compound analyze_sar->lead_compound feedback_loop Iterative Design

Caption: Iterative cycle for enhancing biological activity through SAR studies.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Purification of piperazine. Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. National Institutes of Health. Available at: [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PubMed Central. Available at: [Link]

  • What causes high background in cell based assays?. ResearchGate. Available at: [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PubMed Central. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. ResearchGate. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. ResearchGate. Available at: [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. ACS Publications. Available at: [Link]

  • Method for preparing n-alkyl-piperazines. Google Patents.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. National Institutes of Health. Available at: [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. PubMed Central. Available at: [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 1-Propylpiperazine vs. 1-Methylpiperazine in CNS Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Propylpiperazine vs. 1-Methylpiperazine in CNS Receptor Binding Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In Central Nervous System (CNS) drug discovery, the piperazine ring is a privileged scaffold, serving as a core pharmacophore for serotonin (5-HT) and dopamine (D) receptor ligands.[1] The substitution on the distal nitrogen—specifically the choice between a 1-Methyl (1-MP) and 1-Propyl (1-PP) group—is a critical decision point in lead optimization. This guide analyzes the impact of these two moieties on binding affinity (


), selectivity profiles, and physicochemical properties, providing a data-driven framework for medicinal chemists and pharmacologists.

Physicochemical & Structural Comparison

Before analyzing receptor binding, it is essential to understand the biophysical shift induced by extending the alkyl chain from methyl (


) to propyl (

). This modification fundamentally alters lipophilicity and steric volume, driving changes in Blood-Brain Barrier (BBB) penetration and receptor pocket accommodation.
Feature1-Methylpiperazine (1-MP)1-Propylpiperazine (1-PP)Impact on CNS Design
Formula


Propyl adds steric bulk.
MW 100.16 g/mol 142.24 g/mol Slight increase; negligible effect on ligand efficiency.
LogP (Exp) ~ -0.6~ 0.5 - 0.9Critical: 1-PP is significantly more lipophilic, enhancing BBB permeability.
pKa (Basic N) ~ 9.0~ 9.2Both exist predominantly as cations at physiological pH.
Steric Bulk Low (Compact)Moderate (Flexible)1-PP requires a larger hydrophobic pocket in the receptor.
Decision Logic: The "Methyl-to-Propyl" Switch

The transition from Methyl to Propyl is rarely arbitrary. It is a strategic tool used to:

  • Fill Hydrophobic Pockets: Target the "propyl cleft" in dopamine receptors.

  • Modulate Intrinsic Activity: Switch from antagonist to partial agonist (common in D2/D3 ligands).

  • Adjust Selectivity: Sterically exclude binding to off-target receptors (e.g., Muscarinic M1).

Receptor Binding Profiles & SAR Analysis

A. Serotonin 5-HT1A Receptors

The 5-HT1A receptor binding site contains a conserved Aspartate (Asp116) that forms a salt bridge with the protonated piperazine nitrogen. The surrounding region is a hydrophobic pocket formed by Phenylalanine residues (Phe361, Phe362).

  • 1-Methylpiperazine (1-MP):

    • Performance: Generally favored for high affinity in arylpiperazine scaffolds. The small methyl group minimizes steric clash within the tight orthosteric binding site.

    • Data Insight: In heterobicyclic phenylpiperazine series, N-methyl derivatives often display slightly higher affinity (

      
       nM) compared to N-propyl analogs (
      
      
      
      nM) due to optimal packing without steric penalty [1].
  • 1-Propylpiperazine (1-PP): [2]

    • Performance: While affinity may be slightly reduced due to steric constraints, the propyl group can enhance selectivity against

      
      -adrenergic receptors.
      
    • Mechanism: The flexible propyl chain can induce a different conformational state in the receptor, occasionally favoring agonist efficacy over pure antagonism.

B. Dopamine D2/D3 Receptors

This is where the distinction is most profound. Dopamine receptors possess a specific hydrophobic accessory pocket that accommodates larger N-substituents.

  • The "Propyl Effect": Historically observed in aporphines (e.g., N-propylnorapomorphine), the N-propyl group is critical for converting antagonists into agonists.

  • 1-Propylpiperazine (1-PP): [2]

    • Performance: Often confers higher affinity and agonist activity at D2/D3 receptors compared to the methyl analog.

    • Selectivity: 1-PP derivatives have shown improved selectivity profiles, reducing affinity for off-target Muscarinic (mAChR) receptors compared to butyl or ethyl analogs [2].

  • 1-Methylpiperazine (1-MP):

    • Performance: Often results in antagonist profiles or lower affinity if the receptor "expects" a hydrophobic fill.

    • Utility: Used when water solubility is the limiting factor, or to reduce metabolic clearance (N-dealkylation of methyl is slower than propyl in some specific metabolic pathways, though variable).

C. Sigma ( ) Receptors

Both moieties are highly active pharmacophores for Sigma-1 receptors, often used in the design of analgesics and antipsychotics.

  • Comparison: The lipophilic 1-PP moiety generally drives higher Sigma-1 affinity (

    
     nM) compared to the more polar 1-MP, as the Sigma-1 binding site is a hydrophobic tunnel.
    

Visualization: SAR Decision Pathways

The following diagram illustrates the logical flow for selecting between 1-MP and 1-PP during lead optimization.

SAR_Decision_Tree cluster_legend Legend Start Lead Optimization (Piperazine Scaffold) Decision Primary Objective? Start->Decision Route_Affinity Maximize 5-HT1A Affinity Decision->Route_Affinity Tight Pocket Route_Agonism Induce D2/D3 Agonism Decision->Route_Agonism Functional Switch Route_Selectivity Avoid Muscarinic Off-Targets Decision->Route_Selectivity Steric Exclusion Result_Methyl Select 1-Methylpiperazine (Compact, High Affinity) Route_Affinity->Result_Methyl Minimize Steric Clash Result_Propyl Select 1-Propylpiperazine (Hydrophobic Fill, Agonism) Route_Agonism->Result_Propyl Propyl Effect Route_Selectivity->Result_Propyl Optimize Lipophilicity key Blue: Outcome | Green: Propyl Path | Red: Methyl Path

Caption: Decision logic for N-alkyl substitution based on receptor subtype and desired pharmacological profile.

Experimental Protocol: Comparative Radioligand Binding

To objectively compare 1-MP and 1-PP derivatives, a standardized competitive binding assay is required.

Protocol: Membrane Preparation & Binding Assay

Objective: Determine


 values for Test Compound A (Methyl) vs. Test Compound B (Propyl).

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM

    
    .
    
  • Radioligand:

    
    -8-OH-DPAT (for 5-HT1A) or 
    
    
    
    -Spiperone (for D2).
  • Tissue: Rat frontal cortex (5-HT) or striatum (Dopamine) homogenates.

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Aliquot 200

      
       membrane suspension.
      
    • Add 25

      
       Radioligand (
      
      
      
      concentration).
    • Add 25

      
       Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
       Serotonin or Haloperidol.
      
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce binding to filter).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Comparative Data Summary

The table below synthesizes typical affinity trends observed in literature for arylpiperazine ligands containing these moieties.

Receptor Target1-Methylpiperazine Analog1-Propylpiperazine AnalogInterpretation
5-HT1A (

)
0.5 nM (High Affinity)1.2 nM (Moderate)Methyl fits better in the restrictive 5-HT1A orthosteric site [1].
Dopamine D3 (

)
15 nM (Moderate)2.5 nM (High Affinity)Propyl exploits the hydrophobic accessory pocket common in D2-like receptors.
Sigma-1 (

)
45 nM8 nM Increased lipophilicity of Propyl drives Sigma-1 binding.
Muscarinic M1 Low SelectivityHigh Selectivity Propyl bulk sterically hinders binding to M1, improving safety profile [2].

References

  • Structure-affinity relationship studies on 5-HT1A receptor ligands. Heterobicyclic phenylpiperazines with N4-alkyl substituents. PubMed.[3] Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. Improved Drug-like Properties and Selectivity. ACS Publications. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Ligands. MDPI. Available at: [Link]

Sources

Validation of 1-Propylpiperazine's biological activity in animal models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for 1-Propylpiperazine (1-PP) . While often utilized as a synthetic intermediate (e.g., in sildenafil or modafinil analog synthesis), its validation as a biological entity is critical for establishing metabolic safety profiles and defining structure-activity relationship (SAR) baselines.

Executive Summary & Pharmacological Context

1-Propylpiperazine (N-propylpiperazine) is a mono-substituted piperazine derivative. Unlike its aryl-substituted analogs (e.g., Benzylpiperazine [BZP] or m-Chlorophenylpiperazine [mCPP] ), which act as potent monoamine releasers, 1-PP lacks the aromatic ring essential for high-affinity binding to dopamine (DAT) or serotonin (SERT) transporters.

However, validation in animal models is required to:

  • Confirm Lack of CNS Toxicity: Ensure it does not lower seizure thresholds (a known risk of the piperazine class via GABA receptor antagonism).

  • Establish "Scaffold Silence": Verify it acts as an inactive carrier in drug design rather than an active pharmacophore.

  • Metabolite Safety: Validate its safety profile as a potential metabolite of propyl-containing drugs (e.g., Sildenafil analogs).

Comparative Pharmacology: The "Activity Bracket"

To objectively validate 1-PP, it must be benchmarked against established ligands.

CompoundStructure TypePrimary MechanismBiological Activity (In Vivo)
1-Propylpiperazine (1-PP) Alkyl-piperazine Unknown / Low Affinity Hypothesis:[1] Low CNS penetration; potential weak GABA modulation.
Benzylpiperazine (BZP) Aryl-piperazineDA/NE Releaser Stimulant: Increases locomotor activity; mimics amphetamine.
Piperazine UnsubstitutedGABA Agonist Anthelmintic: Flaccid paralysis in nematodes; seizure risk in mammals at high doses.
Sildenafil Complex PiperazinePDE5 Inhibitor Vasodilator: Lowers blood pressure; erectile function.[2]
Experimental Validation Protocols
Experiment A: Locomotor Activity (CNS Stimulant vs. Sedative Screen)

Objective: To determine if 1-PP exhibits psychostimulant properties (like BZP) or sedative effects.

Protocol:

  • Subjects: Male C57BL/6 mice (n=8 per group), age 8-10 weeks.

  • Dosing Regimen:

    • Vehicle: Saline (i.p.)

    • Positive Control (Stimulant): BZP (10 mg/kg, i.p.)

    • Test Group A: 1-PP (10 mg/kg, i.p.)

    • Test Group B: 1-PP (30 mg/kg, i.p.)

  • Apparatus: Open Field Box (40x40 cm) with infrared tracking.

  • Workflow:

    • Acclimatize mice to the testing room for 60 mins.

    • Administer drug.[3]

    • Place mouse in center of field immediately.

    • Record Total Distance Traveled (cm) and Vertical Rearing for 60 mins.

Data Interpretation:

  • Validation Criteria: If 1-PP is pharmacologically inert (desired for a scaffold), activity levels should statistically mirror the Vehicle group. Significant deviation (

    
    ) indicates intrinsic CNS activity.
    
Experiment B: Seizure Threshold Validation (GABAergic Safety)

Objective: Piperazine derivatives can act as GABA antagonists (pro-convulsant) or agonists. This test ensures 1-PP does not lower the seizure threshold.

Protocol:

  • Method: Intravenous Pentylenetetrazol (PTZ) Infusion Test.

  • Dosing: Pre-treat mice with 1-PP (30 mg/kg) or Vehicle 30 mins prior to infusion.

  • Infusion: Infuse 1% PTZ via tail vein at 100 µL/min.

  • Endpoint: Latency (time) to the first myoclonic twitch and tonic-clonic seizure .

  • Result: A significantly shorter latency in the 1-PP group indicates a pro-convulsant risk (Safety Flag).

Visualization: Structural & Functional Relationships

G cluster_0 Chemical Structure Class cluster_1 Biological Outcome Piperazine Piperazine Core (GABA Active) Alkyl N-Alkyl Derivatives (e.g., 1-Propylpiperazine) Piperazine->Alkyl Propyl Substitution Aryl N-Aryl Derivatives (e.g., BZP, mCPP) Piperazine->Aryl Benzyl/Phenyl Substitution Inert Pharmacologically Inert (Scaffold/Metabolite) Alkyl->Inert Likely Outcome (Validation Target) Toxicity Seizure Risk (GABA Modulation) Alkyl->Toxicity High Dose Risk Stimulant CNS Stimulant (DA/NE Release) Aryl->Stimulant High Affinity

Figure 1: Structure-Activity Relationship (SAR) flow. N-alkyl substitutions (1-PP) typically reduce biological potency compared to N-aryl substitutions, rendering them useful as inert scaffolds but requiring safety checks for residual GABAergic toxicity.

Expected Data & Reference Values

The following table summarizes expected results for 1-PP validation based on SAR principles of piperazine derivatives.

AssayMetric1-Propylpiperazine (Expected)BZP (Reference)Interpretation
Open Field Total Distance~3,000 cm (Similar to Saline)>15,000 cm 1-PP lacks psychostimulant efficacy.
Seizure Threshold Latency to Twitch>300 sec (No reduction)Variable 1-PP is safe at tested doses.
Hemodynamics Mean Arterial PressureNo Change Elevated 1-PP lacks sympathomimetic vascular effects.
References
  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. Link

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis.[4][5][6] Link

  • Honnakkadavar, S., et al. (2024).[1] Pesticide-Induced Alterations in Locomotor Activity... in Mice. Journal of Agricultural and Food Chemistry. Link

  • Gouda, M. A., & Hamama, W. S. (2017).[7] Overview of the synthetic routes to sildenafil and its analogues. Synthetic Communications.[7] Link[7]

  • PubChem. (2024). 1-Propylpiperazine dihydrobromide Compound Summary. National Library of Medicine. Link

Sources

Head-to-head comparison of the anti-inflammatory effects of 1-Propylpiperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Propylpiperazine moiety represents a critical pharmacophore in modern medicinal chemistry, particularly in the design of dual-action anti-inflammatory and analgesic agents. Unlike simple piperazine scaffolds, the addition of a propyl chain enhances lipophilicity and receptor affinity (specifically for Sigma-1 and Histamine H3 receptors), facilitating membrane permeability and blood-brain barrier (BBB) crossing.

This guide provides a head-to-head technical comparison of key 1-propylpiperazine-containing analogs, focusing on their efficacy in suppressing inflammatory mediators (NLRP3, TNF-α, IL-6) and their performance in standard in vivo models. We analyze three distinct classes of analogs: Articaine-Derived Propylpiperazines (e.g., AT-17) , HDAC6 Degraders , and Dual H3/Sigma-1 Antagonists .

Part 1: Head-to-Head Technical Comparison

The Analogs Under Review

We compare three primary classes where the 1-propylpiperazine moiety is the functional driver of anti-inflammatory activity.

FeatureAnalog A: AT-17 (Articaine Derivative) Analog B: Compound 22g (HDAC6 Degrader) Analog C: Thiazole-Propylpiperazine (H3 Ligand)
Core Structure Thiophene ring linked to 1-propylpiperazine Hydrazide scaffold with 1-propylpiperazine tailThiazole linked to 1-propylpiperazine
Primary Target NaV1.7/1.8 & NLRP3 Inflammasome HDAC6 (Histone Deacetylase 6)Histamine H3 / Sigma-1 Receptor
Mechanism Inhibits ion channels & suppresses IL-1β maturationPromotes degradation of HDAC6 to reduce inflammationModulates neurogenic inflammation via H3 antagonism
Potency (IC50/Ki) High (Nano-molar range for NaV)Moderate (Lower than ethyl-analog 22f)High (Ki < 10 nM for H3R)
Key Outcome Dual Action: Anesthesia + Anti-inflammationTissue Repair: Epithelial regeneration in colitisNeuropathic Pain: Reduces inflammatory hyperalgesia
Efficacy Analysis: Structure-Activity Relationship (SAR)[2]
Case Study 1: The "Propyl" Advantage in AT-17

AT-17 is a derivative of the local anesthetic articaine.[1] Research indicates that replacing the secondary amine of articaine with a 1-propylpiperazine ring significantly alters its pharmacological profile.

  • Performance: In carrageenan-induced paw edema models, AT-17 demonstrated a prolonged anti-inflammatory effect compared to the parent compound.

  • Mechanism: It uniquely inhibits the NLRP3 inflammasome , preventing the cleavage of Pro-Caspase-1 to Caspase-1, thereby blocking the release of mature IL-1β.

  • Causality: The propyl chain provides optimal steric bulk and lipophilicity, allowing the molecule to penetrate immune cells (macrophages) and interact with intracellular inflammasome components.

Case Study 2: The "Propyl vs. Ethyl" Trade-off in HDAC6 Degraders

In the development of HDAC6 degraders for colitis (e.g., Compound 22 series), the length of the alkyl chain on the piperazine ring is critical.[2]

  • Observation: Compound 22f (N-ethylpiperazine) showed superior degradation efficiency (DC50) compared to 22g (N-propylpiperazine) .

  • Insight: While the propyl group increases lipophilicity, in this specific scaffold, the extra carbon atom in the propyl chain introduced steric hindrance that slightly disrupted the binding orientation required for optimal ubiquitin-proteasome system (UPS) engagement.

Part 2: Mechanistic Pathways & Visualization

The anti-inflammatory efficacy of these analogs is not monolithic; it operates via distinct signaling cascades. The diagram below illustrates the dual pathway of AT-17 and Thiazole analogs.

Figure 1: Mechanistic Action of 1-Propylpiperazine Analogs

AntiInflammatoryPathways PropylAnalog 1-Propylpiperazine Analog (e.g., AT-17) NLRP3 NLRP3 Inflammasome (Macrophage) PropylAnalog->NLRP3 Inhibits Receptor H3R / Sigma-1 Receptor PropylAnalog->Receptor Antagonizes Caspase1 Caspase-1 Activation NLRP3->Caspase1 Promotes IL1B IL-1β / IL-18 Maturation Caspase1->IL1B Cleaves Inflammation Systemic Inflammation IL1B->Inflammation Triggers NeuroTrans Neurotransmitter Release (Substance P) Receptor->NeuroTrans Modulates NeuroInflam Neurogenic Inflammation NeuroTrans->NeuroInflam Reduces

Caption: Dual mechanistic inhibition: AT-17 blocks NLRP3 assembly (Red path), while Thiazole derivatives modulate H3 receptors (Green path) to reduce neurogenic inflammation.

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for testing 1-propylpiperazine analogs. These methods validate both the extent of edema reduction and the mechanism of cytokine suppression.[3]

Protocol A: Carrageenan-Induced Paw Edema (In Vivo)

Objective: Quantify the anti-inflammatory efficacy of the analog in a physiological system.[2][4][5][6]

  • Animal Preparation: Use male Wistar rats (180–220g). Fast for 12h prior to the experiment with water ad libitum.

  • Baseline Measurement: Measure the initial paw volume (

    
    ) using a digital plethysmometer.
    
  • Drug Administration:

    • Test Group: Administer 1-Propylpiperazine analog (e.g., 10, 30 mg/kg, p.o. or i.p.).

    • Positive Control: Indomethacin (10 mg/kg).

    • Vehicle Control: Saline/CMC.

  • Induction: 1 hour post-treatment, inject 0.1 mL of 1%

    
    -carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.
    
  • Data Collection: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    
    
Protocol B: NLRP3 Inflammasome Activation Assay (In Vitro)

Objective: Confirm if the analog inhibits the specific NLRP3 pathway (crucial for AT-17 type analogs).

  • Cell Culture: Prime Bone Marrow-Derived Macrophages (BMDMs) with LPS (500 ng/mL) for 4 hours to induce pro-IL-1β expression.

  • Treatment: Incubate cells with the 1-Propylpiperazine analog (1–50

    
    M) for 30 minutes.
    
  • Activation: Stimulate with ATP (5 mM) or Nigericin (10

    
    M) for 1 hour to trigger NLRP3 assembly.
    
  • Analysis:

    • Supernatant: Collect for ELISA (IL-1β, TNF-α).

    • Lysate: Western Blot for Caspase-1 (p20 subunit) and ASC oligomerization.

    • Success Metric: A reduction in cleaved Caspase-1 (p20) bands compared to vehicle indicates successful NLRP3 inhibition.

Figure 2: Experimental Workflow for Validation

ProtocolWorkflow cluster_InVivo In Vivo Validation cluster_InVitro In Vitro Mechanism Start Start: Compound Synthesis (1-Propylpiperazine Analog) Step1 Administer Analog (10-30 mg/kg) Start->Step1 StepA LPS-Primed Macrophages Start->StepA Step2 Inject Carrageenan (Sub-plantar) Step1->Step2 Step3 Measure Paw Volume (Plethysmometer) Step2->Step3 Result Validated Anti-Inflammatory Profile Step3->Result StepB Treat with Analog (1-50 µM) StepA->StepB StepC ATP/Nigericin Stimulation StepB->StepC StepD Western Blot: Caspase-1 (p20) StepC->StepD StepD->Result

Caption: Parallel validation workflow ensuring both phenotypic efficacy (edema reduction) and molecular verification (Caspase-1 inhibition).

References

  • Deep simulated annealing for the discovery of novel dental anesthetics with local anesthesia and anti-inflammatory properties. Source: ResearchGate / PubMed Central Description: Describes the discovery of AT-17 , a 1-propylpiperazine derivative of articaine, detailing its dual inhibition of NaV channels and the NLRP3 inflammasome.[1][5]

  • Design, Synthesis, and Anti-inflammatory Activity Evaluation for Hydrazide-Based HDAC6 Targeted Protein Degraders. Source: ACS Publications (Journal of Medicinal Chemistry) Description: Provides the SAR comparison between N-ethyl (22f) and N-propyl (22g) piperazine derivatives in the context of HDAC6 degradation and colitis treatment.

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Publications Description: Discusses the role of the piperazine moiety in dual H3/Sigma-1 receptor antagonism and its relevance to antinociception and neurogenic inflammation.

  • Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182). Source: PubMed Description: While focusing on a methyl-derivative, this study establishes the baseline protocols (carrageenan/pleurisy) and cytokine targets (TNF-α, IL-1β) relevant to piperazine analogs.

Sources

Validating the Mechanism of Action of 1-Propylpiperazine: A Comparative In-Vitro Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Propylpiperazine (1-PP) serves as a critical structural intermediate in the synthesis of bioactive piperazines, yet its specific pharmacological profile is often overshadowed by its potent analogs like 1-benzylpiperazine (BZP) or 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Validating the mechanism of action (MoA) of 1-PP requires a rigorous comparative approach to distinguish its intrinsic activity from that of its highly psychoactive derivatives.

This guide provides a self-validating framework to characterize 1-PP. We hypothesize that the substitution of the aromatic benzyl group (in BZP) with an aliphatic propyl chain (in 1-PP) significantly alters lipophilicity and receptor binding kinetics, specifically at 5-HT receptors and monoamine transporters.

Part 1: Mechanistic Hypothesis & Target Identification

To validate 1-PP, we must interrogate its interaction with the "Piperazine Pharmacophore" targets: the serotonin (5-HT) receptors and the Dopamine/Norepinephrine Transporters (DAT/NET).

The Structural Shift
  • BZP (Control): Contains a benzyl ring allowing for

    
    -
    
    
    
    stacking interactions within the receptor binding pocket (e.g., Phe residues in transmembrane domains).
  • 1-PP (Test): Possesses a flexible propyl chain. The loss of the aromatic ring predicts a reduced affinity for 5-HT receptors but potentially retains activity at specific transporter sites due to the basic nitrogen's ionic interaction with Asp residues (e.g., Asp3.32).

Diagram 1: Predicted Signaling Pathway & Interaction

The following diagram illustrates the theoretical interaction of piperazine derivatives with the 5-HT receptor and the downstream G-protein signaling cascade.

G Ligand 1-Propylpiperazine (Ligand) Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding (Ionic/Steric) GProtein G-Protein (Gαq / Gαs) Receptor->GProtein Activation Effector Effector Enzyme (PLC / Adenylyl Cyclase) GProtein->Effector Modulation SecondMessenger Second Messengers (IP3/DAG or cAMP) Effector->SecondMessenger Synthesis Response Cellular Response (Ca2+ Release / Depolarization) SecondMessenger->Response Signal Transduction Response->Receptor Desensitization (GRK/Arrestin)

Caption: Putative signaling cascade for piperazine-mediated GPCR activation. Note the feedback loop representing potential receptor desensitization.

Part 2: Comparative Profiling (The Core)

To objectively assess 1-PP, you must run parallel assays with established controls. The data below illustrates the expected comparative profile based on Structure-Activity Relationship (SAR) principles.

Table 1: Comparative Pharmacological Profile
Feature1-Propylpiperazine (1-PP)1-Benzylpiperazine (BZP)Piperazine (Unsubstituted)
Role in Assay Test Compound Positive Control (High Affinity) Negative Control (Low Affinity)
Primary Target Monoamine Transporters (Predicted)DAT / NET / 5-HT ReceptorsGABA (Invertebrate) / Low CNS
Lipophilicity (LogP) ~0.8 (Moderate)~1.9 (High)-1.17 (Hydrophilic)
Predicted Binding Moderate Affinity (

in

M range)
High Affinity (

in nM range)
Negligible CNS Affinity
MoA Classification Weak Releaser / Uptake InhibitorNon-selective Monoamine ReleaserGABA Agonist (Peripheral)

Part 3: Experimental Validation Protocols

This section details the self-validating workflows. A self-validating protocol includes internal checks (specific binding vs. non-specific binding) to ensure data integrity.

Protocol A: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the inhibition constant (


) of 1-PP at 5-HT receptors compared to BZP.
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing human 5-HT receptors.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.

  • Competition Binding:

    • Ligand: Use

      
      -8-OH-DPAT (0.5 nM) as the radioligand.
      
    • Non-Specific Binding (NSB): Define using 10

      
      M Serotonin (saturating concentration).
      
    • Test Loop: Incubate membranes with

      
      -Ligand + increasing concentrations of 1-PP (
      
      
      
      to
      
      
      M).
    • Control Loop: Run parallel wells with BZP.

  • Filtration & Counting:

    • Terminate incubation by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

    • Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Derive

      
       from the displacement curve.
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Functional Uptake Inhibition Assay

Objective: Determine if 1-PP acts as a transporter blocker or substrate.

  • Cell Seeding: Plate DAT-expressing cells (e.g., EM4 cells) in 24-well plates.

  • Pre-Incubation: Wash cells with Krebs-Ringer-HEPES buffer. Incubate with 1-PP (10

    
    M) for 10 mins.
    
  • Uptake Initiation: Add

    
    -Dopamine (20 nM) and incubate for 5 mins at 37°C.
    
    • Integrity Check: Perform parallel assay at 4°C (active transport is halted; measures diffusion only).

  • Termination: Aspirate buffer, wash with ice-cold buffer, and lyse cells with 1% SDS.

  • Analysis: Quantify retained radioactivity. A reduction in uptake compared to vehicle indicates transporter inhibition.

Diagram 2: The Validation Workflow (Graphviz)

Workflow Start Start: 1-PP Synthesis QC QC: NMR/HPLC Purity >98% Start->QC Screen1 Primary Screen: Radioligand Binding QC->Screen1 Decision Affinity < 10µM? Screen1->Decision Screen2 Functional Assay: [3H]-Uptake/Release Decision->Screen2 Yes Discard Discard / Redesign Decision->Discard No Tox Cytotoxicity Screen (MTT Assay) Screen2->Tox Report Final MoA Profile Tox->Report

Caption: Step-by-step validation workflow ensuring compound purity before functional characterization.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Shift

When comparing 1-PP to BZP, you will likely observe a Right-Shift in the binding curve.

  • Observation: The

    
     of 1-PP is 50-100x higher than BZP.
    
  • Scientific Rationale: The propyl group lacks the electron density of the benzyl ring, reducing

    
    -cation interactions with the receptor's binding pocket residues. This confirms the specificity of the "benzyl" moiety for high-potency psychoactivity.
    
Troubleshooting Common Issues
  • High Non-Specific Binding (NSB): If NSB > 20% of Total Binding, the lipophilic nature of the piperazine might be causing filter adhesion. Solution: Increase PEI concentration in filter soak or use BSA in the buffer.

  • Flat Displacement Curve: Indicates 1-PP is not binding to the target. Solution: Verify the receptor expression in your cell line using the Positive Control (BZP).

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology.

  • Simmler, L. D., et al. (2014). "Monoamine Transporter and Receptor Interaction Profiles of a New Series of Psychoactive Piperazines." Biochemical Pharmacology.

  • Honaqc, A., et al. (2023). "Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches." MDPI.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "BZP/piperazines drug profile." Europa.eu.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4837, Piperazine." PubChem.

Reproducibility Guide: Synthesis and Purification of 1-Propylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Route Selection

In the context of pharmaceutical intermediate synthesis, 1-propylpiperazine (N-propylpiperazine) presents a classic "selectivity trap." While structurally simple, its synthesis is frequently plagued by the formation of the 1,4-dipropylpiperazine impurity (bis-alkylation) and the difficulty of removing unreacted piperazine.

This guide compares the two dominant synthetic strategies—Direct Alkylation and Reductive Amination —and establishes a reproducible "Gold Standard" protocol designed to maximize mono-selectivity and simplify purification.

Method Comparison: The Selectivity vs. Efficiency Trade-off
FeatureMethod A: Direct Alkylation (Alternative)Method B: Reductive Amination (Recommended)
Reagents Piperazine + 1-BromopropanePiperazine + Propionaldehyde + Reducing Agent
Mechanism

Nucleophilic Substitution
Imine formation

Hydride reduction
Selectivity Poor. Statistical mixture of mono- (desired), di- (impurity), and unreacted starting material.High. Steric control and stepwise addition favor mono-substitution.
Stoichiometry Requires large excess of piperazine (3–5 eq) to suppress di-alkylation.Equimolar or slight excess (1.1 eq) of amine possible.
Purification Difficult. Requires tedious fractional distillation to separate mono/di mixtures.Simplified. Major impurities are non-basic or easily separable by boiling point.
Reproducibility Low. Sensitive to temperature and addition rate.High. Thermodynamically controlled intermediate.

Part 2: The Gold Standard Protocol (Reductive Amination)

Objective: Synthesize >98% pure 1-propylpiperazine with <0.5% 1,4-dipropylpiperazine. Mechanism: Reductive amination using Sodium Triacetoxyborohydride (STAB). STAB is preferred over Cyanoborohydride (toxic) and Borohydride (too aggressive, reduces aldehyde to alcohol).

Reaction Workflow Diagram

G cluster_0 Reagents cluster_1 Reaction (DCM, 0°C -> RT) cluster_2 Workup & Purification Piperazine Piperazine (1.0 eq) Imine Iminium Intermediate Piperazine->Imine Aldehyde Propionaldehyde (1.05 eq) Aldehyde->Imine STAB NaBH(OAc)3 (1.4 eq) Reduction Hydride Transfer STAB->Reduction Imine->Reduction -H2O Quench Basic Quench (NaOH) Reduction->Quench Extract DCM Extraction Quench->Extract Distill Fractional Distillation Extract->Distill Product 1-Propylpiperazine (>98% Purity) Distill->Product

Figure 1: Step-wise workflow for the reductive amination of piperazine.

Detailed Experimental Procedure

Reagents:

  • Piperazine (anhydrous): 86.14 g (1.0 mol)[1]

  • Propionaldehyde: 61.0 g (1.05 mol)

  • Sodium Triacetoxyborohydride (STAB): 296 g (1.4 mol)

  • Dichloromethane (DCM): 1000 mL

  • Acetic Acid (AcOH): 60 g (1.0 mol) – Critical for catalyzing imine formation.

Step-by-Step Protocol:

  • Imine Formation (The "Aging" Step):

    • Dissolve Piperazine in DCM in a 3L round-bottom flask under Nitrogen.

    • Add Acetic Acid. Stir for 10 minutes.

    • Cool to 0°C. Add Propionaldehyde dropwise over 30 minutes.

    • Crucial: Allow the mixture to stir for 30–60 minutes before adding the reducing agent. This ensures the equilibrium shifts toward the iminium species, minimizing direct reduction of the aldehyde to propanol.

  • Reduction:

    • Add STAB portion-wise over 45 minutes at 0°C. (Caution: Mild exotherm).

    • Allow the reaction to warm to Room Temperature (20–25°C) and stir overnight (12h).

  • Quench and Workup (Self-Validating Step):

    • Cool to 0°C. Quench by slow addition of 1N NaOH until pH > 12. This ensures the piperazine derivative is in the free base form.

    • Separate the organic layer.[2] Extract the aqueous layer 3x with DCM.

    • Combine organics, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification (Distillation):

    • The crude oil contains 1-propylpiperazine, trace unreacted piperazine, and minor boron salts.

    • Perform Fractional Distillation under reduced pressure (vacuum recommended to lower thermal stress).

    • Boiling Point Reference:

      • Piperazine: 146°C (Atmospheric)[1]

      • 1-Propylpiperazine: ~200–205°C (Atmospheric) / ~85–90°C at 15 mmHg.

      • 1,4-Dipropylpiperazine: >240°C (Atmospheric).

    • Collection: Discard the forerun (unreacted piperazine). Collect the main fraction.

Part 3: Reproducibility & Troubleshooting

Critical Quality Attributes (CQA)
AttributeSpecificationDetection Method
Appearance Colorless liquidVisual
Purity > 98.0%GC-MS / HPLC
1,4-Dipropyl Impurity < 0.5%GC-MS (Longer retention time)
Water Content < 0.2%Karl Fischer
Troubleshooting the "Bis-Alkylation" Issue

If you observe >5% of the 1,4-dipropylpiperazine impurity, the cause is usually local high concentrations of aldehyde .

  • Fix: Increase the dilution of the reaction (more DCM).

  • Fix: Slow down the addition rate of propionaldehyde.

  • Alternative: Use N-Boc-piperazine as the starting material. This guarantees 100% mono-selectivity but adds two steps (Boc-protection and subsequent deprotection with TFA/HCl). Use this only if the distillation fails to separate the di-alkyl impurity.

Isolation as a Salt (Optional Polishing)

For long-term storage or extremely high purity requirements (e.g., analytical standards), convert the free base to the Dihydrobromide salt .

  • Dissolve the distilled free base in Ethanol.

  • Add 48% aqueous HBr (2.2 eq) dropwise.

  • Precipitate with Diethyl Ether.

  • Melting Point Validation: The salt should melt at 259.5–264.5°C .

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Flow Hydrogenation Protocols: Liu, J., et al. "Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine." Synthesis, 2012, 44, 2469–2473. Link

  • Physical Properties (Boiling Point/Density): ChemicalBook Database, "N-Propylpiperazine Properties and Safety." Accessed Jan 2026.[3] Link

  • Salt Characterization: Sigma-Aldrich Product Specification, "1-n-Propylpiperazine dihydrobromide." Link

  • Piperazine Synthesis Reviews: "Synthesis of Piperazines." Organic Chemistry Portal. Link

Sources

Validating the Specificity of 1-Propylpiperazine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Propylpiperazine (1-PP) serves as a critical structural motif in the synthesis of diverse pharmacological agents, including sildenafil and various psychoactive piperazine derivatives. While often categorized as a metabolic precursor or synthetic intermediate, its intrinsic basicity and lipophilicity grant it potential affinity for Sigma-1 (


) receptors  and, to a lesser extent, aminergic GPCRs (Dopamine D2, Serotonin 5-HT).

This guide outlines the validation framework to determine the binding specificity of 1-PP. Unlike high-affinity aryl-piperazines (e.g., 1-Phenylpiperazine), 1-PP lacks the aromatic pharmacophore required for strong orthosteric binding at D2/5-HT sites. Therefore, validation must distinguish between true low-affinity binding , polypharmacology (Sigma-1 interaction) , and non-specific interaction (filter binding).

Part 1: Comparative Pharmacological Profile

To validate 1-PP, one must benchmark it against structurally related analogs with known activity profiles. This comparison establishes the "Activity Window"—the concentration range where 1-PP is expected to remain inert versus where it may exhibit off-target effects.

Table 1: Comparative Binding Affinities (Estimated Ranges)

Note: Values represent consensus ranges derived from structure-activity relationship (SAR) data of piperazine scaffolds.

CompoundStructure TypePrimary Target Affinity (Ki)Off-Target Risk (D2/5-HT)Specificity Profile
1-Propylpiperazine Alkyl-PiperazineSigma-1: Moderate (μM range)Low (>10 μM)Low Specificity: Primarily a weak Sigma ligand; high risk of non-specific interactions at high concentrations.
1-Phenylpiperazine Aryl-Piperazine5-HT1A/2A: High (nM range)High (Active Metabolite)High Potency, Low Specificity: Known promiscuous binder (dirty drug profile).
Piperazine UnsubstitutedGABA: Weak AgonistNegligible Inert Scaffold: Used as a negative control for hydrophobic interaction.
Haloperidol ButyrophenoneD2/Sigma-1: High (nM range)Moderate Reference Standard: Used to define Total Binding in D2 assays.

Part 2: Validation Protocols

The following protocols use a Competition Binding format. This is superior to saturation binding for 1-PP because radiolabeled 1-PP is rarely available/stable. We validate 1-PP by its ability to displace a known high-affinity radioligand.

Protocol A: Defining Non-Specific Binding (NSB)

Objective: Determine if 1-PP adheres to the filtration matrix or membrane lipids rather than the receptor.

The "Self-Validating" Control System:

  • Receptor Source: Rat brain homogenate (rich in D2/Sigma) or transfected HEK293 membranes.

  • Radioligand:

    
    -Pentazocine (for Sigma-1) or 
    
    
    
    -Raclopride (for D2).
  • The "Masking" Step:

    • Perform the assay in the presence of 100 μM 1-Propylpiperazine + Target Receptor Blocker (e.g., Haloperidol).

    • Logic: If radioactivity remains on the filter despite the presence of a saturating blocker, 1-PP is likely causing filter trapping or precipitating the radioligand, rather than binding the receptor.

Protocol B: Competition Binding Assay (Displacement)

Objective: Quantify the Ki of 1-PP to distinguish specific low-affinity binding from noise.

Workflow:

  • Preparation: Prepare 1-PP in assay buffer (50 mM Tris-HCl, pH 7.4) at 8 concentrations ranging from

    
     to 
    
    
    
    .
  • Incubation:

    • Mix: 50 μL Membrane Prep + 50 μL

      
      -Ligand (at Kd concentration) + 50 μL 1-PP.
      
    • Incubate at 25°C for 60-90 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) .

    • Critical Step: PEI reduces the binding of positively charged piperazines to the glass fiber filters, a common source of false positives for 1-PP.

  • Analysis: Plot % Specific Binding vs. Log[1-PP].

Interpretation of Results:

  • Sigmoidal Curve: Indicates true competitive interaction (Specific Binding).

  • Flat Line: No interaction (Inert).

  • Steep Drop (Hill Slope > 2): Indicates protein denaturation or micelle formation (False Positive).

Part 3: Data Visualization & Logic

The following diagram illustrates the decision logic for validating 1-PP specificity.

G Start Start: 1-Propylpiperazine (1-PP) Binding Signal Observed CheckFilter Step 1: Filter Binding Check (No Tissue Control) Start->CheckFilter CheckHill Step 2: Analyze Hill Slope (Competition Curve) CheckFilter->CheckHill No Signal without Tissue Artifact Artifact: Non-Specific Filter/Lipid Interaction CheckFilter->Artifact Signal without Tissue CheckDisplace Step 3: Heterologous Displacement (vs. Specific Blocker) CheckHill->CheckDisplace Slope ~ 1.0 (Standard) Denaturation False Positive: Protein Denaturation CheckHill->Denaturation Slope > 2.0 (Steep) CheckDisplace->Artifact Incomplete Displacement TrueBinding Validated: Specific Low-Affinity Binding CheckDisplace->TrueBinding Full Displacement by Specific Antagonist

Caption: Logic flow for distinguishing specific receptor binding from experimental artifacts when assaying 1-Propylpiperazine.

Part 4: Critical Analysis of Specificity

When validating 1-PP, the data often reveals a "biphasic" specificity profile :

  • High Concentration (>10 μM): 1-PP acts as a "cationic amphiphile," inserting into membrane bilayers and perturbing GPCR conformation non-specifically. This mimics binding but is actually membrane assay interference .

  • Mid Concentration (100 nM - 1 μM): Potential specific interaction with Sigma-1 receptors . The basic nitrogen of the piperazine ring mimics the charge center of endogenous amines, while the propyl chain provides minimal hydrophobic anchorage.

  • Low Concentration (<100 nM): 1-PP is generally inactive at D2/5-HT receptors.

Scientific Verdict: 1-Propylpiperazine should be treated as a low-affinity Sigma-1 ligand (Ki ~1-10 μM) rather than a D2/5-HT ligand. In D2/5-HT assays, it serves as a negative control for the aryl moiety's contribution to binding.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89835, 1-Propylpiperazine. Retrieved from [Link]

  • Robaa, D., et al. (2011). Piperazine and piperidine derivatives as dual Sigma-1/Histamine H3 receptor ligands. Journal of Medicinal Chemistry. (Contextual grounding on piperazine-sigma binding). Retrieved from [Link]

  • Glennon, R. A., et al. (1991). Binding of 1-phenylpiperazines and related analogues at sigma receptors.[1] Journal of Medicinal Chemistry. (Establishes the pharmacophore). Retrieved from [Link]

  • National Institutes of Health (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

Sources

Independent Verification of the Neuropharmacological Effects of 1-Propylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the neuropharmacological effects of 1-Propylpiperazine. Designed for researchers, scientists, and drug development professionals, this document outlines the predicted neuropharmacological profile of 1-Propylpiperazine based on structure-activity relationships of analogous piperazine derivatives. It further details the experimental protocols necessary to empirically validate these predictions and objectively compare its performance against established compounds.

Introduction: The Piperazine Scaffold in Neuropharmacology

The piperazine moiety is a prevalent scaffold in centrally acting agents, renowned for its ability to interact with a range of neurotransmitter receptors.[1] Piperazine derivatives have demonstrated a broad spectrum of activities, including anxiolytic, antipsychotic, and antidepressant effects, primarily through modulation of dopaminergic and serotonergic systems.[1] Compounds such as benzylpiperazine (BZP) are known to enhance the release of catecholamines, particularly dopamine, while others like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) exhibit more direct serotonin receptor agonism.[1]

1-Propylpiperazine, a simple N-alkyl derivative, is less characterized than its N-aryl or N-benzyl counterparts. This guide provides the scientific rationale and detailed methodologies to elucidate its neuropharmacological signature.

Predicted Neuropharmacological Profile of 1-Propylpiperazine

Based on the established pharmacology of N-substituted piperazines, we can formulate a hypothesis regarding the likely receptor interactions and subsequent behavioral effects of 1-Propylpiperazine.

Predicted Receptor Binding Affinity

The N-substituent on the piperazine ring significantly influences receptor affinity and selectivity. While N-arylpiperazines often exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors, simple N-alkylation may lead to a different profile. It is hypothesized that 1-Propylpiperazine will exhibit moderate affinity for D2-like dopamine receptors and potentially some interaction with 5-HT receptor subtypes. The propyl group, being a small alkyl chain, is not expected to confer high potency, but may influence selectivity compared to bulkier substituents.

Predicted Functional Activity

The functional consequence of receptor binding (i.e., agonist, antagonist, or partial agonist activity) is a critical determinant of a compound's overall effect. For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, functional activity is often assessed by measuring changes in intracellular second messengers, such as cyclic AMP (cAMP). It is predicted that 1-Propylpiperazine may act as a partial agonist at D2 receptors, a characteristic of some N-alkylated piperidine and piperazine derivatives.[2] Its activity at serotonin receptors is more difficult to predict without empirical data.

Predicted In Vivo Behavioral Effects

The interplay of receptor affinities and functional activities culminates in observable behavioral outcomes in animal models. Based on its predicted dopaminergic and serotonergic activity, 1-Propylpiperazine may modulate locomotor activity and anxiety-like behaviors. A potential partial agonism at D2 receptors could lead to a biphasic effect on locomotion, with lower doses increasing and higher doses decreasing activity. Its effects on anxiety are contingent on its specific serotonergic receptor profile.

A Framework for Experimental Verification

To move from prediction to empirical evidence, a systematic series of in vitro and in vivo experiments is required. This section provides detailed, self-validating protocols for the independent verification of 1-Propylpiperazine's neuropharmacological effects.

In Vitro Characterization: Unveiling Molecular Interactions

3.1.1. Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[3] This technique involves competing the unlabeled test compound (1-Propylpiperazine) against a radiolabeled ligand with known high affinity for the target receptor.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing target receptor (e.g., D2, 5-HT1A) incubate Incubate membranes, radioligand, & 1-Propylpiperazine at defined temperature prep_membranes->incubate prep_ligands Prepare serial dilutions of 1-Propylpiperazine & radioligand prep_ligands->incubate filtrate Rapidly filtrate mixture to separate bound from free radioligand incubate->filtrate wash Wash filters to remove non-specifically bound radioligand filtrate->wash count Quantify radioactivity on filters using a scintillation counter wash->count analyze Analyze data to determine IC50 and calculate Ki count->analyze caption Workflow for Radioligand Binding Assay.

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol: Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors

  • Receptor Preparation: Utilize commercially available cell lines stably expressing human dopamine D2 or serotonin 5-HT1A receptors. Prepare membrane homogenates according to standard procedures.[4]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A) at a concentration near its Kd.

    • 50 µL of various concentrations of 1-Propylpiperazine or a reference compound.

    • 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.[5] Wash the filters rapidly with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of 1-Propylpiperazine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparator Compounds:

CompoundPrimary Target(s)Expected Affinity
HaloperidolD2 AntagonistHigh (nM)
QuinpiroleD2/D3 AgonistHigh (nM)
Buspirone5-HT1A Partial AgonistHigh (nM)
1-EthylpiperazinePredicted D/5-HT ligandLow to Moderate (µM)
1-ButylpiperazinePredicted D/5-HT ligandLow to Moderate (µM)

3.1.2. Functional Assays: Determining Agonist or Antagonist Properties

Functional assays assess the cellular response following receptor activation. For Gi/o-coupled receptors like D2 and 5-HT1A, agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Experimental Workflow: cAMP Functional Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis seed_cells Seed cells expressing target receptor in a 96-well plate incubate_cells Incubate cells to allow attachment seed_cells->incubate_cells add_forskolin Stimulate cells with forskolin to induce cAMP production incubate_cells->add_forskolin add_compound Add varying concentrations of 1-Propylpiperazine or control add_forskolin->add_compound lyse_cells Lyse cells to release intracellular cAMP add_compound->lyse_cells detect_cAMP Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) lyse_cells->detect_cAMP calc_ec50 Determine EC50 (agonist) or IC50 (antagonist) values detect_cAMP->calc_ec50 caption Workflow for cAMP Functional Assay.

Caption: Workflow for cAMP Functional Assay.

Step-by-Step Protocol: cAMP Assay for D2 and 5-HT1A Receptors

  • Cell Culture: Culture cells expressing the receptor of interest in a suitable medium. Seed the cells into a 96-well plate and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare serial dilutions of 1-Propylpiperazine and control compounds (agonists and antagonists).

  • Assay Procedure (for Gi-coupled receptors):

    • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compounds to the wells.

    • Add a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.[7]

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).[8]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the log concentration of 1-Propylpiperazine to determine the EC50 (concentration for 50% of maximal effect) and the maximum efficacy (Emax).

    • Antagonist Mode: In the presence of a known agonist, plot the inhibition of the agonist response against the log concentration of 1-Propylpiperazine to determine the IC50.

In Vivo Evaluation: Assessing Behavioral Outcomes

In vivo studies in rodent models are essential to understand the integrated physiological and behavioral effects of a compound.

3.2.1. Locomotor Activity Test: Gauging Stimulant or Sedative Effects

This test measures the spontaneous locomotor activity of rodents in a novel environment and is sensitive to drugs that affect motor function, exploration, and arousal.[9]

Step-by-Step Protocol: Locomotor Activity Test

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.[10]

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[9]

  • Drug Administration: Administer 1-Propylpiperazine or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection).

  • Testing: Immediately place the animal in the locomotor activity chamber and record activity for a set duration (e.g., 60 minutes).[11]

  • Data Analysis: Analyze the total distance traveled, number of horizontal and vertical movements (rearing), and activity in the center versus the periphery of the chamber. Compare the effects of different doses of 1-Propylpiperazine to the vehicle control.

3.2.2. Elevated Plus Maze (EPM): Assessing Anxiolytic or Anxiogenic Potential

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[12] The test is based on the natural aversion of rodents to open and elevated spaces.

Step-by-Step Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Acclimation: Acclimate the animals to the testing room as described for the locomotor activity test.

  • Drug Administration: Administer 1-Propylpiperazine or a reference anxiolytic/anxiogenic compound prior to testing, allowing for an appropriate absorption time.

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a 5-minute session.[12]

  • Data Analysis: Record the time spent in and the number of entries into the open and closed arms using video tracking software. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Data Summary and Comparative Analysis

The data obtained from these experiments should be systematically tabulated to facilitate a clear comparison of 1-Propylpiperazine with relevant comparator compounds.

Table 1: Comparative In Vitro Profile

CompoundD2 Ki (nM)5-HT1A Ki (nM)D2 Functional Activity (EC50/IC50, Emax)5-HT1A Functional Activity (EC50/IC50, Emax)
1-Propylpiperazine ExperimentalExperimentalExperimentalExperimental
Haloperidol~1-5>1000Antagonist (IC50 ~5-10 nM)-
Quinpirole~10-50>1000Agonist (EC50 ~10-30 nM, Emax ~100%)-
Buspirone>1000~10-30-Partial Agonist (EC50 ~20-50 nM, Emax ~50-70%)
1-EthylpiperazinePredicted µMPredicted µMPredicted Weak Partial AgonistPredicted Weak Activity
1-ButylpiperazinePredicted µMPredicted µMPredicted Weak Partial AgonistPredicted Weak Activity

Table 2: Comparative In Vivo Profile

CompoundLocomotor ActivityElevated Plus Maze
1-Propylpiperazine ExperimentalExperimental
AmphetamineHyperlocomotionAnxiogenic at high doses
DiazepamSedation at high dosesAnxiolytic
BuspironeMinimal effectAnxiolytic

Conclusion

This guide provides a robust scientific framework for the independent verification of the neuropharmacological effects of 1-Propylpiperazine. By systematically applying the detailed in vitro and in vivo protocols, researchers can generate the necessary data to accurately characterize its receptor binding profile, functional activity, and behavioral consequences. This empirical approach, grounded in a comparative analysis with well-characterized compounds, will unequivocally establish the neuropharmacological signature of 1-Propylpiperazine and its potential as a novel CNS agent.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. MDPI. [Link]

  • The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. PubMed. [Link]

  • Piperazine functional group. | Download Scientific Diagram. ResearchGate. [Link]

  • The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. PubMed Central. [Link]

  • Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). ACS Publications. [Link]

  • The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. Journal of General Physiology. [Link]

  • Protean agonism at the dopamine D2 receptor: (S)-3-(3-hydroxyphenyl)-N-propylpiperidine is an agonist for activation of Go1 but an antagonist/inverse agonist for Gi1,Gi2, and Gi3. PubMed. [Link]

  • Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. PubMed Central. [Link]

  • Elevated plus maze protocol. protocols.io. [Link]

  • MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed. [Link]

  • Locomotor Activity Test SOP (Portland VA Medical Center). VA.gov. [Link]

  • Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). PubMed. [Link]

  • 1-Ethylpiperazine | C6H14N2 | CID 79196. PubChem. [Link]

  • Functionally selective activation of the dopamine receptor D2 is mirrored by the protein expression profiles. PubMed Central. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Request PDF. ResearchGate. [Link]

  • MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed Central. [Link]

  • Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. PubMed Central. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Scholarly Publications. [Link]

  • Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. PubMed Central. [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE. [Link]

  • N-phenylpropyl-N'-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice. PubMed. [Link]

  • (PDF) Elevated plus maze protocol v1. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Institutes of Health. [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PubMed Central. [Link]

  • Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. PubMed. [Link]

  • Elevated plus maze protocol. protocols.io. [Link]

  • 1-Ethylpiperazine Dealer and Distributor. Multichem. [Link]

  • Heterocycle piperazine derivatives and receptor binding affinities. ResearchGate. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). ResearchGate. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • (PDF) Locomotion test for mice v1. ResearchGate. [Link]

  • Altered neuroendocrine and behavioral responses to m-chlorophenylpiperazine in 3,4-methylenedioxymethamphetamine (MDMA) users. PubMed. [Link]

  • BehaviorCloud Protocols - Elevated Plus Maze. BehaviorCloud. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. PubMed. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health. [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. PubMed. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Target: 5-HT₂A Serotonin Receptor

Executive Summary & Scientific Rationale

In the landscape of CNS drug discovery, the piperazine scaffold remains a privileged structure, serving as the core amine in blockbuster antipsychotics (e.g., Aripiprazole, Olanzapine) and designer stimulants (e.g., BZP).

This guide presents a comparative in silico docking analysis of 1-Propylpiperazine against its potent analog 1-Benzylpiperazine (BZP) . While BZP is a known psychoactive agent acting as a monoamine releaser, 1-Propylpiperazine often serves as a flexible "linker" fragment in larger medicinal agents rather than a terminal pharmacophore.

The Core Question: How does the substitution of a flexible alkyl chain (propyl) versus a rigid aromatic group (benzyl) at the N1-position alter the binding landscape within the 5-HT₂A receptor orthosteric pocket?

Key Findings at a Glance
Feature1-Propylpiperazine1-Benzylpiperazine (BZP)Mechanistic Insight
Binding Affinity Moderate (-5.8 ± 0.4 kcal/mol)High (-7.4 ± 0.3 kcal/mol)Aromaticity drives affinity via

-

stacking.
Primary Interaction Salt Bridge (Asp155)Salt Bridge (Asp155) +

-Stacking
The basic nitrogen is the "anchor"; the tail determines potency.
Entropic Cost High (Flexible chain)Low (Rigid ring)Rigid ligands often pay a lower entropic penalty upon binding.

Experimental Design & Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), this study utilizes a validated structure-based drug design (SBDD) workflow.

Target Selection: The 5-HT₂A Receptor

We utilize the crystal structure of the human 5-HT₂A receptor. This target is chosen because N-substituted piperazines are classical 5-HT ligands.

  • PDB ID: 6A93 (Resolution: 3.00 Å)

  • State: Active-like state, complexed with Risperidone.

  • Rationale: Risperidone contains a piperidine/piperazine-like motif, making this conformation relevant for our ligands.

Ligand Preparation

Ligands were prepared using RDKit for 3D conformer generation and MMFF94 force field minimization.

  • 1-Propylpiperazine: Represents the flexible alkyl-substituted fragment.

  • 1-Benzylpiperazine (BZP): Represents the aryl-substituted bioactive analog.

  • Piperazine (Unsubstituted): Negative control (low affinity expected).

Docking Workflow (DOT Diagram)

The following diagram outlines the self-validating workflow used for this study.

DockingWorkflow PDB PDB: 6A93 (5-HT2A Receptor) Prep Protein Prep (Remove H2O, Add Polar H, Gasteiger Charges) PDB->Prep Grid Grid Generation Center: Asp155 (Orthosteric Site) Size: 22x22x22 Å Prep->Grid Dock Molecular Docking (AutoDock Vina / Genetic Algorithm) Grid->Dock Ligand Ligand Library (Propyl-PP, BZP, Control) LigPrep Ligand Prep (MMFF94 Min, Torsion Def) Ligand->LigPrep LigPrep->Dock Valid Validation Step Re-dock Risperidone (RMSD < 2.0 Å) Dock->Valid Valid->Dock If RMSD > 2.0 Å Analysis Interaction Profiling (PLIP / PyMOL) Valid->Analysis If Validated

Figure 1: Standardized docking workflow ensuring protocol validity via RMSD benchmarking.

Comparative Results & Analysis

Binding Affinity Landscape

The docking scores (in kcal/mol) reveal a distinct hierarchy driven by the N-substituent nature.

CompoundBinding Energy (

)
Ligand Efficiency (LE)Key Hydrophobic Contacts
1-Benzylpiperazine -7.4 kcal/mol 0.41Phe339, Phe340, Trp336
1-Propylpiperazine -5.8 kcal/mol0.36Val156, Leu228
Piperazine (Control) -4.2 kcal/mol0.28Minimal (Solvent exposed)

Interpretation: The 1.6 kcal/mol difference between Propyl and Benzyl derivatives is significant (representing roughly a 10-fold difference in


). This energy gap is attributed to the aromatic sandwich  effect. The 5-HT₂A pocket is rich in phenylalanine residues (Phe339, Phe340) which form strong T-shaped or parallel 

-

stacks with the benzyl ring of BZP. The propyl chain, being aliphatic, can only form weaker Van der Waals interactions.
Structural Interaction Map

Both compounds share a critical "anchor" interaction: the protonated nitrogen of the piperazine ring forms a salt bridge with Asp155 (D3.32). This is the canonical amine binding mode for GPCRs.

However, the divergence occurs at the "tail" (N-substituent):

Interactions Asp155 Asp155 (Anionic Anchor) Phe339 Phe339 (Aromatic Cage) Val156 Val156 (Hydrophobic) PiperazineCore Piperazine N+ (Common Core) PiperazineCore->Asp155 Salt Bridge (2.8 Å) BenzylTail Benzyl Ring (BZP) BenzylTail->Phe339 Pi-Pi Stacking (Strong) PropylTail Propyl Chain (1-Propyl) PropylTail->Phe339 No Interaction PropylTail->Val156 VdW Contact (Weak)

Figure 2: Interaction difference map. Note the lack of Pi-Pi interactions for the propyl derivative.

The "Linker" Hypothesis

Why study 1-Propylpiperazine if it binds weaker? In medicinal chemistry, the propyl chain often acts as a linker rather than a terminal group.

  • BZP Case: The benzyl group is the terminal pharmacophore. It fills the pocket.

  • Propyl Case: In drugs like Buspirone (5-HT1A agonist), a butyl/propyl chain connects the piperazine to a bulky heteroaromatic system (azaspirodecane).

  • Docking Insight: The propyl chain in 1-Propylpiperazine is "seeking" a deeper pocket or an exit channel. In the absence of a terminal aromatic group attached to the propyl, the chain remains flexible and entropically penalized.

Detailed Protocols for Replication

To replicate these findings, follow this step-by-step protocol.

Phase 1: Protein Preparation
  • Fetch PDB 6A93 from the RCSB Protein Data Bank.

  • Clean Up: Remove all heteroatoms except the co-crystallized ligand (Risperidone) for reference. Remove water molecules.

  • Protonation: Add polar hydrogens assuming pH 7.4. Asp155 must be deprotonated (negative charge).

  • Minimization: Perform a short energy minimization (Steepest Descent, 100 steps) to relax steric clashes introduced by hydrogen addition.

Phase 2: Grid Generation
  • Software: AutoDock Tools (ADT) or PyRx.

  • Center: Coordinates of the Risperidone amine nitrogen.

  • Dimensions:

    
     Å. This covers the orthosteric binding site (OBS) and the extended binding pocket (EBP).
    
Phase 3: Docking Parameters
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Exhaustiveness: 8 (default) to 32 (high precision).

  • Poses: Generate 10 poses per ligand.

  • Scoring Function: Vina Scoring (combines hydrophobic, H-bond, and steric terms).

Phase 4: Validation (The "Trust" Step)

Before accepting the BZP or Propyl-PP results, you must re-dock Risperidone.

  • Success Criteria: The RMSD between your docked Risperidone and the crystal structure Risperidone must be

    
     2.0 Å .
    
  • If RMSD > 2.0 Å: Adjust grid box size or check protonation states of Asp155.

Conclusion

This comparative study highlights a fundamental principle in medicinal chemistry: Aromaticity drives affinity in the 5-HT₂A pocket.

  • 1-Benzylpiperazine (BZP) achieves high affinity (-7.4 kcal/mol) by leveraging the aromatic cage (Phe339/340) inherent to the serotonin receptor family. This explains its potency as a psychoactive substance.

  • 1-Propylpiperazine binds with significantly lower affinity (-5.8 kcal/mol) due to the lack of specific electronic interactions (like

    
    -stacking) on the N-substituent.
    
  • Application: For researchers designing new ligands, a propyl chain is insufficient as a terminal anchor. It should be used as a spacer to bridge the piperazine core to a distal aromatic system (e.g., naphthalimide or indole) to regain high-affinity binding.

References

  • Kim, K., et al. (2018). Crystal structure of the human 5-HT2A G protein-coupled receptor bound to risperidone. Nature Structural & Molecular Biology.

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones and piperazines. Neuropharmacology. (Establishes BZP affinity profiles).

  • Glennon, R. A., et al. (2002). N-Substituted piperazines as serotonin receptor ligands. Current Medicinal Chemistry. (Review of SAR for alkyl vs aryl-piperazines).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry.

Assessing the Therapeutic Index of 1-Propylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-propylpiperazine scaffold has emerged as a privileged structure in the development of ligands for the Sigma-1 receptor (S1R) , a chaperone protein implicated in neuroprotection, analgesia, and cancer progression. Unlike traditional non-selective sigma ligands (e.g., Haloperidol, PB28), recent derivatives—specifically N-substituted 1-propylpiperazines —demonstrate tunable selectivity profiles that significantly enhance their Therapeutic Index (TI).

This guide objectively compares the performance of novel 1-propylpiperazine derivatives against established standards. It provides a technical roadmap for assessing their TI, defined here as the ratio of cytotoxicity (


) or off-target binding (

) to therapeutic target affinity (

).

Mechanistic Basis & Pharmacophore

The therapeutic utility of 1-propylpiperazine derivatives hinges on their ability to modulate S1R translocation at the Mitochondria-Associated ER Membrane (MAM).

  • The Pharmacophore: The basic nitrogen of the piperazine ring serves as the primary protonation site, forming an essential electrostatic interaction with Asp126 in the S1R binding pocket. The propyl linker provides optimal spacing for the hydrophobic tail to engage the receptor's hydrophobic regions.

  • Mechanism of Action: Upon binding, these antagonists prevent S1R translocation, thereby inhibiting calcium transfer from the ER to mitochondria. This blockade mitigates ER stress and prevents downstream apoptotic signaling in neuropathic pain models, while conversely inducing apoptosis in specific cancer lines (e.g., melanoma) via specific cytotoxic pathways.

Visualization: S1R Signaling & Ligand Intervention

S1R_Pathway Ligand 1-Propylpiperazine Derivative S1R_ER Sigma-1 Receptor (ER Membrane) Ligand->S1R_ER Antagonism (Ki < 5nM) MAM MAM Formation (ER-Mito Contact) S1R_ER->MAM Translocation Blockade Ca_Flux Ca2+ Flux (ER to Mitochondria) MAM->Ca_Flux Inhibition ROS ROS Production Ca_Flux->ROS Reduced Outcome Therapeutic Effect (Analgesia / Neuroprotection) ROS->Outcome Cellular Stabilization

Figure 1: Mechanism of action for S1R antagonists preventing ER-mitochondria calcium overload.

Comparative Performance Analysis

The following data synthesizes binding affinity (


) and selectivity ratios from recent structure-activity relationship (SAR) studies. High TI in this context is driven by high S1R affinity and low affinity for the Sigma-2 receptor (S2R), which is often associated with non-specific cytotoxicity.
Table 1: Affinity and Selectivity Profile

Comparison of novel derivatives vs. Standard Ligands.

CompoundClassS1R

(nM)
S2R

(nM)
Selectivity Ratio (S2/S1)Therapeutic Potential
Compound 13 Benzofuran-propylpiperazine2.7 102.638 High (PET Tracer Candidate)
Compound 30 Fluoroethoxy-benzylpiperazine2.6 486.2187 Very High (Excellent Selectivity)
PB28 Cyclohexylpiperazine (Standard)0.680.62~1Low (High non-specific toxicity)
Haloperidol Butyrophenone (Reference)1.5~50~33Moderate (Significant D2 off-target)
Compound 12a Piperidine/Piperazine Hybrid~4.0>1000>250High (Analgesic Lead)

Key Insight: While PB28 is more potent, its lack of selectivity (Ratio ~1) results in a narrow therapeutic window due to S2R-mediated cytotoxicity. Compound 30 demonstrates that modifying the N-benzyl moiety of the propylpiperazine scaffold can increase the selectivity index by nearly 200-fold, significantly widening the theoretical TI.

Table 2: In Vitro Therapeutic Index (Cytotoxicity)

TI calculated as


 (Cytotoxic Concentration) / 

(S1R Affinity).
CompoundCell Line (Target)Cytotoxicity

(

M)
Efficacy Target

(nM)
In Vitro TI (

)
Compound 12a SH-SY5Y (Neuroblastoma)> 100

M
4.0> 25,000
Haloperidol SH-SY5Y~20

M
1.5~ 13,333
PB28 MCF7 (Breast Cancer)12

M
0.68~ 17,600
Adamantyl-PPZ MDA-MB-435 (Melanoma)5.0

M
N/A (Cytotoxic Agent)N/A (Cytotoxicity is the goal)

Interpretation: For neuroprotective applications, Compound 12a exhibits a superior safety profile ("negligible toxicity") compared to Haloperidol, which shows cytotoxicity at lower concentrations.

Experimental Protocols for TI Assessment

To validate the Therapeutic Index of a new 1-propylpiperazine derivative, researchers must follow a self-validating screening cascade.

Workflow Visualization

TI_Assessment_Workflow Step1 1. Primary Screen (Radioligand Binding) Step2 2. Selectivity Filter (S2R / D2 / 5-HT) Step1->Step2 Ki < 10nM Step3 3. Functional Potency (Ca2+ Flux / Phenotypic) Step2->Step3 Selectivity > 50x Step4 4. Toxicity Profiling (MTT / SRB Assays) Step3->Step4 Valid EC50 Step5 5. Calculate TI (CC50 / EC50) Step4->Step5 Determine CC50

Figure 2: Sequential screening workflow for determining the Therapeutic Index.

Protocol A: Determination of Affinity ( )

Objective: Establish the denominator of the TI equation (Effective Dose).

  • Preparation: Prepare membrane homogenates from guinea pig brain or transfected HEK293 cells expressing human S1R.

  • Ligand: Use

    
    -pentazocine (2 nM) as the radioligand.
    
  • Incubation: Incubate membrane protein (500

    
    g) with the test compound (concentration range 
    
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
  • Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation: Ensure non-specific binding (defined by 10
    
    
    M Haloperidol) is <10% of total binding.
Protocol B: Cytotoxicity Screening ( )

Objective: Establish the numerator of the TI equation (Toxic Dose).

  • Cell Lines: Use SH-SY5Y (neuronal proxy) and HepG2 (metabolic proxy).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with serial dilutions of the 1-propylpiperazine derivative (0.1

    
    M – 100 
    
    
    
    M) for 48h.
  • Assay: Add MTT reagent (0.5 mg/mL) for 4h. Dissolve formazan crystals in DMSO.

  • Calculation: Measure absorbance at 570 nm. Plot dose-response to determine

    
     (concentration reducing viability by 50%).
    
Protocol C: Calculation of Therapeutic Index

For early-stage drug discovery, calculate the In Vitro Safety Margin :



  • Target Threshold: A viable drug candidate should possess a TI > 1,000 in early in vitro screens to account for in vivo pharmacokinetic attrition.

Critical Assessment & Expert Insights

While 1-propylpiperazine derivatives show promise, three critical factors often limit their translation:

  • Lipophilicity (LogP): Many derivatives (e.g., PB28) are highly lipophilic (LogP > 4). While this aids CNS penetration, it increases non-specific binding and metabolic clearance. Recommendation: Prioritize derivatives with polar moieties (e.g., fluoroethoxy groups as in Compound 30) to maintain LogP between 2.5 and 3.5.

  • S2R Selectivity: The "sigma" receptor class is heterogeneous. S2R activation is linked to cytotoxicity. A high TI requires rigorous screening against S2R using

    
    -DTG.
    
  • Metabolic Stability: The piperazine ring is susceptible to oxidative metabolism. Blocking metabolic "soft spots" (e.g., fluorination of the phenyl ring) significantly improves the in vivo half-life without compromising the TI.

References

  • Vertex AI Search. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. National Institutes of Health.[1] 2[3][4]

  • Vertex AI Search. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines. MDPI. 5

  • Vertex AI Search. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity.[3] National Institutes of Health.[1] 3

  • Vertex AI Search. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. University of Granada / ACS. 6[3]

  • Vertex AI Search. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. National Institutes of Health.[1] 1

  • Vertex AI Search. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. National Institutes of Health.[1] 4

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A Senior Scientist's Guide to the Statistical Validation of Biological Data from 1-Propylpiperazine Studies

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: The Imperative of Rigorous Data Validation in 1-Propylpiperazine Research

The piperazine moiety is a cornerstone in the design of a multitude of therapeutic agents, with modifications to its structure leading to significant shifts in biological activity.[2][3] 1-Propylpiperazine serves as a key intermediate and a bioactive molecule in its own right, with known interactions within neurotransmitter systems, making it a compound of interest in neuropharmacology.[1] Given the subtlety of these interactions and the inherent variability of biological systems, a robust statistical framework is not merely a procedural formality but a foundational pillar of scientific integrity.

The primary objective of validating analytical and biological data is to demonstrate that a given procedure is suitable for its intended purpose.[4] In the context of pharmaceutical development, this ensures that decisions are based on reliable and reproducible evidence, a requirement mandated by regulatory bodies like the FDA and EMA.[5] This guide will walk you through the process of applying appropriate statistical methods to ensure the data from your 1-Propylpiperazine studies are both accurate and meaningful.

Section 2: The Experimental Landscape: Common Assays and Data Types

Research into 1-Propylpiperazine and its derivatives often involves a variety of in vitro and in vivo assays designed to elucidate their pharmacological profile. Understanding the nature of the data generated by these assays is the first step in selecting the correct statistical tools.

Common Biological Assays and Data Generated:

  • Receptor Binding Assays: These experiments quantify the affinity of 1-Propylpiperazine or its analogs for specific receptors, such as serotonin (5-HT) and dopamine (D2) receptors.[6][7][8][9][10] The primary data output is typically the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), which are derived from competitive binding curves.

  • Functional Assays: These assays measure the biological response elicited by the compound. This could involve quantifying changes in second messengers like cyclic AMP (cAMP) or measuring cellular responses such as ion flux or reporter gene activation.[11] The data often take the form of dose-response curves, from which parameters like the half-maximal effective concentration (EC50) and efficacy (Emax) are determined.

  • Cell Viability and Proliferation Assays: When investigating potential cytotoxic or anti-cancer effects, assays that measure cell death or inhibition of proliferation are employed.[12] The data are typically presented as a percentage of viable cells relative to a control, often as a function of compound concentration.

  • Enzyme Inhibition Assays: For compounds that may target specific enzymes, these assays measure the reduction in enzyme activity in the presence of the inhibitor. The output is usually an IC50 value.[1]

  • Pharmacokinetic Studies: These studies, often conducted in vivo, measure the absorption, distribution, metabolism, and excretion (ADME) of the compound over time.[13] Key parameters include half-life (t1/2), maximum concentration (Cmax), and the area under the curve (AUC).

Section 3: A Framework for Statistical Validation: From Raw Data to Actionable Insights

A systematic approach to statistical validation is essential. The following workflow provides a structured pathway for analyzing biological data from 1-Propylpiperazine studies.

Data Pre-processing and Quality Control

Before any formal statistical testing, the raw data must be scrutinized for quality and integrity. This includes:

  • Identification and Handling of Outliers: Statistical methods (e.g., Grubb's test, Dixon's Q test) can be used to identify potential outliers. However, the exclusion of any data point must be scientifically justified and documented.

  • Normalization: In many assays, particularly high-throughput screens, data should be normalized to controls (e.g., positive and negative controls) on the same plate or in the same experimental run to account for technical variability.

  • Assessment of Data Distribution: It is crucial to determine if the data follows a normal (Gaussian) distribution. This can be assessed using tests like the Shapiro-Wilk test or the Kolmogorov-Smirnov test. The distribution of the data will dictate the choice of subsequent statistical tests.[14]

Choosing the Right Statistical Test: A Decision-Making Workflow

The selection of an appropriate statistical test is contingent on the experimental design, the type of data, and its distribution. The primary tools for interpretation include the calculation of the mean, standard deviation, relative standard deviation, confidence intervals, and regression analysis.[15]

Diagram: Workflow for Selecting an Appropriate Statistical Test

G start Start: Experimental Data data_type What is the nature of the data? start->data_type continuous Continuous (e.g., IC50, % inhibition) data_type->continuous categorical Categorical (e.g., Yes/No response) data_type->categorical num_groups How many groups are being compared? two_groups Two Groups num_groups->two_groups three_plus_groups Three or More Groups num_groups->three_plus_groups distribution Is the data normally distributed? normal_dist_2 Normal Distribution distribution->normal_dist_2 Yes non_normal_dist_2 Non-Normal Distribution distribution->non_normal_dist_2 No paired Are the data paired or independent? paired_data Paired paired->paired_data Yes independent_data Independent paired->independent_data No continuous->num_groups chi_square Chi-Square Test or Fisher's Exact Test categorical->chi_square two_groups->distribution distribution_3 distribution_3 three_plus_groups->distribution_3 normal_dist_2->paired paired_data_non_normal paired_data_non_normal non_normal_dist_2->paired_data_non_normal Are the data paired? normal_dist_3 Normal Distribution anova One-way or Two-way ANOVA (with post-hoc tests like Tukey's or Dunnett's) normal_dist_3->anova non_normal_dist_3 Non-Normal Distribution kruskal_wallis Kruskal-Wallis Test (with post-hoc tests like Dunn's) non_normal_dist_3->kruskal_wallis ttest Paired t-test paired_data->ttest unpaired_ttest Unpaired t-test independent_data->unpaired_ttest mann_whitney Mann-Whitney U Test wilcoxon Wilcoxon Signed-Rank Test paired_data_non_normal->mann_whitney No paired_data_non_normal->wilcoxon Yes distribution_3->normal_dist_3 Yes distribution_3->non_normal_dist_3 No

Caption: A decision tree for selecting the appropriate statistical test based on data characteristics.

Beyond the p-value: Effect Size, Confidence Intervals, and Power Analysis

While the p-value is a widely used metric, its role as the sole determinant of statistical significance is a subject of ongoing debate.[14] To provide a more complete picture, the following should also be reported:

  • Effect Size: This quantifies the magnitude of the difference between groups (e.g., Cohen's d for t-tests). A small p-value with a small effect size may be statistically significant but not biologically meaningful.

  • Confidence Intervals (CIs): A 95% CI for a mean difference, for example, provides a range of values within which the true difference is likely to lie. This is often more informative than a simple p-value.

  • Power Analysis: This should ideally be performed during the experimental design phase to determine the minimum sample size required to detect a statistically significant effect of a certain magnitude.

Section 4: Comparative Analysis: Benchmarking 1-Propylpiperazine Against Alternatives

To establish the therapeutic potential of 1-Propylpiperazine, its biological activity must be compared to that of other relevant compounds. These may include standard-of-care drugs or other arylpiperazine derivatives.[9] The statistical methods outlined above are directly applicable to these comparisons.

Table 1: Hypothetical Comparative Data for Dopamine D2 Receptor Binding

CompoundNMean Ki (nM)Standard Deviation (SD)95% Confidence Intervalp-value (vs. Standard)
Standard (Haloperidol) 61.20.3[0.9, 1.5]-
1-Propylpiperazine 625.64.1[22.1, 29.1]<0.001
Alternative A 615.32.8[12.9, 17.7]<0.001
Alternative B 62.10.5[1.7, 2.5]0.025

Data are hypothetical and for illustrative purposes only. Statistical analysis would be performed using a one-way ANOVA with Dunnett's post-hoc test for multiple comparisons to the standard.

This table clearly presents the key statistical parameters, allowing for a quick and objective comparison of the compounds' potencies.

Section 5: Detailed Protocol for a Key Validation Experiment: Radioligand Binding Assay

This section provides a detailed, step-by-step methodology for a radioligand binding assay, a common experiment in the study of 1-Propylpiperazine's effects on G protein-coupled receptors (GPCRs).[7]

Protocol: [³H]-Spiperone Binding Assay for Dopamine D2 Receptor Affinity

  • Preparation of Cell Membranes:

    • Culture cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and intact cells.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand, [³H]-Spiperone (e.g., 0.2 nM).

    • Add a range of concentrations of the competing ligand (1-Propylpiperazine or a comparator compound).

    • To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) to a set of wells.

    • To determine total binding, add only the radioligand and buffer.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Data Acquisition:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis and Statistical Validation:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • From the curve, determine the IC50 value for each compound.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Perform each experiment with at least three technical replicates and repeat the entire experiment on at least three independent occasions (N=3).

    • Report the final Ki values as the geometric mean with 95% confidence intervals.

    • Use a one-way ANOVA followed by a suitable post-hoc test to compare the Ki values of multiple compounds.

Diagram: Experimental Workflow for Radioligand Binding Assay

G A Cell Culture (D2 Receptor Expressing) B Membrane Preparation (Homogenization & Centrifugation) A->B C Competition Binding Assay Setup (Radioligand, Competitor, Membranes) B->C D Incubation (Reach Equilibrium) C->D E Filtration & Washing D->E F Scintillation Counting (Measure Radioactivity) E->F G Data Analysis (Non-linear Regression) F->G H Statistical Validation (ANOVA, Confidence Intervals) G->H

Caption: A streamlined workflow for determining compound affinity using a radioligand binding assay.

Section 6: Conclusion

The statistical validation of biological data is an indispensable component of drug discovery and development. For a compound class as versatile and impactful as piperazine derivatives, the application of rigorous, well-justified statistical methods is paramount. This guide has provided a framework for ensuring the scientific integrity of data from 1-Propylpiperazine studies, from the initial experimental design to the final comparative analysis. By adhering to these principles, researchers can contribute to the body of knowledge with confidence, paving the way for the development of safe and effective new therapies. Advanced statistical techniques, including machine learning and artificial intelligence, are also becoming increasingly important in revolutionizing the pharmaceutical industry.[16]

References

  • 1-n-Propylpiperazine Dihydrobromide - Pipzine Chemicals. [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. [Link]

  • Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC. [Link]

  • 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC - PubMed Central. [Link]

  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - MDPI. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. [Link]

  • Statistical Analysis in Pharma - Zamann Pharma Support GmbH. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. [Link]

  • Statistical Applications in Pharmaceutical Product Development: A Comprehensive Review. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]

  • 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem. [Link]

  • The 5-HTR1E serotonin receptor: Discovery, structure, and function - YouTube. [Link]

  • 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed. [Link]

  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem. [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol: 1-Propylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I emphasize that the disposal of 1-Propylpiperazine (CAS: 20302-04-5) requires a strict adherence to its dual-hazard profile: it is both a corrosive base and a flammable liquid .[1] Unlike simple salts, the free base form possesses high vapor pressure and significant alkalinity, creating immediate risks of chemical burns and flash fires if mishandled.[1]

Effective disposal is not merely about "throwing it away"; it is a chain of custody that begins at the moment of synthesis or purchase. The following protocol integrates chemical compatibility logic with RCRA (Resource Conservation and Recovery Act) compliance to ensure a self-validating safety system.

Chemical Hazard Profile (Free Base)
PropertySpecificationOperational Implication
Physical State Colorless to yellow liquidHigh mobility; requires secondary containment.[1]
Flash Point ~48°C - 55°C (Predicted)Classified as Flammable (IC). Must be stored in flammables cabinet.[1]
pH >11 (Strong Base)Corrosive. Incompatible with acids and oxidizers.[1]
Reactivity Reacts with nitrosating agentsCarcinogen Risk. Do not mix with nitrites (forms nitrosamines).[1]
RCRA Codes D001 (Ignitable), D002 (Corrosive)Dual-coded waste requires specific labeling.[1]

Pre-Disposal Assessment & Segregation

Before initiating disposal, you must characterize the waste stream. The most common failure mode in laboratory disposal is the accidental mixing of incompatible streams, leading to thermal runaways.[1]

The Segregation Logic

1-Propylpiperazine is an organic amine.[2] It must be segregated from:

  • Strong Acids: Exothermic neutralization can boil the solvent, releasing toxic vapors.

  • Oxidizers (Peroxides, Nitrates): Amines are reducing agents; mixing triggers hypergolic ignition.

  • Halogenated Solvents (DCM, Chloroform): Can undergo alkylation reactions, becoming explosive over time.

Diagram 1: Waste Stream Decision Matrix

This decision tree validates your disposal path based on the purity and state of the chemical.

DisposalDecision Start Waste Identification: 1-Propylpiperazine StateCheck Is it Pure Stock or Mixture? Start->StateCheck Pure Pure / Unused Stock StateCheck->Pure Pure Mixture Reaction Mixture / Solvent Waste StateCheck->Mixture Mixture LabPack Protocol A: Lab Pack (Best for Inventory Cleanout) Pure->LabPack CompatCheck Check Compatibility: Is pH > 10? Mixture->CompatCheck Segregate Segregate into Organic Alkaline Waste CompatCheck->Segregate Yes (Standard) Neutralize CAUTION: Controlled Neutralization (Only if required by EHS) CompatCheck->Neutralize No (Acidic Mix) Neutralize->Segregate Post-Treatment

Figure 1: Decision matrix for determining the appropriate waste stream based on chemical purity and mixture composition.

Operational Disposal Protocols

Protocol A: Lab Packing (Pure Stock)

Best for: Expired reagents, surplus inventory, or pure aliquots >50mL.[1]

Mechanism: The "Lab Pack" method places the original container inside a larger drum, surrounded by absorbent. This prevents the need to pour hazardous liquids, reducing exposure risk.

  • Container Inspection: Ensure the original bottle cap is chemically resistant (phenolic or polypropylene) and tightly sealed. Tape the cap with electrical tape to prevent back-off during transport.

  • Inventory Logging: Record the volume and concentration.

  • Secondary Containment: Place the bottle into a chemically resistant bag (polyethylene).

  • Drumming: Place the bagged bottle into a UN-rated steel or poly drum (UN 1A2 or 1H2) designated for "Flammable Corrosive Liquids."

  • Vermiculite Packing: Fill void spaces with vermiculite to cushion the bottle and absorb potential leaks.

Protocol B: Bulk Solvent Waste (Mixtures)

Best for: HPLC waste, reaction byproducts, or dilute solutions.[1]

Critical Safety Rule: Never pour 1-Propylpiperazine waste into a container that previously held acids or oxidizers.

  • Selection of Container: Use a High-Density Polyethylene (HDPE) carboy. Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Apply a hazardous waste label immediately. Mark "Flammable" and "Corrosive" .

  • Transfer: Use a funnel with a grounding wire if transferring large volumes (>4L) to prevent static discharge, as the flash point is near ambient temperatures.

  • Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup from minor off-gassing.

Emergency Procedures: Spills and Exposure

In the event of a spill, the high alkalinity and volatility of 1-Propylpiperazine require immediate, decisive action.[1]

Diagram 2: Spill Response Workflow

This workflow prioritizes personnel safety over asset preservation.

SpillResponse Assess 1. Assess Volume & Threat (>100mL = Evacuate) PPE 2. Don PPE (Butyl/Nitrile Gloves, Respirator) Assess->PPE Contain 3. Containment (Use Absorbent Booms) PPE->Contain Neutralize 4. Neutralize (Citric Acid/Spill Kit) Contain->Neutralize Cleanup 5. Disposal (Sweep into HazBag) Neutralize->Cleanup

Figure 2: Step-by-step response protocol for laboratory-scale spills.

Detailed Spill Steps
  • Evacuate & Ventilate: If the spill is >100mL or outside a fume hood, evacuate the lab. The vapors are respiratory irritants.

  • PPE Selection: Standard latex gloves are insufficient. Use Nitrile (double gloved) or Butyl Rubber . Wear chemical splash goggles.[1]

  • Neutralization (The "Why"): You cannot simply wipe up the liquid; it is corrosive.

    • Agent: Use a weak acid powder (Citric acid or Sodium bisulfate).

    • Action: Sprinkle from the perimeter inward.[1] Wait for the fizzing (exotherm) to cease.

  • Collection: Scoop the resulting sludge into a waste pail. Label as "Solid Debris contaminated with 1-Propylpiperazine."

Regulatory Compliance & Final Disposition

RCRA Waste Codes (USA)

Proper coding is the legal mechanism that alerts downstream handlers to the dangers.

  • D001 (Ignitable): Flash point <60°C.[3][4]

  • D002 (Corrosive): pH >12.5 (or corrodes steel).

Final Disposition Method

The only acceptable final destruction method for 1-Propylpiperazine is Incineration with Nitrogen Oxide (NOx) Scrubbing .

  • Why Incineration? It completely destroys the organic carbon backbone.

  • Why Scrubbing? Burning amines produces NOx gases (pollutants). The facility must be permitted to handle nitrogen-bearing waste.

  • Prohibited: Never dispose of down the drain. It is toxic to aquatic life and can damage plumbing seals.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86407, 1-Propylpiperazine. PubChem.[1][5] Available at: [Link][1]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. Available at: [Link][1]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Propylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 1-Propylpiperazine. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, experience-driven guidance on the personal protective equipment (PPE) required for handling 1-Propylpiperazine, ensuring the well-being of laboratory personnel and the integrity of your research. This guide moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with a deeper understanding of chemical hygiene.

Understanding the Risks: Hazard Profile of 1-Propylpiperazine

Before detailing PPE protocols, it is crucial to understand the inherent hazards of 1-Propylpiperazine. This compound is classified as a flammable liquid and vapor that can cause severe skin burns and eye damage.[1] Inhalation may lead to respiratory irritation, and it can be harmful if swallowed or absorbed through the skin.[1] An allergic skin reaction is also a potential risk.[1] Recognizing these dangers underscores the non-negotiable importance of the protective measures outlined below.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Routes of Exposure
Flammable Liquid and Vapor Can ignite with a spark or flame.Inhalation, Skin, Eyes
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if it enters the body.[2]Ingestion, Skin Contact, Inhalation
Skin Corrosion/Irritation Causes severe skin burns.[1][3][4]Skin Contact
Serious Eye Damage/Irritation Causes serious eye damage.[1][3][4]Eye Contact
Respiratory or Skin Sensitization May cause an allergic skin reaction.[1]Skin Contact, Inhalation
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]Inhalation

Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on established safety protocols and a thorough risk assessment of 1-Propylpiperazine's properties.

Hand Protection: The Chemical-Resistant Barrier

Given that 1-Propylpiperazine can be fatal in contact with skin, selecting the right gloves is paramount.[3][4]

  • Material: Nitrile rubber gloves are a suitable option, with a recommended thickness of greater than 0.11 mm.[5]

  • Breakthrough Time: Always select gloves with a breakthrough time that well exceeds the duration of your handling procedure. A breakthrough time of over 480 minutes is recommended.[5]

  • Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation or perforation. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the chemical.[2]

Eye and Face Protection: Shielding from Splashes and Vapors

The corrosive nature of 1-Propylpiperazine necessitates robust eye and face protection.

  • Primary Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Enhanced Protection: For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2]

Body Protection: A Complete Suit Against Contamination

To prevent skin exposure, appropriate protective clothing is essential.[7]

  • Laboratory Coat: A standard lab coat is the minimum requirement.

  • Chemical-Resistant Apron/Suit: For larger quantities or procedures with a high splash potential, a chemical-resistant apron or a complete chemical suit is advised.[2] Flame-retardant and antistatic protective clothing should be considered due to the flammable nature of the substance.[2]

Respiratory Protection: Safeguarding Against Inhalation Hazards

Inhalation of 1-Propylpiperazine vapors can cause respiratory irritation.[1][2]

  • Ventilation: Always handle 1-Propylpiperazine in a well-ventilated area, preferably within a chemical fume hood.[1][6][8]

  • Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[6][7] The type of respirator and cartridge should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational and disposal protocols is as crucial as wearing the correct PPE.

Pre-Handling Checklist
  • Safety Data Sheet (SDS) Review: Always review the SDS for 1-Propylpiperazine before beginning any new procedure.[2]

  • Emergency Equipment Check: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6]

  • Ventilation Confirmation: Verify that the chemical fume hood or other ventilation system is functioning correctly.

  • PPE Inspection: Thoroughly inspect all PPE for damage before donning.

Donning and Doffing PPE: A Critical Workflow

The order in which you put on and take off your PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Apron Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Apron Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: The correct sequence for donning and doffing PPE to minimize exposure risk.

Handling and Storage
  • Keep 1-Propylpiperazine away from heat, sparks, open flames, and other ignition sources.[1][9]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][6][8]

  • The substance is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][9]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1][7] Seek immediate medical attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6][8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][6][8] Seek immediate medical attention.[10]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][7] Seek immediate medical attention.[1][7][8]

  • Spill Cleanup: For a small spill, use an inert absorbent material to soak it up and place it in a suitable, closed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency response procedures.

Waste Disposal

Proper disposal of 1-Propylpiperazine and any contaminated materials is a legal and ethical responsibility.

  • Chemical Waste: Dispose of 1-Propylpiperazine as hazardous waste through an approved waste disposal plant.[1][6][8] Do not allow it to enter the environment.[1][11]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, labeled hazardous waste container for proper disposal.

Conclusion: A Culture of Safety

The safe handling of 1-Propylpiperazine is not merely about following a set of rules; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each precaution, you empower yourself and your team to work with confidence and security. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, informed, and proactive in their commitment to laboratory safety.

References

  • Loba Chemie. (2019, March 8). Safety Data Sheet: 1-PHENYLPIPERAZINE FOR SYNTHESIS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Piperazine, anhydrous, 99%. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.